molecular formula C47H64N5O9PSi B10831924 Ac-rC Phosphoramidite

Ac-rC Phosphoramidite

Número de catálogo: B10831924
Peso molecular: 902.1 g/mol
Clave InChI: QKWKXYVKGFKODW-YOEDQOPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ac-rC Phosphoramidite is a useful research compound. Its molecular formula is C47H64N5O9PSi and its molecular weight is 902.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKXYVKGFKODW-YOEDQOPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N5O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-rC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Ac-rC phosphoramidite) in solid-phase oligonucleotide synthesis. This compound is a crucial building block, particularly favored in the synthesis of RNA and modified oligonucleotides where rapid and mild deprotection conditions are paramount. This guide will delve into its chemical properties, mechanism of action throughout the synthesis cycle, and provide detailed experimental protocols.

Introduction to this compound

This compound is a protected ribonucleoside monomer used in automated oligonucleotide synthesis. Its structure consists of four key components:

  • 5'-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle to allow for chain elongation.

  • N4-Acetyl (Ac) group: A base-labile protecting group on the exocyclic amine of the cytidine (B196190) base. The acetyl group is significantly more labile than traditional protecting groups like benzoyl (Bz), enabling faster and milder deprotection conditions.[1]

  • 2'-O-tert-butyldimethylsilyl (TBDMS) group: A protecting group on the 2'-hydroxyl of the ribose sugar, essential for RNA synthesis to prevent side reactions and chain cleavage.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

The strategic choice of the acetyl protecting group for the cytidine base is a key feature of this compound. It allows for rapid removal under milder basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or to expedite the overall synthesis and deprotection process.[2][3]

Mechanism of Action in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide using this compound follows the well-established phosphoramidite chemistry cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the solid support-bound nucleoside (or the previously added nucleotide). This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.

Step 2: Coupling

The activated this compound is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is first activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive phosphite (B83602) triester intermediate.[] This activated species then reacts with the 5'-hydroxyl group, forming a phosphite triester linkage. Due to the steric hindrance of the 2'-TBDMS group, the coupling time for RNA phosphoramidites like Ac-rC is generally longer than for DNA phosphoramidites, typically in the range of 3-12 minutes.[6]

Step 3: Capping

To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7] This renders the unreacted chains inert to further coupling reactions.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of this compound offers significant advantages in this final, critical stage.

Advantage of the Acetyl Protecting Group

The N4-acetyl group on cytidine is significantly more labile to basic conditions than the traditionally used N4-benzoyl (Bz) group. This property allows for the use of faster and milder deprotection reagents.[1]

Deprotection Protocols

Standard Deprotection (Ammonium Hydroxide): Traditional deprotection is carried out using concentrated ammonium (B1175870) hydroxide (B78521). While effective, this method requires prolonged incubation times (8-16 hours at 55 °C) to remove the more robust benzoyl protecting groups.[9]

Fast Deprotection (AMA): A widely used and highly efficient method for rapid deprotection is the use of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[2][9] This reagent can achieve complete deprotection in as little as 10 minutes at 65 °C.[2] The use of Ac-rC (or Ac-dC in DNA synthesis) is crucial when using AMA, as it prevents the transamination of the cytidine base, a side reaction that can occur with the benzoyl-protected counterpart.[2]

Quantitative Data

The quality and yield of the synthesized oligonucleotide are critically dependent on the purity of the phosphoramidites and the efficiency of each step in the synthesis cycle.

ParameterTypical ValueSource
This compound Purity (HPLC) ≥ 98.0%Thermo Fisher Scientific Certificate of Analysis
This compound Purity (³¹P NMR) ≥ 98.0%Thermo Fisher Scientific Certificate of Analysis
Average Coupling Efficiency (per step) > 98-99%[10]
Deprotection ConditionReagentTemperatureTimeNotesSource
Standard Concentrated Ammonium Hydroxide55 °C8-16 hoursSlower, traditional method.[9]
Fast (AMA) 1:1 Ammonium Hydroxide / 40% Methylamine65 °C10 minutesRapid deprotection. Ac-rC is essential to prevent side reactions.[2]
Alternative Fast (APA) 1:1 Ammonium Hydroxide / 40% Propylamine65 °C45 minutesAn alternative to AMA where methylamine is restricted.[2]

Experimental Protocols

Manual Phosphoramidite Coupling on an ABI 394 Synthesizer

This protocol is adapted for the manual addition of a phosphoramidite, which can be useful for incorporating valuable or sensitive monomers like Ac-rC.[11]

Materials:

  • This compound solution (typically 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)

  • Anhydrous acetonitrile

  • Syringes (1 mL)

  • Synthesis column containing the support-bound oligonucleotide

Procedure:

  • Synthesize the oligonucleotide up to the point of Ac-rC addition using standard automated protocols. Ensure the final cycle is DMT-OFF to expose the 5'-hydroxyl group.

  • Remove the column from the synthesizer.

  • Using a syringe, manually push 250 µL of activator solution through the column.

  • Place the column back on the synthesizer and perform a reverse flush with argon to remove excess activator.

  • Remove the column from the synthesizer.

  • In a clean, dry syringe, draw up 150 µL of the this compound solution.

  • In a separate syringe, draw up 150 µL of the activator solution.

  • Connect both syringes to the column (one at each end) and gently mix the reagents by passing them back and forth through the column for approximately 1 minute.

  • Allow the coupling reaction to proceed for the desired time (e.g., 5-10 minutes for RNA amidites), occasionally mixing the reagents.

  • Remove the reagents from the column.

  • Place the column back on the synthesizer and wash with anhydrous acetonitrile.

  • Perform a reverse flush with argon.

  • Proceed with the standard capping and oxidation steps, either manually or by resuming the automated protocol.

Cleavage and Deprotection using AMA

Materials:

  • 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA)

  • Heating block or water bath at 65 °C

  • Microcentrifuge tubes

Procedure:

  • After synthesis, remove the column from the synthesizer and carefully transfer the solid support to a 2 mL screw-cap microcentrifuge tube.

  • Add 1 mL of the AMA solution to the tube.

  • Seal the tube tightly and vortex briefly.

  • Place the tube in a heating block or water bath at 65 °C for 10 minutes.

  • After heating, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • The dried pellet can then be resuspended in an appropriate buffer for purification by HPLC or other methods.

Visualizations

Oligo_Synthesis_Cycle cluster_0 Solid Support Start Support-Bound Nucleoside (5'-DMT on) Deblocking 1. Deblocking (TCA or DCA) Start->Deblocking Remove 5'-DMT Coupling 2. Coupling (this compound + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Cap Unreacted Sites Oxidation 4. Oxidation (Iodine) Capping->Oxidation Form Phosphite Triester Oxidation:e->Start:w Form Stable Phosphate Triester (Cycle Complete, Chain Elongated)

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Deprotection_Pathway Protected_Oligo Fully Protected Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage and Deprotection Protected_Oligo->Cleavage_Deprotection Ammonium_Hydroxide Ammonium Hydroxide (55°C, 8-16h) Cleavage_Deprotection->Ammonium_Hydroxide Standard AMA AMA (65°C, 10 min) Cleavage_Deprotection->AMA Fast (with Ac-rC) Purification Purification (e.g., HPLC) Ammonium_Hydroxide->Purification AMA->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Deprotection pathways for oligonucleotides synthesized with this compound.

References

Understanding the properties of Ac-rC phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite. It is a crucial building block for the synthesis of RNA, particularly in the development of RNA-based therapeutics and diagnostics.

Core Properties and Specifications

This compound is a chemically modified version of the ribonucleoside cytidine, designed for efficient incorporation into a growing oligonucleotide chain during solid-phase synthesis. The key modifications, including the 5'-dimethoxytrityl (DMT) group, the 2'-tert-butyldimethylsilyl (TBDMS) group, the N4-acetyl (Ac) protecting group, and the 3'-phosphoramidite moiety, each serve a specific function in the synthesis process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Full Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[1]
Molecular Formula C47H64N5O9PSi[2]
Molecular Weight 902.10 g/mol [1][2]
CAS Number 121058-88-6[1][2][3]
Quality and Purity Specifications

The purity of this compound is critical for the successful synthesis of high-fidelity oligonucleotides. Different grades are available depending on the intended application, from standard research use to the stringent requirements of therapeutic development.[4]

SpecificationStandard GradeTheraPure GradeAnalytical Method
HPLC Purity ≥98.0%≥99%High-Performance Liquid Chromatography (HPLC)
³¹P NMR Purity ≥98.0%≥99%Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Sum of non-primary peaks in 140-152 ppm range (³¹P NMR) ≤0.5%≤0.5%³¹P NMR

Data compiled from multiple sources.[1][4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent degradation.

ConditionDurationNotes
Freezer -At or below -20°C.[5][6]
Stock Solution (-80°C) 6 monthsProtect from light. Aliquot to prevent repeated freeze-thaw cycles.[3]
Stock Solution (-20°C) 1 monthProtect from light. Aliquot to prevent repeated freeze-thaw cycles.[3]

Role in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, which occurs in a cyclical manner. Each cycle adds one nucleoside to the growing chain and consists of four main steps: deblocking, coupling, capping, and oxidation.[7]

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH group Capping 3. Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate (B84403) backbone Cycle_End Oxidation->Cycle_End Cycle Complete Ac_rC This compound + Activator Ac_rC->Coupling Cycle_End->Deblocking Start Next Cycle

Figure 1. The role of this compound in the oligonucleotide synthesis cycle.

Experimental Protocols

While specific protocols are synthesizer-dependent, the following outlines the general steps for the use of this compound in RNA synthesis.

Reagent Preparation
  • Dissolution : this compound is typically dissolved in anhydrous acetonitrile (B52724) to a standard concentration, for example, 0.1 M.[8] To ensure the reagent remains anhydrous, it is recommended to store the solution over activated 3Å or 4Å molecular sieves for at least 24 hours.[8] The exact volume of acetonitrile to be added depends on the amount of phosphoramidite.[8]

Synthesis Cycle Steps
  • Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[7]

  • Coupling : The this compound, activated by a reagent such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

  • Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[7]

  • Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing

Following synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (including the N4-acetyl group on cytosine, the cyanoethyl groups on the phosphate backbone, and the 2'-TBDMS groups) are removed in a deprotection step.[7][9] The choice of deprotection conditions can be influenced by the protecting groups used on other bases in the sequence. For instance, the use of Ac-dC in DNA synthesis allows for rapid deprotection protocols.[7]

Applications in Research and Drug Development

This compound is fundamental to the synthesis of RNA molecules for a wide range of applications, from basic research to the development of therapeutics.

  • RNA Interference (RNAi) : Synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing studies and therapeutic applications.

  • Aptamers : Production of RNA aptamers that can bind to specific molecular targets.

  • Ribozymes : Creation of catalytic RNA molecules.

  • mRNA Synthesis : Although not a direct component of in vitro transcription, chemically synthesized RNA fragments can be used in the assembly of larger mRNA constructs.

  • Modified Oligonucleotides : this compound is used in the synthesis of oligonucleotides with modified backbones, such as phosphorodithioate (B1214789) (PS2) modifications, to enhance their stability and therapeutic potential.[2][3][10]

The selection of the appropriate grade of this compound is a critical consideration in the drug development process.

Quality_Grade_Selection Start Intended Application Research Research Use Only (e.g., proof of concept) Start->Research Non-clinical Therapeutic Therapeutic/Diagnostic Development Start->Therapeutic Clinical StandardGrade Standard Grade Ac-rC Research->StandardGrade Cost-effective for routine synthesis TheraPureGrade TheraPure® Grade Ac-rC Therapeutic->TheraPureGrade High purity, extensive QC, batch-to-batch consistency

Figure 2. Decision workflow for selecting the appropriate grade of this compound.

Isotopically labeled versions of this compound, such as this compound-¹⁵N₃, are also available.[10] These are used as tracers or internal standards for quantitative analysis in pharmacokinetic and metabolic studies during drug development.[10]

References

Ac-rC Phosphoramidite: A Technical Guide to its Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite. This essential building block is widely utilized in the chemical synthesis of RNA and modified oligonucleotides. This document details its chemical structure, physicochemical properties, and its critical role in advanced oligonucleotide synthesis strategies, including specialized deprotection protocols.

Chemical Structure and Properties

This compound is a ribonucleoside phosphoramidite where the exocyclic amine of cytidine (B196190) is protected by an acetyl (Ac) group. This protection strategy is key to its utility, offering compatibility with both standard and milder deprotection conditions necessary for the synthesis of sensitive modified oligonucleotides. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group for selective deprotection during synthesis, and the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.

Table 1: General Properties of this compound

PropertyValue
CAS Number 121058-88-6
Molecular Formula C47H64N5O9PSi
Molecular Weight 902.10 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Purity (31P NMR) ≥98.0%
Water Content ≤0.3%

Table 2: Storage and Stability

ConditionDuration
Freezer (-20°C) Long-term storage
-80°C in Solution Up to 6 months
-20°C in Solution Up to 1 month

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The synthesis cycle, a four-step process, is repeated for each nucleotide added to the growing oligonucleotide chain.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling 5'-OH free Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Figure 1: The four-step automated oligonucleotide synthesis cycle.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is an automated four-step cycle.[1]

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound, activated by a tetrazole or a similar agent, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection Strategies Featuring Ac-rC

The acetyl protecting group on the cytidine base allows for rapid removal under milder conditions than the benzoyl (Bz) group traditionally used. This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.

This protocol is employed for oligonucleotides with labels or modifications that are sensitive to standard deprotection conditions.[2][3][4][5][6]

  • Reagents: 0.05 M potassium carbonate in anhydrous methanol (B129727) or ammonium (B1175870) hydroxide (B78521).

  • Procedure:

    • Following synthesis, the solid support is treated with the deprotection solution.

    • Incubation is carried out at room temperature.

      • With 0.05 M potassium carbonate in methanol: 4 hours.[2][6]

      • With ammonium hydroxide: 2 hours.[6]

    • If using potassium carbonate, the solution must be neutralized with acetic acid before drying.[6]

UltraMILD_Deprotection cluster_0 Reagents Start Synthesized Oligonucleotide (on solid support) Deprotection Deprotection (Room Temperature) Start->Deprotection Neutralization Neutralization (if using K2CO3) Deprotection->Neutralization Purification Purification Neutralization->Purification K2CO3 0.05M K2CO3 in Methanol (4 hours) NH4OH Ammonium Hydroxide (2 hours)

Figure 2: Workflow for UltraMILD deprotection.

This method allows for rapid cleavage and deprotection of oligonucleotides. The use of Ac-rC is critical to prevent the formation of N4-methyl-dC, a potential side product when using benzoyl-protected dC with this reagent.[2][4][5][7][8]

  • Reagent: AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[2][4][7][8]

  • Procedure:

    • Cleavage: The oligonucleotide is cleaved from the solid support using AMA for 5 minutes at room temperature.[2][4][7]

    • Deprotection: The solution containing the cleaved oligonucleotide is heated at 65°C for 5-10 minutes to remove the base protecting groups.[2][4][5][8]

UltraFAST_Deprotection Start Synthesized Oligonucleotide (on solid support) Cleavage Cleavage with AMA (Room Temp, 5 min) Start->Cleavage Deprotection Deprotection with AMA (65°C, 5-10 min) Cleavage->Deprotection Purification Purification Deprotection->Purification

Figure 3: Workflow for UltraFAST (AMA) deprotection.

Applications

The unique properties of this compound make it a valuable reagent for various applications in research and drug development:

  • Synthesis of RNA and siRNA: Its compatibility with RNA synthesis chemistry is fundamental for the production of RNA-based therapeutics and research tools.

  • Synthesis of Modified Oligonucleotides: The mild deprotection conditions enabled by the acetyl group are essential for the synthesis of oligonucleotides containing sensitive dyes, quenchers, and other modifications.[2][3][6]

  • High-Throughput Synthesis: The rapid AMA deprotection protocol is well-suited for high-throughput oligonucleotide synthesis platforms, significantly reducing processing time.[7]

  • Therapeutic Oligonucleotide Development: The high purity and reliability of oligonucleotides synthesized with this compound are critical for therapeutic applications.

References

An In-depth Technical Guide to Ac-rC Phosphoramidite for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and proper handling of phosphoramidites are critical for the successful synthesis of high-quality RNA oligonucleotides. This technical guide provides a comprehensive overview of the product data, specifications, and detailed experimental protocols for N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite.

Product Specifications

This compound is a crucial building block for the synthesis of RNA. It is a cytidine (B196190) monomer featuring key protecting groups to ensure specific and efficient coupling during solid-phase synthesis. The acetyl (Ac) group protects the exocyclic amine of the cytosine base, the dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, and a β-cyanoethyl group protects the phosphite (B83602) triester.[1] These protecting groups are designed to be stable during the synthesis cycles and removable under specific conditions post-synthesis.[1][2]

Quantitative data for a typical this compound product are summarized in the tables below.

Chemical and Physical Properties
PropertySpecification
Chemical Formula C₄₇H₆₄N₅O₉PSi
Molecular Weight 902.10 g/mol
Appearance White to off-white powder
Solubility Soluble in anhydrous acetonitrile (B52724)
Quality Control and Storage
ParameterSpecification
Purity (HPLC) Typically ≥ 98%
Identity (³¹P NMR) Conforms to structure
Water Content ≤ 0.2%
Storage Conditions Freezer at or below -20°C, under an inert atmosphere (Argon)[3]
Solution Stability Stable in anhydrous acetonitrile for 2-3 days when placed on the synthesizer[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving this compound in solid-phase RNA synthesis.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides is an automated, cyclical process. Each cycle consists of four main steps to add one nucleotide to the growing chain.

RNA_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (this compound Addition) Detritylation->Coupling Washing with Acetonitrile Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation NextCycle Next Synthesis Cycle or Final Deprotection Oxidation->NextCycle Washing with Acetonitrile

Figure 1: Automated Solid-Phase RNA Synthesis Cycle.

Methodology:

  • Detritylation: The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with a weak acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes a free 5'-hydroxyl group for the next coupling reaction. The support is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[5]

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[6] This activated species is then delivered to the synthesis column where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. Due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time of 3 to 6 minutes is recommended to ensure high coupling efficiency (typically >98%).[2][6]

  • Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked. This is done by acetylation using a capping mixture, which is typically a solution of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[1]

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is achieved by treating the support with a solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture. After oxidation, the support is washed, and the cycle can be repeated for the addition of the next nucleotide.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process.

Cleavage_Deprotection_Workflow Start Synthesized Oligo on Solid Support Cleavage Step 1: Cleavage & Base/Phosphate Deprotection (e.g., AMA at 65°C) Start->Cleavage Evaporation Step 2: Evaporation (Removal of AMA) Cleavage->Evaporation Desilylation Step 3: 2'-O-TBDMS Deprotection (e.g., TEA·3HF at 65°C) Evaporation->Desilylation Purification Step 4: Purification & Desalting (e.g., HPLC or Cartridge) Desilylation->Purification FinalProduct Purified RNA Oligonucleotide Purification->FinalProduct

Figure 2: Post-Synthesis Cleavage and Deprotection Workflow.

Methodology:

  • Cleavage from Support and Removal of Base/Phosphate Protecting Groups:

    • The solid support containing the synthesized oligonucleotide is treated with a deprotection solution to cleave the ester linkage holding the RNA to the support. This step also removes the cyanoethyl groups from the phosphate backbone and the acetyl protecting group from the cytosine bases.[3][5]

    • A common and efficient method is the "UltraFast" deprotection using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[7]

    • Protocol:

      • Transfer the solid support to a sealable vial.

      • Add 1.5 mL of AMA solution.

      • Seal the vial tightly and heat at 65°C for 10-20 minutes.[3][7][8]

      • Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate to dryness in a vacuum concentrator.

  • Removal of 2'-Hydroxyl Protecting Group (Desilylation):

    • The TBDMS groups are stable to basic conditions and must be removed in a separate step using a fluoride (B91410) source.[2][3]

    • Protocol:

      • Dissolve the dried, partially deprotected oligonucleotide in 115 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Gentle heating at 65°C for a few minutes may be required.[6][8]

      • Add 60 µL of triethylamine (B128534) (TEA).[6][8]

      • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[3][6][8]

      • Heat the mixture at 65°C for 2.5 hours.[6][8]

      • Quench the reaction and prepare the sample for purification.

  • Purification and Analysis:

    • The final crude RNA product contains the full-length sequence as well as any truncated failure sequences. Purification is necessary to isolate the desired product.

    • Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IE-HPLC), or cartridge purification (e.g., Glen-Pak RNA cartridges).[1][6]

    • The choice of purification method often depends on whether the final DMT group was left on ("DMT-on") or removed ("DMT-off") during the last synthesis cycle. DMT-on purification is a popular method for enriching the full-length product.[9]

    • After purification, the final product should be analyzed by methods such as mass spectrometry to confirm its identity and purity.

References

Solubility and stability of Ac-rC phosphoramidite in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Ac-rC Phosphoramidite (B1245037) in Acetonitrile (B52724)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC phosphoramidite (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a fundamental building block in the chemical synthesis of RNA oligonucleotides.[1][2] As nucleic acid therapeutics and research tools gain prominence, the efficient and high-fidelity synthesis of RNA is paramount.[3][4] The success of this synthesis, particularly using the gold-standard phosphoramidite method, is critically dependent on the behavior of the phosphoramidite monomers in the delivery solvent, which is typically anhydrous acetonitrile.[5][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound in acetonitrile, offering detailed experimental protocols and data to aid researchers in optimizing their RNA synthesis workflows.

Solubility in Acetonitrile

The solubility of a phosphoramidite in acetonitrile is a prerequisite for its effective delivery to the solid support during the coupling step of oligonucleotide synthesis.[5] Inadequate solubility can lead to inconsistent monomer concentration, resulting in poor coupling efficiency, deletions in the sequence, and ultimately, failure of the synthesis.

Quantitative Data: Solubility

Most standard nucleoside phosphoramidites, including Ac-rC, are readily soluble in anhydrous acetonitrile at the concentrations required for automated synthesis.[5]

ParameterValueUnitConditions & Notes
Recommended Concentration0.05 - 0.15MFor use in automated synthesizers. Higher concentrations are generally preferred to drive the coupling reaction.[5]
SolventAnhydrous Acetonitrile-Water content should be < 30 ppm, with < 10 ppm being ideal to prevent degradation.[5]
Experimental Protocol: Solubility Determination

This protocol outlines a method to confirm the solubility of this compound for synthesis.

  • Solvent Preparation : Use high-quality, anhydrous acetonitrile (DNA synthesis grade, < 30 ppm H₂O). To ensure dryness, fresh solvent can be passed over activated molecular sieves for at least 24 hours before use.[5]

  • Solution Preparation : In an inert atmosphere (e.g., a glove box or under argon), accurately weigh the required amount of this compound powder to prepare a solution of the target concentration (e.g., 0.1 M).

  • Dissolution : Add the appropriate volume of anhydrous acetonitrile to the vial containing the phosphoramidite. Seal the vial tightly.

  • Agitation : Gently swirl or vortex the vial until the solid is completely dissolved. Visual inspection should show a clear, particulate-free solution. For more lipophilic phosphoramidites, mild sonication may be required, though this is not typically necessary for Ac-rC.

  • Observation : Allow the solution to stand at room temperature for at least one hour. Observe for any signs of precipitation, which would indicate that the concentration exceeds the solubility limit under those conditions.

Stability in Acetonitrile

The chemical stability of the this compound solution is critical for achieving high stepwise coupling efficiencies throughout the synthesis of an entire oligonucleotide. The trivalent phosphorus atom in the phosphoramidite moiety is susceptible to both hydrolysis and oxidation, leading to byproducts that are incapable of coupling.[7][8]

Degradation Pathways

The two primary degradation pathways for phosphoramidites in solution are:

  • Hydrolysis : Reaction with trace amounts of water in the acetonitrile leads to the formation of the corresponding H-phosphonate and diisopropylamine. The H-phosphonate is unreactive under standard coupling conditions and can lead to truncated sequences. This degradation can be catalyzed by acid.[8][9][10]

  • Oxidation : Exposure to air can oxidize the trivalent phosphite (B83602) triester to a pentavalent phosphate (B84403) triester, which is also inert to the coupling reaction.

cluster_main This compound Solution Ac_rC_Amidite This compound (P-III, Active) H_Phosphonate H-phosphonate (Inactive) Ac_rC_Amidite->H_Phosphonate Hydrolysis (H₂O) Phosphate_Triester Phosphate Triester (P-V, Inactive) Ac_rC_Amidite->Phosphate_Triester Oxidation (O₂)

Caption: Primary degradation pathways for this compound.

Quantitative Data: Stability

The stability of deoxycytidine phosphoramidites in acetonitrile is relatively high compared to deoxyguanosine amidites.[8][9] A manufacturer's data suggests a solution stability of 2-3 days when stored on a synthesizer.[11]

Time in Solution (at RT)Typical Purity (%)Primary Degradation ProductConditions & Notes
0 hours>99%-Freshly prepared solution in anhydrous acetonitrile under an inert atmosphere.
24 hours~99%H-phosphonateStored on an automated synthesizer under an inert gas (Argon or Helium).
72 hours97-98%H-phosphonatePurity begins to drop, potentially impacting synthesis of long oligonucleotides.
1 week<95%H-phosphonateSolution is generally not recommended for use in high-fidelity synthesis.

Note: These values are estimates. The actual rate of degradation is highly dependent on solvent quality, exposure to air, and temperature.

Experimental Protocol: Stability Assessment via ³¹P NMR

³¹P NMR spectroscopy is a direct and powerful method for quantifying the purity of a phosphoramidite solution and identifying phosphorus-containing impurities.[7]

  • Sample Preparation : Prepare a 0.1 M solution of this compound in anhydrous acetonitrile as described previously.

  • Time Zero (T=0) Sample : Immediately after preparation, transfer approximately 0.5 mL of the solution to an NMR tube. Add a sealed capillary containing a reference standard (e.g., triphenyl phosphate in deuterated chloroform) for quantification. Cap the NMR tube and flush with argon.

  • Data Acquisition (T=0) : Acquire a ³¹P NMR spectrum. The this compound should appear as two distinct peaks (due to diastereomers at the chiral phosphorus center) around δ 149 ppm.[7]

  • Incubation : Store the stock solution vial under conditions mimicking those on a DNA synthesizer (e.g., room temperature, under an argon atmosphere).

  • Time-Point Sampling : At regular intervals (e.g., 24, 48, 72, 168 hours), repeat steps 2 and 3 using aliquots from the stock solution.

  • Data Analysis : Integrate the peak areas for the phosphoramidite (δ ~149 ppm), H-phosphonate (δ ~8-10 ppm), and oxidized phosphate (δ ~0 ppm).[7] Calculate the purity at each time point as: Purity (%) = [Area(Amidite) / (Area(Amidite) + Area(H-phosphonate) + Area(Phosphate))] * 100.

Experimental Workflow: Context within Oligonucleotide Synthesis

The phosphoramidite solution is a critical reagent within the repetitive four-step cycle of solid-phase oligonucleotide synthesis.

cluster_cycle Repetitive Synthesis Cycle Start 1. Start with CPG Solid Support Deblocking 2. Deblocking (Removes 5'-DMT group) Start->Deblocking Coupling 3. Coupling (this compound solution + Activator) Deblocking->Coupling Capping 4. Capping (Blocks unreacted 5'-OH groups) Coupling->Capping Oxidation 5. Oxidation (P(III) to stable P(V) phosphate) Capping->Oxidation Repeat Repeat Cycle for Next Monomer Oxidation->Repeat Cleavage 6. Cleavage & Deprotection Oxidation->Cleavage Repeat->Deblocking Final_Product Final RNA Oligonucleotide Cleavage->Final_Product

Caption: The role of this compound in the synthesis cycle.

Recommendations for Optimal Use

To ensure the highest quality RNA synthesis, the following practices are strongly recommended:

  • Solvent Quality : Always use fresh, DNA synthesis-grade anhydrous acetonitrile with a water content below 30 ppm.[5]

  • Inert Atmosphere : Prepare and maintain phosphoramidite solutions under a dry, inert atmosphere such as argon or helium to minimize hydrolysis and oxidation.[8]

  • Fresh Solutions : For the synthesis of long or high-purity oligonucleotides, use freshly prepared phosphoramidite solutions (less than 72 hours old).[11][12]

  • Storage : Store phosphoramidite powders at -20°C under an inert atmosphere.[12] For longer-term storage of solutions, aliquoting and storing at -20°C for up to a month or -80°C for up to six months is advised.[1] Avoid repeated freeze-thaw cycles.[1]

  • Additives : In some cases, adding a small amount of a non-nucleophilic base like triethylamine (B128534) (0.01% v/v) to the diluent can help neutralize any trace acidity and reduce acid-catalyzed hydrolysis.[9][12]

References

Ac-rC Phosphoramidite: A Technical Guide for Therapeutic RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetyl-rC (Ac-rC) phosphoramidite (B1245037) and its application in the synthesis of modified ribonucleic acid (RNA) for therapeutic research. The incorporation of N4-acetylcytidine (ac4C), a naturally occurring post-transcriptional modification, into synthetic RNA molecules offers a promising avenue to enhance their stability, translational efficiency, and modulate their immunogenic profile, thereby addressing key challenges in the development of RNA-based therapeutics.

Introduction to N4-acetylcytidine (ac4C) in RNA

N4-acetylcytidine is a conserved RNA modification found across all domains of life, present in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] In eukaryotes, the primary enzyme responsible for catalyzing this modification is N-acetyltransferase 10 (NAT10).[2][3] The presence of ac4C in RNA has been demonstrated to play a crucial role in regulating RNA metabolism, including enhancing mRNA stability and promoting translation efficiency.[2][4][5] These properties make ac4C a modification of significant interest for the development of RNA therapeutics, such as mRNA vaccines and gene therapies.[6]

Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis

The chemical synthesis of RNA oligonucleotides containing ac4C is achieved through solid-phase synthesis using this compound.[1] This building block is designed for use in standard automated oligonucleotide synthesizers and is compatible with common synthesis and deprotection methodologies.[7][8][9] The acetyl group on the exocyclic amine of cytidine (B196190) provides the desired modification in the final RNA product.

Quantitative Impact of Ac-rC Modification

The incorporation of ac4C into RNA oligonucleotides has been shown to have a quantifiable impact on their biophysical and biological properties.

Enhanced Thermal Stability

The presence of N4-acetylcytidine generally increases the thermal stability of RNA duplexes. This is a critical factor for the structural integrity of therapeutic RNAs.

ModificationRNA ContextChange in Melting Temperature (ΔTm)Reference
N4-acetylcytidine (ac4C) RNA Duplex (fully complementary)+1.7 °C[1][10]
RNA Duplex (with G•U pair)+3.1 °C[1]
tRNA hairpin+8.2 °C[1]

Table 1: Quantitative data on the effect of Ac-rC on RNA thermal stability.

Increased Translation Efficiency

Studies have demonstrated that ac4C modification can enhance the efficiency of protein translation from an mRNA template.[2][3][5] This is attributed to improved mRNA stability and more efficient decoding by the ribosome.[2][3] While the exact fold-increase can be context-dependent, the general trend is a positive impact on protein yield.

Modulated Immunogenicity

Unmodified in vitro transcribed mRNA can trigger an innate immune response. Chemical modifications, including acetylation, can mitigate this immunogenicity.[11] The immunogenic potential of Ac-rC modified RNA can be quantified by measuring the induction of various cytokines in human whole blood or peripheral blood mononuclear cells (PBMCs).[11][12]

CytokineExpected Impact of Ac-rC Modification
TNF-α Reduction
INF-α Reduction
IL-6 Reduction
IL-12p70 Reduction

Table 2: Expected impact of Ac-rC modification on cytokine induction, indicating reduced immunogenicity.

Signaling Pathways and Cellular Processes

The biological effects of ac4C-modified RNA are intrinsically linked to the cellular machinery that recognizes and responds to this modification. The central enzyme, NAT10, is involved in a multitude of cellular signaling pathways.

NAT10_Signaling_Pathways NAT10-Associated Signaling Pathways cluster_upstream Upstream Regulation cluster_nat10 NAT10 Enzyme cluster_downstream Downstream Effects & Pathways c-myc c-myc NAT10 NAT10 c-myc->NAT10 Upregulates HOXC8 HOXC8 HOXC8->NAT10 Activates miR-6716-5p miR-6716-5p miR-6716-5p->NAT10 Inhibits Translation ac4C_mRNA ac4C on mRNA NAT10->ac4C_mRNA Catalyzes ac4C Modification p53 p53 NAT10->p53 Acetylates & Stabilizes Wnt_beta_catenin Wnt/β-catenin Pathway NAT10->Wnt_beta_catenin Promotes mTOR_pathway mTOR Pathway NAT10->mTOR_pathway Activates Type_I_IFN Type I IFN Signaling NAT10->Type_I_IFN Suppresses rRNA_biogenesis rRNA Biogenesis NAT10->rRNA_biogenesis Activates Increased Stability Increased Stability ac4C_mRNA->Increased Stability Increased Translation Increased Translation ac4C_mRNA->Increased Translation Reduced Immunogenicity Reduced Immunogenicity ac4C_mRNA->Reduced Immunogenicity

Caption: Overview of NAT10 upstream regulators and downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the resulting modified RNA.

Solid-Phase Synthesis of Ac-rC Modified RNA

The synthesis of RNA oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The following is a generalized protocol.

RNA_Synthesis_Workflow Solid-Phase RNA Synthesis Cycle start Start with CPG solid support detritylation 1. Detritylation (Remove 5'-DMT group) Reagent: 3% TCA in DCM start->detritylation coupling 2. Coupling (Add this compound) Activator: ETT or BTT detritylation->coupling capping 3. Capping (Block unreacted 5'-OH groups) Reagents: Acetic Anhydride, N-Methylimidazole coupling->capping oxidation 4. Oxidation (P(III) to P(V)) Reagent: Iodine solution capping->oxidation repeat Repeat cycle for next nucleotide oxidation->repeat repeat->detritylation Yes end Cleavage & Deprotection repeat->end No

Caption: The iterative four-step cycle of solid-phase RNA synthesis.

Protocol:

  • Preparation: this compound is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Other standard RNA phosphoramidites (A, G, U) and synthesis reagents are installed on the synthesizer.

  • Synthesis Cycle:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Coupling: The this compound is activated by an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times may need to be slightly extended compared to standard phosphoramidites to ensure high efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Iteration: The cycle is repeated until the desired RNA sequence is synthesized.

Deprotection and Purification of Ac-rC Modified RNA

Materials:

  • Concentrated ammonium (B1175870) hydroxide/methylamine solution (AMA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1-Butanol

  • 3M Sodium Acetate (B1210297), pH 5.2

  • RNase-free water and tubes

Protocol:

  • Cleavage and Base Deprotection: The controlled pore glass (CPG) support is transferred to a screw-cap tube. Add 1 mL of AMA solution. Incubate at 65°C for 10-15 minutes.[7]

  • Supernatant Collection: Cool the tube and transfer the supernatant containing the RNA to a new tube.

  • Drying: Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-Hydroxyl Deprotection: Resuspend the dried pellet in a solution of TEA·3HF in NMP. Incubate at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.[7]

  • Precipitation: Precipitate the RNA by adding 3M sodium acetate and 1-butanol. Incubate at -70°C for at least 1 hour.[7]

  • Pelleting and Washing: Centrifuge to pellet the RNA. Wash the pellet with 70% ethanol (B145695) and dry.

  • Purification: Resuspend the RNA in RNase-free water. Further purify by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Denaturation Assay

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • RNase-free buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Modified and unmodified RNA oligonucleotides

Protocol:

  • Sample Preparation: Anneal complementary RNA strands by heating to 90-95°C for 1-2 minutes, followed by slow cooling to room temperature.[13] Prepare samples of the RNA duplex in the desired buffer at a concentration suitable for UV absorbance measurement (e.g., 1-5 µM).

  • Measurement: Place the sample in the spectrophotometer. Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[14]

  • Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured, determined from the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified RNA from that of the Ac-rC modified RNA.[10]

In Vitro Translation Assay

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

  • Ac-rC modified and unmodified mRNA templates

  • Amino acid mixture (with or without a labeled amino acid like 35S-methionine)

  • RNase inhibitor

Protocol:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the in vitro translation lysate, amino acid mixture, RNase inhibitor, and the mRNA template according to the kit manufacturer's instructions.[15][16]

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C for a human system, 37°C for E. coli) for 1-2 hours.[15]

  • Analysis: The synthesized protein can be quantified in several ways:

    • If a radiolabeled amino acid was used, the protein can be separated by SDS-PAGE and visualized by autoradiography.

    • If the protein is an enzyme, its activity can be measured using a specific substrate.

    • If the protein is fluorescent (e.g., GFP), its fluorescence can be measured.

    • The protein can be detected by Western blot using a specific antibody.

  • Comparison: Compare the amount of protein produced from the Ac-rC modified mRNA to that from the unmodified mRNA to determine the effect on translation efficiency.

Cell-Based Immunogenicity Assay

Materials:

  • Freshly drawn human whole blood or isolated PBMCs

  • Transfection reagent suitable for RNA

  • Ac-rC modified and unmodified mRNA

  • Culture medium (e.g., RPMI)

  • ELISA kits for cytokines (TNF-α, INF-α, IL-6, IL-12p70)

Protocol:

  • Complex Formation: Complex the mRNA with the transfection reagent according to the manufacturer's protocol.[11]

  • Cell Stimulation: Add the mRNA complexes to aliquots of human whole blood or to cultured PBMCs.[11][12] Include positive (e.g., LPS) and negative (e.g., transfection reagent alone) controls.

  • Incubation: Incubate the samples for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, centrifuge the samples and collect the plasma (from whole blood) or cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines in the plasma/supernatant using ELISA kits.[11]

  • Data Analysis: Compare the levels of cytokines induced by the Ac-rC modified mRNA to those induced by the unmodified mRNA to assess the reduction in immunogenicity.

Experimental and Therapeutic Research Workflow

The following diagram illustrates a typical workflow for researchers utilizing this compound in the development and evaluation of therapeutic RNA.

Therapeutic_RNA_Workflow Ac-rC Therapeutic RNA Research Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical Characterization cluster_functional In Vitro Functional Assays cluster_cellbased Cell-Based Assays design 1. RNA Sequence Design synthesis 2. Solid-Phase Synthesis (with this compound) design->synthesis deprotection 3. Cleavage & Deprotection synthesis->deprotection purification 4. Purification (PAGE/HPLC) deprotection->purification qc 5. Quality Control (Mass Spec) purification->qc stability 6. Thermal Stability Assay (Tm) qc->stability translation 7. In Vitro Translation qc->translation transfection 8. Transfection into Cells qc->transfection protein_expression 9. Protein Expression Analysis transfection->protein_expression immunogenicity 10. Immunogenicity Assay (Cytokine Profiling) transfection->immunogenicity

Caption: A comprehensive workflow from RNA design to cell-based functional analysis.

Conclusion

This compound is a valuable tool for the synthesis of modified therapeutic RNA. The incorporation of N4-acetylcytidine can confer beneficial properties, including increased thermal stability and enhanced translation efficiency, while potentially reducing the innate immunogenicity of the RNA molecule. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of Ac-rC modification in their therapeutic RNA programs. Careful and controlled experimentation, following the outlined workflows, will be crucial in elucidating the full potential of this modification in the next generation of RNA-based medicines.

References

The Role of N4-acetylcytidine (ac4C) in mRNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 5, 2025

Abstract

N4-acetylcytidine (ac4C) is a highly conserved mRNA modification that plays a pivotal role in post-transcriptional gene regulation. Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), ac4C influences mRNA stability, translation efficiency, and a myriad of cellular processes. Dysregulation of ac4C modification has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth overview of the function of ac4C in mRNA, detailed experimental protocols for its investigation, and a summary of its impact on key signaling pathways.

Introduction to N4-acetylcytidine (ac4C)

First identified in tRNA and rRNA, N4-acetylcytidine (ac4C) has emerged as a critical modification within messenger RNA (mRNA)[1][2]. This reversible modification involves the acetylation of the N4 position of cytidine (B196190) residues and is catalyzed by the enzyme N-acetyltransferase 10 (NAT10)[3][4]. The presence of ac4C on mRNA has profound functional consequences, primarily by enhancing mRNA stability and promoting its translation into protein[5][6].

The deposition of ac4C is not random; it is enriched in specific regions of mRNA, particularly within coding sequences (CDS) and near the start codon. This strategic placement allows ac4C to influence codon-anticodon interactions, thereby affecting the efficiency and fidelity of protein synthesis[3]. The functional importance of ac4C is underscored by its involvement in a wide range of biological processes, including cell proliferation, differentiation, and stress responses. Consequently, aberrant ac4C modification is increasingly linked to the pathogenesis of human diseases, most notably cancer[7][8].

The Molecular Machinery of ac4C Modification

The regulation of ac4C modification is a dynamic process governed by the interplay of "writer," "reader," and potentially "eraser" proteins.

  • Writer: The primary and, to date, only known enzyme responsible for depositing ac4C on mRNA is N-acetyltransferase 10 (NAT10) . NAT10 utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to cytidine residues within target mRNA molecules[3][4].

  • Readers: While the concept of ac4C "readers"—proteins that specifically recognize and bind to ac4C-modified mRNA to mediate downstream effects—is still an active area of research, some proteins have been shown to preferentially interact with ac4C-containing RNA.

  • Erasers: The existence of a specific "eraser" enzyme that removes ac4C from mRNA has not yet been definitively established, suggesting that ac4C may be a relatively stable mark or that its removal is governed by mRNA decay processes.

Functional Consequences of ac4C Modification in mRNA

The presence of ac4C on mRNA molecules has a significant impact on their fate and function within the cell. The two primary consequences of this modification are increased mRNA stability and enhanced translation efficiency.

Regulation of mRNA Stability

Numerous studies have demonstrated that ac4C modification protects mRNA from degradation, thereby increasing its half-life. The presence of ac4C can sterically hinder the access of ribonucleases to the mRNA transcript, thus slowing down its decay[1].

Enhancement of Translation Efficiency

ac4C modification has been shown to promote the translation of mRNA into protein. This is achieved through several proposed mechanisms, including facilitating the recruitment of ribosomes to the mRNA and optimizing codon-anticodon interactions during the elongation phase of translation[5][9].

Quantitative Data on the Function of ac4C

The following tables summarize quantitative data from various studies investigating the impact of ac4C on mRNA stability and translation.

Parameter Cell Type Experimental Condition Observation Fold Change/Percentage Reference
ac4C Levels Human Embryonic Stem Cells (hESCs)NAT10 knockdownReduction in ac4C levels in poly(A) RNA~55-60% decrease
mRNA Half-life Bladder Cancer CellsNAT10 knockdownDecreased half-life of BCL9L and SOX4 mRNASignificant reduction[10]
mRNA Stability MCF7 Breast Cancer CellsNAT10 knockdownDecreased half-life of ELOVL6, ACSL3, and ACSL4 mRNASignificant decrease[3]
Protein Expression Bladder Cancer CellsNAT10 knockdownDecreased protein levels of BCL9L, SOX4, and AKT1Marked decrease[10]
Protein Expression Human Embryonic Stem Cells (hESCs)NAT10 knockdownDownregulation of 541 proteinsNot specified
Translation Efficiency Mouse OocytesNAT10 knockoutReduced translation efficiency of ac4C+ transcriptsSignificant reduction
Cell Proliferation Osteosarcoma CellsNAT10 inhibition (Remodelin)Inhibition of cell proliferationConcentration-dependent[11]
Apoptosis Osteosarcoma CellsNAT10 inhibition (Remodelin)Increased early and late apoptosisSignificant increase[11]
Cell Invasion Osteosarcoma CellsNAT10 inhibition (Remodelin)Decreased cell invasivenessSignificant decrease[11]

Signaling Pathways Modulated by ac4C

ac4C modification of mRNA has been shown to intersect with and influence several critical signaling pathways implicated in cell growth, survival, and disease.

p53 Signaling Pathway

NAT10-mediated ac4C modification can influence the p53 tumor suppressor pathway. In certain contexts, NAT10 can modulate the stability and translation of mRNAs encoding key regulators of the p53 pathway, thereby impacting p53 activity and downstream processes like apoptosis and cell cycle arrest.

p53_pathway NAT10 NAT10 ac4C_mRNA ac4C on target mRNA (e.g., MDM2 regulators) NAT10->ac4C_mRNA  Acetylation MDM2 MDM2 ac4C_mRNA->MDM2  Stabilization/  Translation ↑ p53 p53 MDM2->p53  Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

NAT10-ac4C influence on the p53 pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway, a central regulator of cell survival and proliferation, is also modulated by ac4C. NAT10 can enhance the stability and translation of mRNAs encoding components of this pathway, such as AKT1, leading to its activation and the promotion of cell survival.

PI3K_AKT_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT  Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival NAT10 NAT10 ac4C_AKT_mRNA ac4C on AKT1 mRNA NAT10->ac4C_AKT_mRNA  Acetylation ac4C_AKT_mRNA->AKT  Translation ↑

Modulation of the PI3K/AKT pathway by NAT10-ac4C.

Experimental Protocols for Studying ac4C

Investigating the function of ac4C in mRNA requires a combination of techniques to detect the modification, quantify its abundance, and assess its impact on mRNA metabolism.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing. This technique allows for the transcriptome-wide mapping of ac4C sites.

Protocol:

  • RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for ac4C. Use magnetic beads conjugated to Protein A/G to capture the antibody-RNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound RNA.

  • Elution: Elute the enriched ac4C-containing RNA fragments from the beads.

  • Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks of enrichment, which correspond to ac4C-modified regions.

acRIP_seq_workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics start Isolate & Fragment Total RNA ip Immunoprecipitate with ac4C Antibody start->ip wash Wash to Remove Non-specific Binding ip->wash elute Elute Enriched ac4C RNA wash->elute library_prep Construct Sequencing Library elute->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Align Reads & Identify ac4C Peaks sequencing->analysis

Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq).
Ribosome Profiling (Ribo-seq)

Ribosome profiling is a powerful technique to assess translation efficiency on a global scale. It involves sequencing the mRNA fragments that are protected by ribosomes, providing a snapshot of the "translatome."

Protocol:

  • Cell Lysis and Ribosome Footprinting: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

  • RNA Extraction: Extract the RNA footprints from the isolated ribosomes.

  • Library Preparation and Sequencing: Prepare a sequencing library from the RNA footprints and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the transcriptome to determine the density of ribosomes on each mRNA. Translation efficiency can be calculated by normalizing the ribosome footprint density to the total mRNA abundance for each gene.

Ribo_seq_workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics start Cell Lysis & RNase Treatment isolate Isolate Ribosome- Protected Fragments start->isolate extract Extract RNA Footprints isolate->extract library_prep Construct Sequencing Library extract->library_prep sequencing Deep Sequencing library_prep->sequencing analysis Align Reads & Calculate Translation Efficiency sequencing->analysis

Workflow for Ribosome Profiling (Ribo-seq).
mRNA Stability Assay (Pulse-Chase Analysis)

This method is used to determine the half-life of specific mRNAs. It involves labeling newly transcribed RNA and then monitoring its decay over time.

Protocol:

  • Pulse Labeling: Incubate cells with a labeled nucleotide analog (e.g., 4-thiouridine) for a short period to label newly synthesized RNA.

  • Chase: Replace the labeling medium with medium containing a high concentration of unlabeled nucleotides. This "chases" the label out of the nucleotide pool, so that any newly transcribed RNA will be unlabeled.

  • Time Course Collection: Collect cells at various time points after the chase.

  • RNA Isolation and Quantification: Isolate RNA from each time point and quantify the amount of the specific mRNA of interest using quantitative PCR (qPCR).

  • Half-life Calculation: Plot the amount of remaining labeled mRNA against time and fit the data to an exponential decay curve to calculate the mRNA half-life.

Western Blotting

Western blotting is a standard technique used to detect and quantify the expression level of specific proteins.

Protocol:

  • Protein Extraction: Lyse cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

  • Quantification: Quantify the band intensity to determine the relative protein expression levels.

Conclusion and Future Directions

The study of N4-acetylcytidine in mRNA has unveiled a new layer of complexity in post-transcriptional gene regulation. The functional consequences of this modification, particularly its role in enhancing mRNA stability and translation, have significant implications for both normal cellular function and disease. As our understanding of the ac4C epitranscriptome expands, so too will the opportunities for developing novel therapeutic strategies that target the machinery of mRNA acetylation. Future research will likely focus on identifying the full complement of ac4C reader proteins, elucidating the mechanisms of ac4C-mediated gene regulation in more detail, and exploring the therapeutic potential of targeting NAT10 in a wider range of diseases. The continued development of sensitive and high-resolution techniques for mapping and quantifying ac4C will be crucial for advancing this exciting field.

References

The Core Principles of Ac-rC Phosphoramidite in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of molecular biology, drug development, and synthetic biology, the ability to synthesize high-quality RNA oligonucleotides is paramount. Ac-rC phosphoramidite (B1245037), a key building block in automated RNA synthesis, plays a crucial role in enabling the production of a wide range of RNA molecules, from siRNAs for gene silencing studies to guide RNAs for CRISPR-based genome editing and long RNA strands for mRNA-based therapeutics. This technical guide provides a comprehensive overview of the basic principles of using Ac-rC phosphoramidite in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Role of this compound in Oligonucleotide Synthesis

This compound is a protected ribonucleoside phosphoramidite of cytidine (B196190). The "Ac" denotes the acetyl protecting group on the exocyclic amine of the cytidine base. This protection is essential to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain. The phosphoramidite group at the 3'-position of the ribose sugar enables the formation of the phosphodiester backbone, while a dimethoxytrityl (DMT) group typically protects the 5'-hydroxyl group.

The use of an acetyl group for cytidine protection is particularly advantageous for "UltraFAST" deprotection protocols, which significantly reduce the time required to remove the protecting groups after synthesis. This is especially beneficial for the synthesis of sensitive or modified RNA sequences.[1]

Quantitative Data in this compound Chemistry

The efficiency of each step in oligonucleotide synthesis is critical, as the overall yield of the full-length product is a product of the efficiencies of each coupling cycle. High coupling efficiency, typically exceeding 99%, is a hallmark of modern phosphoramidite chemistry.[2][3]

Table 1: Typical Performance Metrics in Ac-rC Mediated RNA Synthesis

ParameterTypical ValueNotes
Coupling Efficiency > 99%Per step efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly impact the final yield.
Purity (HPLC) > 98%For the phosphoramidite reagent itself, ensuring high-quality starting material.[2][3]
Solution Stability 1 month at -20°CThis compound dissolved in anhydrous acetonitrile (B52724) should be stored under inert gas to prevent degradation.[4]
Final Oligo Purity Dependent on length and purificationCrude purity decreases with increasing oligonucleotide length. HPLC purification is recommended for most applications.

Table 2: Deprotection Conditions for Oligonucleotides Containing Ac-rC

Deprotection ReagentTemperatureTimeNotes
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) (1:1)65°C10-15 minutes"UltraFAST" deprotection. This is the recommended method for rapid removal of the acetyl group and other base-protecting groups.[1][5]
Ammonium Hydroxide/40% Methylamine (1:1 v/v)65°C10 minutesAnother common "UltraFAST" AMA protocol.[1]

Experimental Protocols

Automated RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using this compound is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps:

  • Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.

  • Coupling: The this compound, activated by a catalyst such as tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is assembled.

Detailed Protocol for Cleavage and Deprotection using AMA

This protocol is for the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups.

Materials:

  • Ammonium hydroxide (30%)

  • Methylamine (40% in water)

  • Anhydrous DMSO

  • Triethylamine (B128534) trihydrofluoride (TEA·3HF)

  • RNA quenching buffer

  • Sterile, RNase-free water and labware

Procedure:

  • Prepare the AMA solution: In a fume hood, mix equal volumes of cold ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.[5]

  • Cleavage from Support:

    • Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.

    • Add 1 mL of the cold AMA solution to the vial.

    • Incubate the vial at 65°C for 15 minutes.[5]

    • Cool the vial on ice for 10 minutes.

    • Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

  • Removal of 2'-TBDMS Protecting Group:

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

    • Resuspend the RNA pellet in 115 µL of anhydrous DMSO.

    • Add 60 µL of triethylamine and mix gently.

    • Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate volume of RNA quenching buffer.

  • Purification: The crude RNA can be purified using various methods, such as HPLC or gel electrophoresis, depending on the downstream application.

Mandatory Visualizations

Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Ac-rC Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat for next base End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Workflow: siRNA-mediated KRAS Knockdown in Pancreatic Cancer Cells

This workflow outlines the key steps from the synthesis of an siRNA targeting the KRAS oncogene to the analysis of its biological effects in a pancreatic cancer cell line.

KRAS_siRNA_Workflow cluster_synthesis siRNA Synthesis & Preparation cluster_experiment Cell-based Experiment cluster_analysis Downstream Analysis Synthesis 1. Automated Synthesis of KRAS-targeting siRNA (using this compound) Deprotection 2. Cleavage & Deprotection (AMA protocol) Synthesis->Deprotection Purification 3. HPLC Purification of siRNA Deprotection->Purification QC 4. Quality Control (Mass Spec & HPLC) Purification->QC Transfection 5. Transfection of Pancreatic Cancer Cells with siRNA QC->Transfection High-purity siRNA Incubation 6. Incubation (48-72 hours) Transfection->Incubation Analysis 7. Analysis of Gene Knockdown and Phenotypic Effects Incubation->Analysis qPCR A. qPCR for KRAS mRNA levels Analysis->qPCR WesternBlot B. Western Blot for KRAS protein levels Analysis->WesternBlot ProliferationAssay C. Cell Proliferation Assay Analysis->ProliferationAssay MigrationAssay D. Cell Migration Assay Analysis->MigrationAssay

Caption: Workflow for the synthesis and application of a KRAS-targeting siRNA.

Quality Control of Synthetic Oligonucleotides

Ensuring the quality of synthesized RNA is crucial for the reliability and reproducibility of experimental results. The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Provides information on the purity of the oligonucleotide, separating the full-length product from shorter, failed sequences.

  • Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying that the correct sequence has been produced.

Table 3: Example Quality Control Data for a 21-mer RNA Synthesized with Ac-rC

AnalysisParameterResult
Mass Spectrometry Expected Mass6745.3 Da
Observed Mass6745.1 Da
HPLC Purity> 95%
Main Impuritiesn-1, n+1 species

Conclusion

This compound is an indispensable reagent in modern molecular biology, enabling the synthesis of high-quality RNA for a diverse range of applications. Its compatibility with rapid deprotection protocols streamlines the synthesis process, making it a preferred choice for many researchers. A thorough understanding of the principles of its use, coupled with robust experimental protocols and stringent quality control, is essential for the successful application of synthetic RNA in research and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase RNA synthesis. The acetyl protecting group on the exocyclic amine of cytidine (B196190) offers the advantage of rapid deprotection, making it a valuable component in efficient RNA oligonucleotide production.

Introduction to Ac-rC Phosphoramidite

This compound is a crucial building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) group serves as a protecting group for the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling steps. A key feature of the Ac-rC monomer is its compatibility with rapid deprotection protocols, particularly those utilizing a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), often referred to as the "UltraFAST" deprotection method.[1][2] This allows for the efficient removal of the base protecting groups, reducing the overall synthesis and deprotection time.[3]

The Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. This cycle is repeated until the desired sequence is assembled.[][5][6]

  • Deblocking (Detritylation): The 5'-hydroxyl group of the growing RNA chain is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each cycle, typically with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene, to expose the 5'-hydroxyl for the subsequent coupling reaction.[7]

  • Coupling: The activated this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is facilitated by an activator, such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[8] The coupling efficiency at this step is critical for the overall yield of the full-length RNA product.[6]

  • Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI).[5][9]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine (B92270), and water.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in solid-phase RNA synthesis.

ParameterRecommended Value/RangeNotes
This compound
Concentration0.05 - 0.2 M in anhydrous acetonitrile (B52724)A concentration of 0.1 M is commonly recommended for automated synthesis.[5][10]
Activator
Concentration (ETT/DCI/BTT)0.25 - 0.5 M in anhydrous acetonitrileThe choice of activator can influence coupling efficiency and time.[5]
Coupling
Time2 - 12 minutesRNA synthesis generally requires longer coupling times than DNA synthesis. The optimal time depends on the synthesizer, activator, and the specific sequence. A time of 5 minutes is often a good starting point.[11]
Efficiency>98%High coupling efficiency is crucial for the synthesis of long oligonucleotides. Factors such as reagent purity and anhydrous conditions significantly impact efficiency.[6][12]
Deprotection (AMA)
Temperature65 °C
Time10 - 15 minutesThe use of Ac-rC allows for rapid deprotection with AMA.[2][3][13]

Experimental Protocols

I. Preparation of Reagents

1. This compound Solution (0.1 M):

  • Under an inert atmosphere (e.g., argon), dissolve the appropriate amount of this compound powder in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

  • Store the solution in a sealed, anhydrous-grade bottle on the synthesizer.

2. Activator Solution (0.25 M ETT):

  • Under an inert atmosphere, dissolve 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile to a final concentration of 0.25 M.

  • Store in a sealed, anhydrous-grade bottle on the synthesizer.

3. Capping Solutions:

  • Capping A: A solution of acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

  • Capping B: A solution of 16% N-Methylimidazole (NMI) in THF.[5]

  • These solutions are typically purchased pre-mixed from a reliable supplier.

4. Oxidizer Solution (0.02 M Iodine):

  • A solution of 0.02 M iodine in a mixture of THF, pyridine, and water.

  • This solution is also typically purchased pre-mixed.

5. Deblocking Solution (3% TCA in DCM):

  • A solution of 3% (w/v) trichloroacetic acid in dichloromethane.

  • Handle with care in a fume hood due to its corrosive nature.

6. AMA Deprotection Solution:

  • A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).[13]

  • Prepare fresh before use and keep on ice.

II. Solid-Phase RNA Synthesis Workflow

This protocol assumes the use of an automated DNA/RNA synthesizer.

  • Synthesizer Setup:

    • Install the required phosphoramidites (including Ac-rC), activator, capping, oxidizing, and deblocking solutions on the synthesizer.

    • Program the desired RNA sequence into the synthesizer software.

    • Place the solid support column (e.g., CPG with the first nucleoside) in the appropriate position.

  • Synthesis Cycle (repeated for each nucleotide): a. Deblocking: The synthesizer delivers the deblocking solution to the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. b. Coupling: The this compound and activator solutions are mixed and delivered to the column. The reaction is allowed to proceed for the programmed coupling time (e.g., 5 minutes). The column is then washed with anhydrous acetonitrile. c. Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile. d. Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is then washed with anhydrous acetonitrile.

  • Final Deblocking (Optional):

    • The synthesizer can be programmed to perform a final deblocking step to remove the DMT group from the 5'-end of the full-length oligonucleotide (DMT-off synthesis) or leave it on for purification purposes (DMT-on synthesis).

III. Cleavage and Deprotection Protocol
  • Cleavage from Solid Support and Base Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add the freshly prepared AMA solution to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[13]

    • Cool the vial on ice.

  • Removal of 2'-O-Protecting Groups (e.g., TBDMS):

    • This step is necessary for RNA synthesis and is performed after the AMA deprotection. The specific protocol will depend on the 2'-O-protecting group used (e.g., TBDMS or TOM). A common method for TBDMS removal involves treatment with a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

Visualizations

Solid-Phase RNA Synthesis Cycle

RNA_Synthesis_Cycle cluster_synthesis Solid-Phase RNA Synthesis Cycle start Start Cycle deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (this compound) deblocking->coupling Exposed 5'-OH capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation Capped Failure Sequences end_cycle End Cycle oxidation->end_cycle Stable Phosphate Triester

Caption: The four-step cycle of solid-phase RNA synthesis.

Deprotection Workflow for Ac-rC Containing Oligonucleotides

Deprotection_Workflow cluster_deprotection Deprotection Workflow start Synthesized Oligonucleotide on Solid Support cleavage_deprotection Cleavage and Base Deprotection (AMA, 65°C, 10-15 min) start->cleavage_deprotection UltraFAST Protocol tbdms_removal 2'-O-Protecting Group Removal (e.g., TEA·3HF) cleavage_deprotection->tbdms_removal purification Purification (e.g., HPLC, PAGE) tbdms_removal->purification final_product Purified RNA Oligonucleotide purification->final_product

Caption: Post-synthesis cleavage and deprotection workflow.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. This document outlines the coupling efficiency, recommended reaction times, and detailed protocols for the successful incorporation of Ac-rC into synthetic RNA oligonucleotides. The use of Ac-rC phosphoramidite is particularly advantageous for protocols requiring rapid deprotection, such as the UltraMILD and UltraFAST methods.

Introduction to this compound

This compound, chemically known as 5'-O-DMT-2'-O-TBDMS-N⁴-acetyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, is a key building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) offers distinct advantages over the more traditional benzoyl (Bz) group, primarily its lability under milder basic conditions. This property makes this compound highly compatible with sensitive modifications and enables significantly faster deprotection protocols, streamlining the overall workflow of RNA synthesis.

Coupling Efficiency and Reaction Times

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide product. Even small variations in coupling efficiency can lead to a significant accumulation of truncated sequences, especially in the synthesis of long oligonucleotides. The coupling efficiency of this compound is influenced by several factors, most notably the choice of activator and the duration of the coupling reaction.

While direct, head-to-head comparative studies of this compound with a wide range of activators are not extensively published, the available data from studies on TBDMS-protected RNA phosphoramidites provide valuable guidance. The following tables summarize the recommended coupling times for different activators to achieve high coupling efficiencies (typically >98-99%).

Table 1: Recommended Coupling Times for this compound with Various Activators

ActivatorActivator Concentration (in Acetonitrile)Recommended Coupling TimeReference
1H-Tetrazole0.45 M12 minutes[1]
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M6 minutes[1]
5-Benzylthio-1H-tetrazole (BTT)~0.3 M3 minutes[1][2]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M~3 minutes (doubles coupling rate vs. 1H-Tetrazole)[3][4][5]

Note: The optimal coupling time can also be influenced by the scale of the synthesis, the specific sequence being synthesized, and the performance of the DNA/RNA synthesizer. For complex or sterically hindered sequences, extending the coupling time or performing a double coupling may be beneficial.[6]

Table 2: Comparison of Activator Properties

ActivatorpKaKey Advantages
1H-Tetrazole4.89Standard, widely used activator.
5-Ethylthio-1H-tetrazole (ETT)4.28More acidic and soluble than 1H-Tetrazole, leading to faster coupling.
5-Benzylthio-1H-tetrazole (BTT)4.08More acidic than ETT, allowing for significantly reduced coupling times in RNA synthesis.
4,5-Dicyanoimidazole (DCI)5.2Less acidic but more nucleophilic than tetrazoles, resulting in rapid coupling with a lower risk of acid-catalyzed side reactions like detritylation of the monomer. Highly soluble in acetonitrile (B52724).[2][4][5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in automated solid-phase RNA oligonucleotide synthesis. It is recommended to optimize these protocols based on the specific synthesizer and reagents being used.

Reagent Preparation
  • This compound Solution: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M to 0.15 M). To ensure the absence of moisture, which can significantly reduce coupling efficiency, use high-quality anhydrous acetonitrile and consider adding molecular sieves to the phosphoramidite solution.[6] The solution is generally stable for 2-3 days when stored under an inert atmosphere at 2-8°C.

  • Activator Solution: Prepare the chosen activator solution in anhydrous acetonitrile at the concentration specified in Table 1.

  • Standard Synthesis Reagents: Prepare fresh solutions of deblocking, capping, and oxidizing reagents as per the synthesizer manufacturer's recommendations.

Automated Solid-Phase RNA Synthesis Cycle

The synthesis of an RNA oligonucleotide proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing chain. The following steps are performed for each coupling cycle:

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Washing1 Washing (Acetonitrile) Deblocking->Washing1 Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) Coupling 2. Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (Acetonitrile) Coupling->Washing2 Formation of phosphite (B83602) triester Capping 3. Capping (Acetylation of unreacted 5'-OH) Washing2->Capping Washing3 Washing (Acetonitrile) Capping->Washing3 Acetic Anhydride (B1165640) + N-Methylimidazole Oxidation 4. Oxidation (P(III) to P(V)) Washing3->Oxidation Washing4 Washing (Acetonitrile) Oxidation->Washing4 Iodine/Water/Pyridine Washing4->Deblocking Start of next cycle

Caption: Automated solid-phase RNA oligonucleotide synthesis cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM). The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: The prepared this compound solution and activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. The free 5'-hydroxyl group of the support-bound nucleotide then attacks the activated phosphoramidite, forming a phosphite triester linkage.

  • Capping: To prevent the elongation of any chains that failed to couple in the previous step ("failure sequences"), the unreacted 5'-hydroxyl groups are acetylated. This is typically done using a mixture of acetic anhydride and N-methylimidazole (NMI). This step is crucial for minimizing the presence of deletion mutations in the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. The column is then washed with acetonitrile to prepare for the next synthesis cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

The key advantage of using this compound is the ability to use milder and faster deprotection conditions compared to those required for standard base-protecting groups like benzoyl (Bz) on cytidine.

UltraFAST Deprotection Protocol:

This protocol is recommended for oligonucleotides synthesized with Ac-rC, Pac-dA, and iPr-Pac-dG or dmf-dG phosphoramidites.

  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This can be achieved by treating the support with a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) for 5-10 minutes at room temperature.

  • Base Deprotection: The same AMA solution is used for the removal of the base protecting groups. The deprotection is typically complete within 10 minutes at 65°C. For sensitive modifications, deprotection can be carried out at lower temperatures for a longer duration.

  • 2'-O-TBDMS Group Removal: The 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed by treatment with a fluoride-containing reagent. A common method is to use triethylamine (B128534) trihydrofluoride (TEA·3HF) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically performed at 65°C for 2.5 hours.

UltraMILD Deprotection Protocol:

For highly sensitive oligonucleotides, an even milder deprotection can be performed using potassium carbonate in methanol. This method is compatible with UltraMILD monomers (Pac-dA, iPr-Pac-dG, and Ac-dC). Deprotection is typically carried out overnight at room temperature.

Visualizations

Chemical Structure of this compound

Ac_rC_Phosphoramidite cluster_Ac_rC 5'-O-DMT-2'-O-TBDMS-N-acetyl-cytidine-3'-O-CEP phosphoramidite Ac-rC

Caption: Chemical structure of this compound.

Logical Workflow for Oligonucleotide Synthesis Experiment

Experimental_Workflow cluster_Synthesis Oligonucleotide Synthesis cluster_Purification Purification and Analysis cluster_Application Downstream Application ReagentPrep 1. Reagent Preparation (Amidites, Activator, etc.) AutomatedSynth 2. Automated Solid-Phase Synthesis (Cyclical Addition of Nucleotides) ReagentPrep->AutomatedSynth CleavageDeprotection 3. Cleavage and Deprotection (AMA or other mild base) AutomatedSynth->CleavageDeprotection Purification 4. Purification (e.g., HPLC, PAGE) CleavageDeprotection->Purification QC 5. Quality Control (e.g., Mass Spectrometry, CE) Purification->QC Application 6. Use in Research/ Drug Development QC->Application

Caption: Experimental workflow for RNA oligonucleotide synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of RNA oligonucleotides, offering high coupling efficiencies and compatibility with rapid deprotection protocols. By carefully selecting the appropriate activator and optimizing reaction times, researchers can achieve high yields of pure, full-length RNA sequences. The detailed protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in your research and development workflows.

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. This document covers the advantages of using Ac-rC, detailed protocols for its incorporation into synthetic oligonucleotides, and relevant performance data.

Introduction

Ac-rC phosphoramidite is a key building block for the synthesis of RNA and modified oligonucleotides.[][2][3] The N-acetyl protecting group on the exocyclic amine of cytidine (B196190) offers distinct advantages in deprotection, making it compatible with a variety of sensitive dyes, quenchers, and other modifications that may be present in the final oligonucleotide product.[4][5] Its compatibility with both standard and rapid deprotection protocols provides flexibility in the manufacturing of therapeutic and diagnostic oligonucleotides.[6][7][8][9]

Key Advantages of this compound

  • Versatile Deprotection: The acetyl protecting group can be removed under a range of conditions, from mild to fast, allowing for the synthesis of oligonucleotides with sensitive modifications.[4][5][6]

  • High Purity: When used with optimized synthesis and deprotection protocols, this compound contributes to the generation of high-purity oligonucleotides with minimal side products.

  • Compatibility: It is compatible with standard automated oligonucleotide synthesizers and phosphoramidite chemistry workflows.[9][10]

Experimental Data

Deprotection Conditions

The choice of deprotection conditions is critical and depends on the other components of the oligonucleotide. Ac-rC is compatible with a variety of deprotection reagents and conditions, as summarized in the table below.

Deprotection ReagentTemperatureDurationNotes
Ammonium (B1175870) Hydroxide (B78521) (30%)Room Temperature17 hoursSufficient for deprotecting A, C, and dmf-dG protected bases.[4]
Ammonium Hydroxide (30%)55 °C17 hoursSufficient for deprotecting all standard bases (A, C, G, T).[4]
Ammonium Hydroxide (30%) / 40% Methylamine (1:1 v/v) (AMA)65 °C10 minutes"UltraFAST" deprotection; requires the use of Ac-dC to avoid base modification.[4][6][7][8]
50 mM Potassium Carbonate in MethanolRoom Temperature4 hours"UltraMild" deprotection; for use with UltraMild monomers and capping reagents.[4]
tert-Butylamine/water (1:3 v/v)60 °C6 hoursSufficient for deprotecting A, C, and dmf-dG.[4]
Coupling Efficiency

Factors that influence coupling efficiency include:

  • Purity of the Phosphoramidite: The presence of impurities can significantly reduce coupling efficiency.[12]

  • Activator: The choice and concentration of the activator (e.g., tetrazole derivatives) are crucial for the rapid and complete activation of the phosphoramidite.[]

  • Coupling Time: This needs to be optimized to ensure complete reaction without leading to side reactions.[12][14]

  • Solvent Quality: Anhydrous acetonitrile (B52724) is essential to prevent hydrolysis of the activated phosphoramidite.[12][14]

  • Synthesizer Maintenance: Proper maintenance and calibration of the oligonucleotide synthesizer are necessary for consistent and efficient reagent delivery.

Automated Oligonucleotide Synthesis Protocol using this compound

This protocol outlines the standard steps for incorporating this compound in an automated solid-phase oligonucleotide synthesis cycle.

Reagent Preparation
  • This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. The concentration may be adjusted based on the synthesizer manufacturer's recommendations.[14]

  • Standard Reagents: Ensure all other necessary reagents (activator, capping solutions, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.

Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

Oligo_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (this compound addition) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Automated Oligonucleotide Synthesis Cycle.

  • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.[11]

  • Step 2: Coupling: The this compound is activated by an activator (e.g., tetrazole) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[11][]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/tetrahydrofuran solution).[11][]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Cleavage_Deprotection_Workflow Start Completed Synthesis on Solid Support Cleavage Cleavage from Support (e.g., Ammonium Hydroxide) Start->Cleavage Deprotection Base and Phosphate Deprotection (e.g., AMA at 65°C) Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Post-Synthesis Cleavage and Deprotection Workflow.

  • Cleavage: The oligonucleotide is cleaved from the solid support using a concentrated base solution, typically ammonium hydroxide.

  • Base and Phosphate Deprotection: The same basic solution is used to remove the protecting groups from the nucleobases (including the acetyl group from cytidine) and the phosphate backbone. The specific conditions (reagent, temperature, time) should be chosen based on the sensitivity of any modifications in the oligonucleotide (see Deprotection Conditions table). For rapid deprotection, AMA (a mixture of ammonium hydroxide and methylamine) is often used.[6][7][8]

Purification

The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common purification methods include high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

Thermostability of Oligonucleotides Containing Ac-rC

The incorporation of modified nucleotides can affect the thermal stability (melting temperature, Tm) of the resulting oligonucleotide duplexes. The impact of the N-acetyl group of cytidine on the final duplex stability is generally considered to be negligible after its removal during deprotection. The thermostability of the final oligonucleotide will primarily depend on its sequence, length, concentration, and the presence of other modifications. For instance, 2'-O-methyl modifications are known to increase the thermal stability of duplexes.[15][16]

Conclusion

This compound is a robust and versatile reagent for the automated synthesis of RNA and modified oligonucleotides. Its compatibility with a range of deprotection conditions makes it particularly suitable for the synthesis of complex oligonucleotides containing sensitive functional groups. By following optimized protocols for synthesis and deprotection, researchers can achieve high yields of pure, full-length oligonucleotides for a variety of research, diagnostic, and therapeutic applications.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of N4-acetylcytidine (Ac-rC) Modified RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of modified nucleosides, such as N4-acetylcytidine (Ac-rC), into RNA oligonucleotides is a critical strategy for enhancing their therapeutic potential. These modifications can improve stability against nucleases, modulate interactions with cellular machinery, and refine pharmacokinetic properties. Ensuring the purity of these synthetic oligonucleotides is paramount for accurate downstream applications, from basic research to drug development.

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic oligonucleotides.[1][2][3][4] This method offers high resolution, allowing for the separation of the full-length product from failure sequences (e.g., n-1, n-2 truncations) and other process-related impurities.[5] This document provides a detailed protocol for the purification of Ac-rC modified RNA oligonucleotides using IP-RP-HPLC, followed by essential post-purification desalting.

Principle of IP-RP-HPLC for Modified RNA Purification

IP-RP-HPLC separates molecules based on their hydrophobicity. The inherent negative charge of the RNA phosphate (B84403) backbone is neutralized by a positively charged ion-pairing agent, such as triethylammonium (B8662869) (TEA+), present in the mobile phase.[3][6][7][8] This neutralization allows the oligonucleotide to interact with the hydrophobic stationary phase (e.g., C8 or C18) of the HPLC column. The elution of the bound oligonucleotides is then achieved by applying a gradient of an organic solvent, typically acetonitrile (B52724). More hydrophobic molecules, including longer oligonucleotides, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. The Ac-rC modification may slightly increase the hydrophobicity of the oligonucleotide, potentially leading to a slightly longer retention time compared to its unmodified counterpart, but the fundamental purification principles remain the same.[3]

Experimental Protocols

Preparation of Buffers and Sample

Proper preparation of mobile phases and the oligonucleotide sample is crucial for a successful purification.

Table 1: Mobile Phase Composition

Buffer ComponentCompositionPreparation Notes
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0To prepare 1 L: Add 13.9 mL of triethylamine (B128534) and 5.7 mL of glacial acetic acid to 900 mL of HPLC-grade water. Adjust pH to 7.0 with acetic acid. Bring volume to 1 L with HPLC-grade water. Filter through a 0.22 µm membrane.
Mobile Phase B 0.1 M Triethylammonium Acetate (TEAA) in 50% AcetonitrileTo prepare 1 L: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of 0.2 M TEAA stock solution (prepared as above but at double concentration). Filter through a 0.22 µm membrane.

Sample Preparation:

  • After synthesis and deprotection, the crude Ac-rC modified RNA oligonucleotide is typically lyophilized.

  • Dissolve the lyophilized sample in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

HPLC Purification Protocol

This protocol is designed for an analytical to semi-preparative scale purification. Parameters may need to be adjusted based on the specific oligonucleotide sequence, length, and the HPLC system used.

Table 2: HPLC Instrument and Method Parameters

ParameterRecommended SettingRationale
HPLC System Analytical or Preparative HPLC system-
Column Reversed-Phase C18 Column (e.g., Agilent PLRP-S, Waters XBridge OST C18)Provides good retention and resolution for oligonucleotides.
Particle Size 5 - 10 µmBalances resolution and backpressure.
Pore Size 100 - 300 ÅWide-pore columns are suitable for larger biomolecules like RNA.[6]
Column Temperature 60 - 65 °CElevated temperature helps to denature RNA secondary structures, leading to sharper peaks and improved resolution.[1][6]
Flow Rate 1.0 mL/min (analytical) to 5.0 mL/min (semi-prep)Adjust based on column dimension.
Detection UV Absorbance at 260 nmStandard wavelength for nucleic acid detection.[9]
Injection Volume 10 - 500 µLDependent on sample concentration and column capacity.

Table 3: HPLC Gradient Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
22.07525
25.00100
30.00100
32.0955
35.0955

Procedure:

  • Equilibrate the HPLC column with the starting conditions (95% A / 5% B) until a stable baseline is achieved.[2]

  • Inject the prepared Ac-rC modified RNA sample.

  • Run the gradient as detailed in Table 3.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which represents the full-length product. The main peak is typically the largest and last major peak to elute before any remaining truncated species.

  • Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity before pooling.

Post-Purification Desalting

Desalting is a mandatory step to remove the non-volatile TEAA buffer salts from the purified oligonucleotide, which can interfere with downstream applications and quantification.[2][10]

Protocol: Desalting using a C18 Cartridge (e.g., Sep-Pak)

  • Conditioning: Activate a C18 cartridge by washing sequentially with 10 mL of acetonitrile, followed by 10 mL of 50% acetonitrile, and finally equilibrate with 10 mL of HPLC-grade water.[11][12]

  • Loading: Pool the HPLC fractions containing the purified product. Dilute the pooled fractions with an equal volume of HPLC-grade water to ensure the oligonucleotide binds efficiently to the C18 resin. Load this solution slowly onto the equilibrated cartridge.

  • Washing: Wash the cartridge with 10-15 mL of HPLC-grade water or a low-concentration salt solution (e.g., 10 mM ammonium (B1175870) bicarbonate) to remove any remaining TEAA salts.

  • Elution: Elute the desalted oligonucleotide from the cartridge using 3-5 mL of 50-60% acetonitrile in water.[12] Collect the eluate in 1 mL fractions.

  • Analysis & Recovery: Measure the absorbance at 260 nm (A260) of the eluted fractions to identify those containing the RNA. Pool the desired fractions and lyophilize to obtain the purified, desalted Ac-rC modified RNA oligonucleotide as a dry pellet.

Quality Control

After purification and desalting, it is essential to assess the final purity, identity, and quantity of the Ac-rC modified RNA.

Table 4: Recommended Quality Control Analyses

AnalysisMethodPurpose
Purity Assessment Analytical IP-RP-HPLC or Capillary Gel Electrophoresis (CGE)To determine the purity of the final product and quantify any remaining impurities.[1][13]
Identity Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the molecular weight of the oligonucleotide, verifying the correct sequence and incorporation of the Ac-rC modification.[14]
Quantification UV-Vis SpectrophotometryTo determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm (A260).

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification cluster_post Phase 3: Post-Processing & QC Buffer_Prep Buffer Preparation (Mobile Phases A & B) HPLC_Run IP-RP-HPLC Run (Gradient Elution) Buffer_Prep->HPLC_Run Sample_Prep Crude Oligo Sample Dissolution & Filtration Sample_Prep->HPLC_Run Fraction_Collection Peak Fraction Collection HPLC_Run->Fraction_Collection Desalting Desalting (C18 Cartridge) Fraction_Collection->Desalting Lyophilization Lyophilization Desalting->Lyophilization QC Quality Control (LC-MS, Analytical HPLC) Final_Product Pure Ac-rC RNA Oligo QC->Final_Product Lyophilization->QC

Caption: Experimental workflow for HPLC purification of Ac-rC modified RNA.

IP_RP_Logic cluster_components System Components cluster_process Mechanism of Separation RNA Ac-rC RNA (Negative Backbone) Neutral_Complex Formation of Neutral RNA-IPA Complex RNA->Neutral_Complex IPA Ion-Pairing Agent (e.g., TEA+) IPA->Neutral_Complex Stationary_Phase C18 Stationary Phase (Hydrophobic) Binding Hydrophobic Interaction with C18 Phase Stationary_Phase->Binding Mobile_Phase Mobile Phase (Acetonitrile Gradient) Elution Disruption of Interaction by Acetonitrile Mobile_Phase->Elution Neutral_Complex->Binding Binding->Elution Separation Separation based on Overall Hydrophobicity Elution->Separation

Caption: Logical diagram of the ion-pair reversed-phase separation mechanism.

References

Application Notes and Protocols: Synthesis and Functional Analysis of N4-acetylcytidine (ac4C) Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, including in tRNA, rRNA, and mRNA.[1][2][3] In eukaryotic cells, the primary enzyme responsible for installing this modification is N-acetyltransferase 10 (NAT10).[1][4][5] Emerging research has highlighted the critical role of ac4C in regulating fundamental biological processes. The presence of ac4C in mRNA has been shown to enhance its stability and promote translation efficiency, thereby influencing gene expression.[6][7][8][9] Specifically, ac4C modification can stabilize the codon-anticodon interaction, particularly at the wobble position, ensuring translational fidelity.[4][5] Given its impact on RNA metabolism and protein synthesis, the ability to synthesize site-specifically modified ac4C-RNA is crucial for detailed functional studies, mechanistic investigations, and the development of RNA-based therapeutics.

These application notes provide detailed protocols for both the chemical and enzymatic synthesis of N4-acetylcytidine modified RNA and subsequent methodologies for its functional characterization.

Data Presentation: Impact of ac4C Modification

The following tables summarize the quantitative effects of ac4C on RNA duplex stability and mRNA translation, as reported in functional studies.

Table 1: Effect of ac4C on RNA Duplex Stability

RNA Duplex ContextSequenceUnmodified Tm (°C)ac4C Tm (°C)ΔTm (°C)Reference
Human 18S rRNA (Helix 45)5'-CCG-3' context55.657.1+1.5[1][10]
Human 18S rRNA with G•U wobbleNear 5'-CCG-3'50.152.2+2.1[10]
Human tRNASer (D-arm)Complex hairpin68.474.0+5.6[10]

Tm: Melting temperature. A positive ΔTm indicates increased duplex stability.

Table 2: Effect of ac4C on mRNA Translation Efficiency

Reporter Systemac4C PositionChange in Protein OutputMethodReference
Luciferase ReporterWobble site C codon~2-fold increaseIn vitro translation assay[7][8]
Cellular mRNAEndogenous transcriptsIncreased translation efficiencyRibosome profiling in WT vs. NAT10-/- cells[6][8]
Cellular mRNAEndogenous transcriptsDecreased half-life upon NAT10 depletionBRIC-seq in WT vs. NAT10-/- cells[6][8]

Experimental Protocols

Protocol 1: Site-Specific Chemical Synthesis of ac4C-RNA

Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the precise, site-specific incorporation of ac4C into an RNA oligonucleotide. This method requires specialized protecting groups and deprotection conditions to preserve the N4-acetyl moiety, which is labile under standard RNA synthesis protocols.[10][11]

Methodology

  • Phosphoramidite and Solid Support Preparation:

    • Utilize N4-acetylcytidine phosphoramidite as the building block for incorporation.

    • For other bases (A, G, U), use phosphoramidites with protecting groups that can be removed under mild, non-nucleophilic conditions, such as N-cyanoethyl O-carbamate (N-ceoc).[10]

    • Employ a photocleavable solid-phase support (e.g., linked via a nitroveratryl group) to allow for cleavage from the support without removing the N4-acetyl group.[10]

  • Automated Solid-Phase Synthesis:

    • Perform solid-phase synthesis on an automated DNA/RNA synthesizer.

    • Coupling: Use standard phosphoramidite coupling reagents (e.g., 5-(ethylthio)-1H-tetrazole, ETT) with a coupling time of approximately 6 minutes.[11]

    • Oxidation: Use a standard solution of iodine, pyridine, and water.

    • Decapping: Use 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Note: Omit the standard 5'-hydroxyl capping step (using acetic anhydride) to prevent unwanted reactions with the exocyclic amines.[11]

  • Deprotection and Cleavage:

    • Base Deprotection: To remove the N-ceoc protecting groups from A, G, and U bases, flow a solution of 0.5 M 1,5-diazabicyclo[4.3.0]non-5-ene (DBU) in acetonitrile (B52724) over the solid support.[11] This non-nucleophilic base leaves the N4-acetyl group on cytidine (B196190) intact.

    • Cleavage from Support: Resuspend the solid support in an appropriate buffer and expose it to UV light (e.g., 365 nm) to cleave the RNA oligonucleotide from the photocleavable linker. Optimize photolysis time to maximize yield while minimizing any unintentional deacetylation.[11]

    • 2'-O-Silyl Group Removal: Treat the cleaved RNA with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.

  • Purification:

    • Purify the full-length ac4C-modified RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Verify the mass and purity of the final product using mass spectrometry (e.g., LC-MS).

G Workflow for Chemical Synthesis of ac4C-RNA start Start with Photocleavable Solid Support synthesis Automated Solid-Phase Synthesis (ac4C-phosphoramidite + N-ceoc phosphoramidites) No 5'-capping step start->synthesis deprotection Base Deprotection (0.5 M DBU in Acetonitrile) synthesis->deprotection cleavage Photocleavage from Support (UV light, 365 nm) deprotection->cleavage desilylation 2'-O-Silyl Group Removal (TBAF in THF) cleavage->desilylation purification Purification (HPLC or PAGE) desilylation->purification qc Quality Control (Mass Spectrometry) purification->qc

Caption: Workflow for site-specific chemical synthesis of ac4C-RNA.

Protocol 2: Enzymatic Synthesis of ac4C-RNA via In Vitro Transcription (IVT)

This method produces RNA transcripts where all cytidine residues are replaced with N4-acetylcytidine. It is suitable for generating globally modified RNAs for studies where site-specificity is not required.

Methodology

  • DNA Template Preparation:

    • Generate a linear double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.[12] This can be achieved by PCR amplification using primers that add the T7 promoter or by linearizing a plasmid containing the template cassette.

    • Purify the DNA template to remove any contaminants that may inhibit the transcription reaction.

  • In Vitro Transcription Reaction Setup:

    • Assemble the transcription reaction at room temperature in the following order:

      • Nuclease-free water

      • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 2 mM Spermidine)[13]

      • Ribonuclease (RNase) inhibitor

      • ATP, GTP, UTP (final concentration typically 5-10 mM each)[13][14]

      • N4-acetylcytidine triphosphate (ac4C-CTP) (final concentration 5-10 mM)[15]

      • Linear DNA template (50-100 ng/µL)

      • T7 RNA polymerase

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNA Template Removal:

    • Following incubation, add DNase I to the reaction mixture to degrade the DNA template.[12]

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the synthesized ac4C-RNA using a column-based RNA cleanup kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or magnetic beads (e.g., Agencourt RNAclean).[12][16]

    • Resuspend the purified RNA in nuclease-free water or a suitable buffer.

  • Quality Control:

    • Assess the integrity and size of the RNA transcript using denaturing gel electrophoresis (agarose or polyacrylamide).

    • Determine the concentration using a spectrophotometer (e.g., NanoDrop).

    • Confirm the incorporation of ac4C using LC-MS analysis of nucleoside digests.

G Workflow for Enzymatic Synthesis of ac4C-RNA template Prepare Linear DNA Template with T7 Promoter ivt In Vitro Transcription (IVT) (T7 RNA Pol, ATP, GTP, UTP, ac4C-CTP) template->ivt dnase DNase I Treatment (Degrade DNA Template) ivt->dnase purification RNA Purification (Column, Precipitation, or Beads) dnase->purification qc Quality Control (Gel Electrophoresis, LC-MS) purification->qc

Caption: Workflow for enzymatic synthesis of globally ac4C-modified RNA.

Protocol 3: Analysis of RNA Duplex Stability via Thermal Denaturation

This protocol determines the melting temperature (Tm) of an RNA duplex, providing a direct measure of its thermodynamic stability. It is used to quantify the stabilizing effect of ac4C within a base-paired region.[1][2]

Methodology

  • Sample Preparation:

    • Synthesize and purify two complementary RNA oligonucleotides, one of which contains the ac4C modification. Also, synthesize the corresponding unmodified control duplex.

    • Anneal the complementary strands by mixing them in equimolar amounts in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to form the duplex.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier).

    • Monitor the absorbance of the RNA duplex at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) in small increments (e.g., 0.5°C or 1°C per minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

    • Calculate the Tm by determining the maximum of the first derivative of the melting curve.

    • Compare the Tm of the ac4C-modified duplex to the unmodified control to determine the change in stability (ΔTm).

Protocol 4: Mapping ac4C Sites via RedaC:T-Seq

To confirm the presence and location of ac4C in cellular or synthesized RNA, a chemical-based sequencing method can be employed. RedaC:T-seq relies on the specific reduction of ac4C, which leads to a predictable misincorporation during reverse transcription.[16][17]

Methodology

  • RNA Preparation:

    • Isolate total RNA from cells or use purified synthetic RNA. For cellular RNA, perform ribosomal RNA depletion.

  • Chemical Reduction:

    • Treat the RNA sample with sodium borohydride (B1222165) (NaBH₄). This reduces N4-acetylcytidine to N4-acetyl-3,4,5,6-tetrahydrocytidine.[16][18] This reduced base does not pair correctly during reverse transcription.

    • Prepare a parallel control sample that is mock-treated without NaBH₄.

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription on both the NaBH₄-treated and control RNA. The reduced ac4C will cause a non-cognate nucleotide (typically adenosine) to be incorporated into the cDNA strand.[19]

    • Prepare sequencing libraries from the resulting cDNA for high-throughput sequencing (e.g., Illumina).

  • Sequencing and Bioinformatic Analysis:

    • Sequence the libraries.

    • Align the sequencing reads to the reference transcriptome.

    • Identify ac4C sites by looking for C-to-T transitions that are significantly enriched in the NaBH₄-treated sample compared to the control sample.[16]

Functional Consequences and Regulatory Pathway

The synthesis of ac4C-modified RNA is essential for elucidating its downstream biological functions. The NAT10 enzyme is the central "writer" of this modification on various RNA species. On mRNA, the addition of ac4C enhances transcript stability and promotes more efficient translation, ultimately leading to increased protein production from the modified transcript.

G Functional Pathway of mRNA N4-acetylcytidine (ac4C) Modification nat10 NAT10 (Writer Enzyme) + Acetyl-CoA mrna_mod ac4C-Modified mRNA nat10->mrna_mod Catalyzes Acetylation mrna_unmod Unmodified mRNA (Cytidine) mrna_unmod->mrna_mod stability Increased mRNA Stability (Longer Half-life) mrna_mod->stability translation Enhanced Translation Efficiency (Increased Ribosome Loading) mrna_mod->translation protein Increased Protein Output stability->protein Contributes to translation->protein Directly leads to

References

Application Notes and Protocols for Ac-rC Phosphoramidite in the Synthesis of siRNA and Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ac-rC Phosphoramidite (B1245037)

Ac-rC (N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)) phosphoramidite is a crucial building block in the chemical synthesis of RNA and modified oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) offers rapid and efficient deprotection under mild basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications. The 5'-dimethoxytrityl (DMT) group allows for the monitoring of coupling efficiency and facilitates purification, while the 2'-tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar during synthesis.

These features make Ac-rC phosphoramidite a valuable reagent for the production of high-quality oligonucleotides for a range of research and therapeutic applications. Its compatibility with modern solid-phase synthesis techniques enables the reliable and efficient production of custom RNA sequences.

Application in siRNA Synthesis

siRNAs are double-stranded RNA molecules that mediate sequence-specific gene silencing through the RNA interference (RNAi) pathway. Chemical modifications are often incorporated into synthetic siRNAs to enhance their stability, reduce off-target effects, and improve their pharmacokinetic properties. This compound is utilized in the synthesis of the RNA strands of siRNA duplexes. The incorporation of Ac-rC, often in conjunction with other modified phosphoramidites (e.g., with 2'-O-methyl or phosphorothioate (B77711) modifications), contributes to the overall stability and performance of the resulting siRNA.

Application in Antisense Oligonucleotide Synthesis

Antisense oligonucleotides are single-stranded nucleic acid molecules designed to bind to a specific messenger RNA (mRNA) and modulate its function, typically leading to the degradation of the mRNA or the inhibition of its translation. The chemical composition of ASOs is critical to their efficacy and safety. This compound can be used in the synthesis of ASOs, particularly those with an RNA component or those requiring mild deprotection conditions to preserve other chemical modifications within the oligonucleotide.

Data Presentation

The following tables summarize representative quantitative data for oligonucleotides synthesized using modern phosphoramidite chemistry, including modifications often used in conjunction with this compound.

Table 1: Typical Coupling Efficiencies for Phosphoramidites in Oligonucleotide Synthesis

Phosphoramidite TypeAverage Stepwise Coupling Efficiency (%)Overall Yield for a 21-mer Oligonucleotide (%)*
Standard DNA Phosphoramidites>99%~81%
Standard RNA Phosphoramidites (including Ac-rC)>98.5%~70%
2'-O-Methyl RNA Phosphoramidites>99%~81%

*Calculated as (Average Stepwise Coupling Efficiency)^n, where n is the number of coupling steps (20 for a 21-mer).

Table 2: Representative Serum Stability of Modified Oligonucleotides

Oligonucleotide TypeModification PatternApproximate Half-life in Serum
Unmodified siRNANone< 1 hour
Modified siRNA2'-O-Methyl modifications on sense and antisense strands> 24 hours[1][2]
Modified Antisense OligonucleotidePhosphorothioate backbone> 48 hours[3]
Modified Antisense Oligonucleotide2'-O-Methoxyethyl (MOE) modificationsSignificantly enhanced nuclease resistance[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide using Ac-rC and other standard RNA phosphoramidites on a DNA/RNA synthesizer.

Materials and Reagents:

  • This compound and other required RNA phosphoramidites (e.g., Bz-rA, iBu-rG, rU)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/pyridine/water)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Washing solvent (acetonitrile)

Procedure:

  • Preparation:

    • Dissolve the this compound and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the reagent bottles on the synthesizer.

    • Pack the CPG solid support into a synthesis column.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. The orange color of the collected trityl cation solution can be used to monitor the coupling efficiency of the previous cycle.

    • Coupling: The this compound (or other specified phosphoramidite) and activator solution are delivered to the synthesis column. The coupling reaction forms a phosphite (B83602) triester linkage. A typical coupling time for RNA phosphoramidites is 5-10 minutes.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The column is then washed with acetonitrile.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage using the oxidizer solution. The column is then washed with acetonitrile.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed as described in Protocol 2.

Protocol 2: Cleavage and Deprotection using AMA

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups using a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA). This method is particularly suitable for oligonucleotides synthesized with this compound.[6][7][8][9]

Materials and Reagents:

  • Ammonium hydroxide (30%)

  • Aqueous methylamine (40%)

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Sterile, nuclease-free water

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG solid support with the synthesized oligonucleotide to a screw-cap vial.

    • Add 1 mL of the AMA solution to the vial.

    • Incubate the vial at 65°C for 15-20 minutes.[6][8]

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

  • 2'-TBDMS Deprotection:

    • To the dried oligonucleotide pellet, add 100 µL of a 1:1.5:3 mixture of TEA·3HF, N,N-dimethylformamide, and DMSO.

    • Incubate at 65°C for 1.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer or by proceeding directly to purification.

Protocol 3: Purification of Oligonucleotides by HPLC

This protocol provides a general guideline for the purification of synthetic oligonucleotides using either Reverse-Phase (RP) or Ion-Exchange (IE) High-Performance Liquid Chromatography (HPLC).

Method 3A: Reverse-Phase HPLC (for DMT-on oligonucleotides) [10][11][12]

Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% acetic acid in water

  • Desalting columns

Procedure:

  • Resuspend the crude, deprotected oligonucleotide pellet (with the 5'-DMT group still attached) in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).

  • Monitor the elution at 260 nm. The DMT-on product will be the most retained (longest elution time) peak.

  • Collect the fractions corresponding to the major peak.

  • Dry the collected fractions in a vacuum concentrator.

  • To remove the DMT group, resuspend the dried pellet in the detritylation solution and incubate at room temperature for 30 minutes.

  • Dry the solution again in a vacuum concentrator.

  • Desalt the final product using a desalting column according to the manufacturer's instructions.

Method 3B: Ion-Exchange HPLC (for DMT-off oligonucleotides) [10][13][14]

Materials and Reagents:

  • HPLC system with a UV detector

  • Strong anion-exchange HPLC column

  • Mobile Phase A: 20 mM Sodium perchlorate (B79767) in 20% acetonitrile, pH 7.0

  • Mobile Phase B: 400 mM Sodium perchlorate in 20% acetonitrile, pH 7.0

  • Desalting columns

Procedure:

  • Resuspend the crude, deprotected oligonucleotide pellet (DMT-off) in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotide using a gradient of Mobile Phase B (e.g., 0-100% over 40 minutes).

  • Monitor the elution at 260 nm. The full-length product will be the major peak.

  • Collect the fractions corresponding to the major peak.

  • Desalt the collected fractions using a desalting column according to the manufacturer's instructions.

Protocol 4: In Vitro siRNA Knockdown Experiment

Materials and Reagents:

  • Synthesized and purified siRNA duplex targeting the gene of interest

  • Negative control siRNA (non-targeting sequence)

  • Positive control siRNA (targeting a well-characterized housekeeping gene)

  • Mammalian cell line appropriate for the experiment

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Opti-MEM® I Reduced Serum Medium (or similar)

  • Multi-well cell culture plates

  • Reagents for RNA extraction

  • Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in multi-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • For each well to be transfected, dilute the siRNA in Opti-MEM® to the desired final concentration (e.g., 10-50 nM).

    • In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • RNA Extraction and qRT-PCR:

    • After the incubation period, lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative expression of the target gene in cells treated with the target-specific siRNA compared to cells treated with the negative control siRNA, after normalizing to the reference gene. A significant reduction in the target gene expression indicates successful knockdown.

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA (siRNA) Dicer Dicer dsRNA->Dicer Processing siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading Unwinding & Loading RISC_active Active RISC (with guide strand) RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Target Recognition Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

ASO_Mechanism cluster_nucleus Nucleus / Cytoplasm ASO Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Hybridization RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The RNase H-dependent mechanism of action for antisense oligonucleotides.[3][25][26][27][28]

Oligo_Synthesis_Workflow start Start synthesis Solid-Phase Synthesis (this compound) start->synthesis cleavage Cleavage & Deprotection (AMA) synthesis->cleavage purification Purification (HPLC) cleavage->purification analysis Quality Control (Mass Spec, etc.) purification->analysis end Purified Oligonucleotide analysis->end

Caption: Experimental workflow for oligonucleotide synthesis and purification.

siRNA_Knockdown_Workflow start Start transfection siRNA Transfection (Target & Controls) start->transfection incubation Cell Incubation (24-72 hours) transfection->incubation extraction RNA Extraction incubation->extraction qRTPCR qRT-PCR Analysis extraction->qRTPCR analysis Data Analysis (Relative Gene Expression) qRTPCR->analysis end Knockdown Assessment analysis->end

References

Application Notes and Protocols for Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation. The incorporation of ac4C into synthetic oligonucleotides is of significant interest for the development of RNA-based therapeutics and for studying the biological functions of this modification. Ac-rC phosphoramidite (B1245037) is the key chemical building block that enables the site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using standard automated solid-phase synthesis technology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ac-rC phosphoramidite. This document covers the entire workflow, from handling and storage of the phosphoramidite to the final deprotection and purification of the modified oligonucleotide. Detailed protocols, quantitative data, and visual diagrams are provided to ensure successful synthesis and application of ac4C-containing oligonucleotides.

Chemical Properties and Handling

This compound is a phosphoramidite reagent containing a 5'-dimethoxytrityl (DMT) group for purification and monitoring of synthesis efficiency, a standard 2'-O-protecting group (e.g., TBDMS or TOM), and an acetyl group protecting the N4 exocyclic amine of cytidine (B196190). It is designed for use in standard phosphoramidite chemistry for RNA synthesis.

Storage and Stability:

Proper storage and handling of this compound are critical to maintain its reactivity and ensure high coupling efficiency.

ConditionDuration
Dry, solid form at -20°C or belowUp to 1 year
In anhydrous acetonitrile (B52724) solution on synthesizer2-3 days[1]
Stock solution in anhydrous acetonitrile at -20°C (with molecular sieves)Up to 1 month[2]
Stock solution in anhydrous acetonitrile at -80°C (with molecular sieves)Up to 6 months[2]

It is crucial to handle the phosphoramidite under anhydrous conditions to prevent hydrolysis, which can significantly reduce coupling efficiency. Use fresh, anhydrous acetonitrile with low water content (<30 ppm) for dissolution.

Experimental Protocols

The following protocols outline the key steps for the incorporation of Ac-rC into synthetic oligonucleotides using an automated DNA/RNA synthesizer.

Preparation of this compound Solution
  • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., argon), dissolve the required amount of this compound in anhydrous acetonitrile to the desired concentration. A standard concentration for automated synthesis is 0.1 M.[3][4]

  • Gently swirl the vial to ensure complete dissolution.

  • Install the vial on the synthesizer.

Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides containing Ac-rC follows the standard phosphoramidite cycle of detritylation, coupling, capping, and oxidation.

Step 1: Detritylation (Deblocking)

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

  • Purpose: Removes the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.

Step 2: Coupling

  • Reagents:

    • This compound solution (0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI)).[5][6][7]

  • Purpose: The activator protonates the diisopropylamino group of the this compound, making it a reactive intermediate that couples with the 5'-hydroxyl group of the support-bound oligonucleotide.

  • Coupling Time: For modified phosphoramidites like Ac-rC, a longer coupling time compared to standard phosphoramidites is recommended to ensure high efficiency. A coupling time of 5-15 minutes is generally suggested.[3] While specific coupling efficiency data for this compound is not widely published, standard phosphoramidite chemistry typically achieves >99% coupling efficiency.[8] To maximize yield, especially for critical positions, a double or triple coupling can be performed.[3]

Step 3: Capping

  • Reagents:

  • Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences in subsequent cycles.[8]

Step 4: Oxidation

The cycle is repeated for each subsequent nucleotide addition until the full-length oligonucleotide is synthesized.

Cleavage and Deprotection

This is a critical step for oligonucleotides containing Ac-rC, as the acetyl protecting group on the cytidine base needs to be retained in the final product. Therefore, standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures must be avoided as they will cleave the N4-acetyl group. Milder deprotection strategies are required.

Recommended Deprotection Conditions for Ac-rC Oligonucleotides:

ReagentTemperatureDurationNotes
0.05 M Potassium Carbonate in Methanol (B129727)Room Temperature4 hoursRecommended for UltraMild protecting groups on other bases.[9]
Anhydrous 2 M Ammonia in MethanolRoom Temperature60 hoursSufficient to cleave N2-isobutyryl on guanine (B1146940) while preserving base-labile modifications.[10]
30% Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)Room Temperature2 hoursFaster than ammonium hydroxide alone.[11]
Tert-Butylamine/water (1:3 v/v)60°C6 hoursEffective for deprotecting standard A, C, and dmf-G protecting groups.[9]

Detailed Deprotection Protocol (using Potassium Carbonate):

  • After synthesis, wash the solid support with anhydrous acetonitrile and dry it under a stream of argon.

  • Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Add the potassium carbonate solution to the solid support in a sealed vial.

  • Incubate at room temperature for 4 hours with gentle agitation.

  • After incubation, carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

  • Wash the support with methanol and combine the washes with the supernatant.

  • Evaporate the solvent to dryness.

  • Proceed with the removal of the 2'-O-silyl protecting groups.

2'-O-Silyl Group Deprotection
  • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Resuspend the dried oligonucleotide in the TEA·3HF solution.

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction by adding an appropriate quenching buffer.

    • Desalt the oligonucleotide using a suitable method (e.g., size exclusion chromatography or ethanol (B145695) precipitation).

Purification

The final DMT-on oligonucleotide can be purified using reverse-phase HPLC (RP-HPLC). The DMT group provides a strong hydrophobic handle for separation. After purification, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid), followed by desalting.

Visualizations

Experimental Workflow for Synthesis of ac4C-RNA

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification start Start with CPG Solid Support detritylation Detritylation (TCA/DCA in DCM) start->detritylation coupling Coupling (this compound + Activator) detritylation->coupling capping Capping (Acetic Anhydride) coupling->capping oxidation Oxidation (Iodine Solution) capping->oxidation cycle Repeat Cycle for each nucleotide oxidation->cycle cycle->detritylation Next Nucleotide end_synthesis Full-Length Oligonucleotide on Support cycle->end_synthesis Final Nucleotide cleavage Cleavage from Support & Base Deprotection (Mild Conditions, e.g., K2CO3/MeOH) end_synthesis->cleavage desilylation 2'-O-Silyl Deprotection (TEA·3HF) cleavage->desilylation purification RP-HPLC Purification (DMT-on) desilylation->purification dmt_removal DMT Removal (80% Acetic Acid) purification->dmt_removal desalting Desalting dmt_removal->desalting final_product Purified ac4C-RNA desalting->final_product

Caption: Workflow for the synthesis of RNA containing N4-acetylcytidine (ac4C).

NAT10-Mediated rRNA Processing Pathway

nat10_pathway cluster_nucleolus Nucleolus cluster_cytoplasm Cytoplasm pol1 RNA Polymerase I pre_rrna_47s 47S pre-rRNA pol1->pre_rrna_47s Transcription pre_rrna_30s 30S pre-rRNA pre_rrna_47s->pre_rrna_30s Processing nat10 NAT10 (RNA Acetyltransferase) ac4c_formation ac4C Formation (e.g., at position 1842) nat10->ac4c_formation snoRNA snoRNA (e.g., SNORD13) snoRNA->ac4c_formation pre_rrna_30s->ac4c_formation processed_rrna Processed 18S rRNA ac4c_formation->processed_rrna Facilitates Processing ribosome_assembly 40S Ribosomal Subunit Assembly processed_rrna->ribosome_assembly ribosome Mature 40S Ribosome ribosome_assembly->ribosome Export

Caption: Role of NAT10 in the processing of 18S rRNA and ribosome biogenesis.[12][13]

Applications of ac4C-Modified Oligonucleotides

Oligonucleotides containing ac4C are valuable tools for a variety of applications in research and drug development:

  • Studying RNA-Protein Interactions: Ac4C can influence the binding of proteins to RNA, and synthetic ac4C-containing probes can be used to identify and characterize these interactions.

  • Investigating RNA Structure and Stability: The acetyl group of ac4C can impact the local conformation and overall stability of RNA duplexes.[14][15][16][17][18] Synthetic oligonucleotides allow for systematic studies of these effects.

  • Modulating Gene Expression: As ac4C is known to enhance mRNA stability and translation efficiency, the incorporation of ac4C into synthetic mRNAs or siRNAs could be a strategy to improve their therapeutic efficacy.

  • Development of RNA-Based Therapeutics: The inclusion of natural modifications like ac4C in therapeutic oligonucleotides may improve their stability, reduce immunogenicity, and enhance their biological activity.

Conclusion

The use of this compound provides a reliable method for the site-specific incorporation of N4-acetylcytidine into synthetic RNA. By following the detailed protocols and handling guidelines outlined in these application notes, researchers can successfully synthesize high-quality ac4C-modified oligonucleotides for a wide range of applications in basic research and the development of novel RNA-based therapeutics. The provided diagrams offer a clear visual representation of the synthesis workflow and the biological context of ac4C, further aiding in the understanding and implementation of this technology.

References

Application Notes: Ac-rC Phosphoramidite for Site-Specific RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification found in all domains of life, present in various RNA species including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1][2] This modification plays a crucial role in regulating RNA stability, structure, and function. For instance, ac4C enhances the stability of tRNA and promotes the accuracy of translation.[3] The study of ac4C's precise biological roles has been historically challenging due to the difficulty of incorporating it into specific RNA sequences. Ac-rC phosphoramidite (B1245037) is the key chemical reagent that enables the site-specific incorporation of N4-acetylcytidine into synthetic RNA oligonucleotides using standard phosphoramidite chemistry.[4] This allows for detailed biophysical, structural, and functional analyses, providing a foundational understanding of how this universally conserved nucleobase impacts biology and disease.[1][2]

Principle of Application

The site-specific introduction of N4-acetylcytidine into an RNA oligonucleotide is achieved via automated solid-phase phosphoramidite chemistry. Ac-rC phosphoramidite, a derivative of N4-acetylcytidine, is engineered with protecting groups to ensure controlled synthesis. Key features include a 5'-dimethoxytrityl (DMT) group for sequential chain elongation, a 2'-hydroxyl protecting group (commonly tert-butyldimethylsilyl, TBDMS) to prevent unwanted reactions, and a 3'-phosphoramidite moiety that facilitates coupling to the growing RNA chain.[2][5] The synthesis occurs in a four-step cycle—deblocking, coupling, capping, and oxidation—which is repeated for each nucleotide added to the sequence.[] This methodology allows for the precise placement of ac4C within any desired RNA sequence, enabling the production of highly pure, modified oligonucleotides for a wide range of applications.

Key Applications

  • Biophysical Studies : Synthesizing RNA duplexes with site-specific ac4C allows for the quantitative analysis of its effect on RNA stability. Thermal denaturation studies have shown that ac4C significantly increases the melting temperature (Tm) of RNA duplexes, thereby enhancing their thermodynamic stability.[1]

  • Structural Biology : RNA oligonucleotides containing ac4C can be used for structural determination studies (e.g., NMR or X-ray crystallography) to understand the conformational changes induced by this modification.

  • Therapeutic RNA Development : Modified phosphoramidites are essential in the synthesis of therapeutic oligonucleotides such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[7] Incorporating modifications like ac4C can improve stability, reduce immunogenicity, and enhance the efficacy of RNA-based drugs.[]

  • Probing RNA-Protein Interactions : Site-specifically modified RNAs are powerful tools for investigating how RNA modifications influence the binding of proteins and other cellular factors.

  • Development of Diagnostic Tools : The synthesis of ac4C-containing RNA serves as a critical standard and control for developing and validating new sequencing technologies designed to map RNA modifications across the transcriptome, such as ac4C-seq.[8]

Data Presentation

Table 1: General Specifications for this compound
PropertySpecification
Chemical Name 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite
Abbreviation Ac-rC CEP
Purity (HPLC) ≥98%
Purity (³¹P NMR) ≥99%
Appearance White to off-white powder
Solubility Acetonitrile (B52724)
Storage Freezer storage (≤ -20°C), protect from moisture and light.[9]
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

The efficiency of the coupling step is critical for the overall yield, especially for longer RNA sequences.[] Even a minor decrease in efficiency results in a significant loss of the desired full-length product.[10]

Oligo Length98.0% Avg. Coupling Efficiency99.0% Avg. Coupling Efficiency99.5% Avg. Coupling Efficiency
20-mer 67.3%82.6%90.9%
30-mer 55.2%74.0%86.1%
40-mer 45.3%66.9%81.8%
50-mer 37.1%60.5%77.8%

Calculated as (Coupling Efficiency)^(Oligo Length - 1)

Table 3: Thermal Denaturation Data for RNA Duplexes Containing ac4C

Studies have demonstrated that a single ac4C modification can significantly stabilize an RNA duplex. The change in melting temperature (ΔTm) quantifies this effect.

RNA Duplex ContextUnmodified (C) Tm (°C)Modified (ac4C) Tm (°C)ΔTm (°C)
Human 18S rRNA (Helix 45 model) 53.6 ± 0.255.4 ± 0.3+1.8
Human 18S rRNA with G•U wobble pair 51.5 ± 0.253.7 ± 0.1+2.2
Human tRNA D-arm hairpin 62.9 ± 0.771.4 ± 0.4+8.2

Data sourced from Bartee et al., 2022.[1] Conditions: 5 µM RNA in 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of ac4C-Modified RNA

This protocol outlines the standard procedure for synthesizing an RNA oligonucleotide with a site-specific ac4C modification using an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Dissolve standard RNA phosphoramidites (rA, rG, rU) and this compound in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).

  • Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.

2. Synthesizer Setup:

  • Install the appropriate solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside.

  • Prime all reagent lines to ensure consistent delivery.

  • Enter the desired RNA sequence, specifying the position for Ac-rC incorporation.

3. Automated Synthesis Cycle: The synthesizer will execute the following four steps iteratively for each nucleotide addition.

  • Step A: Deblocking (Detritylation)

    • The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.

  • Step B: Coupling

    • The this compound (or other standard amidite) is delivered to the column along with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).[9] The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.

  • Step C: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.[9]

  • Step D: Oxidation

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in water/pyridine/THF.

4. Final Deblocking:

  • After the final cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.

cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking Step A: Deblocking (DMT Removal) Coupling Step B: Coupling (Add Ac-rC Amidite) Deblocking->Coupling Capping Step C: Capping (Block Failures) Coupling->Capping Oxidation Step D: Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End End: Full-Length RNA on Support Oxidation->End Start Start: Solid Support with 5'-DMT Start->Deblocking Cleavage Step 1: Cleavage & Deprotection (e.g., AMA Treatment) Desilylation Step 2: 2'-OH Deprotection (Fluoride Treatment) Cleavage->Desilylation Desalting Step 3: Desalting (Precipitation) Desilylation->Desalting Purification Step 4: Purification (Reverse-Phase HPLC) Desalting->Purification Detritylation Step 5: Final Detritylation (Acid Treatment) Purification->Detritylation QC Step 6: Quality Control (Mass Spec / PAGE) Detritylation->QC Final Pure ac4C-RNA QC->Final Prep 1. Prepare Duplex (Mix equimolar strands in buffer) Anneal 2. Anneal (Heat to 95°C, cool slowly) Prep->Anneal Measure 3. Measure Absorbance (Monitor A260 vs. Temp) Anneal->Measure Analyze 4. Analyze Data (Plot derivative to find Tm) Measure->Analyze Result Result: ΔTm (ac4C vs. C) Analyze->Result

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Ac-rC phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Ac-rC (N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)) phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low coupling efficiency in oligonucleotide synthesis?

Low coupling efficiency is a critical issue that can significantly reduce the yield of the desired full-length oligonucleotide. The most frequent culprits include:

  • Presence of Moisture: Water is a primary inhibitor of the coupling reaction. It can react with the activated phosphoramidite, rendering it inactive. All reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution, must be anhydrous.[1][2][3] High humidity can also adversely affect the synthesis.[4][5]

  • Degraded Phosphoramidite: Ac-rC phosphoramidite is sensitive to moisture and oxidation and has a finite shelf life. Using expired or improperly stored phosphoramidites will lead to poor coupling.[3]

  • Suboptimal Activator: The activator is crucial for the coupling reaction. Using an inappropriate, old, or incorrectly concentrated activator solution can significantly reduce efficiency.[3]

  • Instrument and Fluidics Issues: Problems with the DNA/RNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[3]

  • Solid Support Problems: For longer sequences, the pores of the solid support can become clogged, hindering reagent access to the growing oligonucleotide chain.[1][3]

Q2: How does coupling efficiency impact the final yield of my oligonucleotide?

The success of oligonucleotide synthesis is highly dependent on achieving near-quantitative coupling efficiency at each step. A small decrease in average coupling efficiency can lead to a dramatic reduction in the yield of the full-length product, especially for longer oligonucleotides.

Average Coupling Efficiency (%)Theoretical Yield of Full-Length 20mer (%)Theoretical Yield of Full-Length 50mer (%)Theoretical Yield of Full-Length 100mer (%)
99.489.274.555.0
99.082.660.536.6
98.067.636.413.3
95.035.87.70.6
90.012.20.50.003

(Data compiled from sources discussing the mathematical relationship between coupling efficiency and final yield.[1][5][6])

Q3: My latest synthesis using this compound showed low coupling. What immediate steps should I take?

When encountering low coupling efficiency, a systematic approach to troubleshooting is essential. The following diagram outlines a recommended workflow.

G cluster_0 Initial Troubleshooting Workflow start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality - Fresh this compound? - Anhydrous ACN? - Fresh Activator? start->check_reagents check_instrument Inspect Synthesizer - Check for leaks - Prime all lines - Verify reagent delivery check_reagents->check_instrument review_protocol Review Synthesis Protocol - Appropriate coupling time? - Correct concentrations? check_instrument->review_protocol run_test Perform Test Synthesis (e.g., short standard oligo) review_protocol->run_test analyze_results Analyze Trityl Data / HPLC run_test->analyze_results implement_changes Implement Corrective Actions - Replace old reagents - Perform instrument maintenance - Optimize protocol analyze_results->implement_changes Problem Identified contact_support Contact Technical Support analyze_results->contact_support Problem Persists resume_synthesis Resume Full Synthesis implement_changes->resume_synthesis

Caption: Troubleshooting workflow for low coupling efficiency.

Q4: What are the proper storage and handling procedures for this compound?

Proper storage and handling are critical to maintaining the integrity of this compound.

  • Storage: Store in a freezer at or below -20°C in a tightly sealed container with a desiccant.[7][8][9][10] Some suppliers recommend storage at -80°C for long-term stability (up to 6 months).[11]

  • Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the powder. Handle under an inert, dry atmosphere (e.g., argon or dry nitrogen).[1]

Q5: How can I ensure my solvents and reagents are sufficiently anhydrous?

Maintaining anhydrous conditions is arguably the most critical factor for high coupling efficiency.

  • Acetonitrile (ACN): Use DNA/RNA synthesis grade ACN with a water content of less than 30 ppm, preferably under 10 ppm.[12] Purchase in septum-sealed bottles and use a fresh bottle when installing new phosphoramidites.[1]

  • Phosphoramidite Dissolution: Dissolve the phosphoramidite under an inert, anhydrous atmosphere. Use a syringe technique to transfer anhydrous ACN to the phosphoramidite vial to avoid introducing atmospheric moisture.[1]

  • Drying Filters: Use in-line drying filters for the inert gas (argon or helium) supplied to the synthesizer.[1]

Experimental Protocols

Protocol 1: Anhydrous Dissolution of this compound

This protocol describes the technique for dissolving phosphoramidites while maintaining anhydrous conditions.[1]

Materials:

  • Vial of this compound

  • Septum-sealed bottle of anhydrous ACN

  • Dry argon or nitrogen source with a sterile needle

  • Sterile, gas-tight syringe with a needle

Procedure:

  • Allow the this compound vial and the ACN bottle to equilibrate to room temperature.

  • Pressurize the phosphoramidite vial with dry argon gas.

  • Uncap the syringe and flush it with dry argon several times.

  • Pierce the septum of the ACN bottle with the syringe needle.

  • Invert the ACN bottle and draw the required volume of solvent into the syringe. The argon in the syringe will be displaced by the ACN.

  • Inject the anhydrous ACN into the phosphoramidite vial.

  • Gently swirl the vial until the phosphoramidite is completely dissolved.

  • Install the vial on the synthesizer.

Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay

The dimethoxytrityl (DMT) cation released during the deblocking step has a characteristic orange color and can be quantified by UV-Vis spectrophotometry to monitor coupling efficiency in real-time.[3]

Procedure:

  • Setup: Ensure the synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance around 495 nm.

  • Synthesis Cycle: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly coupled nucleotide.

  • Data Collection: The released DMT cation is carried through the detector. The instrument's software records the absorbance peak for each cycle.

  • Analysis: The coupling efficiency of a given cycle is calculated as the ratio of the trityl absorbance of that cycle to the absorbance of the preceding cycle. A consistent or slightly decreasing peak area indicates high coupling efficiency. A significant drop indicates a coupling failure.

Signaling Pathways and Logical Relationships

The chemical reaction at the core of the coupling step is a multi-stage process involving the phosphoramidite, the activator, and the growing oligonucleotide chain.

G cluster_coupling Phosphoramidite Coupling Reaction cluster_inhibition Inhibition Pathway Amidite This compound (P-III) ActivatedAmidite Activated Intermediate (Protonated) Amidite->ActivatedAmidite Activator Activator (e.g., Tetrazole, DCI) Activator->ActivatedAmidite PhosphiteTriester Phosphite Triester Intermediate ActivatedAmidite->PhosphiteTriester Hydrolysis Hydrolysis ActivatedAmidite->Hydrolysis Oligo Support-Bound Oligo (Free 5'-OH) Oligo->PhosphiteTriester Oxidation Oxidation Step (Iodine/Water) PhosphiteTriester->Oxidation PhosphateTriester Stable Phosphate Triester (P-V) Oxidation->PhosphateTriester Water Water (H₂O) Water->Hydrolysis InactiveAmidite Inactive H-phosphonate Hydrolysis->InactiveAmidite

References

Technical Support Center: Ac-rC Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC (N4-acetylcytidine) phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Ac-rC phosphoramidite and why is it used?

This compound is a cytidine (B196190) building block used in solid-phase oligonucleotide synthesis where the exocyclic amine (N4) of cytosine is protected by an acetyl (Ac) group. This protecting group is crucial to prevent unwanted side reactions at the amino group during the coupling cycles. The acetyl group is particularly advantageous for its rapid removal during the final deprotection step, which allows for faster and milder deprotection protocols.[1][2]

Q2: What are the main advantages of using Ac-rC over Bz-rC (benzoyl-protected cytidine) phosphoramidite?

The primary advantage of Ac-rC is its compatibility with rapid deprotection protocols, such as those using aqueous methylamine (B109427) (AMA). The acetyl group is hydrolyzed almost instantaneously, which prevents a common side reaction known as transamination that can occur with the more robust benzoyl (Bz) protecting group.[1][2] This leads to a purer final product with fewer base modifications.

Q3: What is transamination and why is it a concern with Bz-rC?

Transamination is a side reaction that can occur during deprotection with primary amines, such as methylamine in AMA. The amine can react with the benzoyl-protected cytidine, resulting in the formation of N4-methyl-cytidine, an undesired modification in the final oligonucleotide.[1][3] This side reaction is significantly minimized with Ac-rC due to the rapid hydrolysis of the acetyl group.[1]

Q4: Can I use this compound in standard deprotection protocols with ammonium (B1175870) hydroxide (B78521)?

Yes, this compound is compatible with standard deprotection conditions using ammonium hydroxide.[2] However, its full potential for rapid deprotection is realized with protocols like the "UltraFAST" deprotection using AMA.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the full-length oligonucleotide.

  • Presence of a significant amount of n-1 and shorter sequences (deletion mutants) in the final product analysis (e.g., by HPLC or mass spectrometry).

Possible Causes and Solutions:

CauseRecommended Action
Moisture in Reagents or Solvents Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for dissolving the phosphoramidites and for washing, are anhydrous. Use fresh, high-quality reagents and consider installing in-line drying traps for the gas lines on the synthesizer.
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation. Ensure that the this compound is fresh and has been stored under appropriate anhydrous conditions (e.g., at -20°C under argon). Avoid repeated warming and cooling of the vial.
Suboptimal Activator The choice of activator is critical for efficient coupling. For standard phosphoramidites, tetrazole or its derivatives are commonly used. Ensure the activator solution is fresh and at the correct concentration.
Insufficient Coupling Time While standard coupling times are generally short (around 30 seconds), some modified phosphoramidites may require longer coupling times. If low coupling efficiency is suspected, consider increasing the coupling time.[4]
Issue 2: Presence of Unexpected Peaks in Final Product Analysis

Symptoms:

  • Additional peaks in HPLC or mass spectrometry analysis of the purified oligonucleotide.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Deprotection If using standard deprotection conditions, ensure that the time and temperature are sufficient to remove all protecting groups from the other bases (e.g., isobutyryl on guanine).
Transamination (if using Bz-rC with amine-based deprotection) If you are using Bz-rC with a rapid deprotection protocol like AMA, the unexpected peak could be the N4-methyl-cytidine adduct. To avoid this, switch to this compound for all cytidine positions when using AMA.[1]
Formation of Deletion Mutants This is often a result of low coupling efficiency or incomplete capping. Refer to the troubleshooting guide for low coupling efficiency. Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and effective.[4]

Quantitative Data Summary

Table 1: Comparison of Deprotection Times for Ac-rC and Bz-rC

Protecting Group on CytidineDeprotection ReagentTemperatureTimeSide Product (Transamination)
Ac-rC AMA (Ammonium Hydroxide/Methylamine, 1:1)65°C5-10 minutesNot observed[1]
Bz-rC AMA (Ammonium Hydroxide/Methylamine, 1:1)65°C10 minutes~5% N4-Me-dC[1]
Ac-rC Ammonium Hydroxide55°C8 hoursNot applicable
Bz-rC Ammonium Hydroxide55°C8-16 hoursNot applicable

Table 2: Typical Coupling Efficiencies in Oligonucleotide Synthesis

Phosphoramidite TypeAverage Stepwise Coupling Efficiency
Standard Unmodified Phosphoramidites (including Ac-rC)>98-99%[4]
Some Modified or Bulky PhosphoramiditesMay be lower and require optimization

Experimental Protocols

Protocol 1: UltraFAST Deprotection of Oligonucleotides Containing Ac-rC

This protocol is recommended for standard DNA oligonucleotides synthesized using Ac-rC, Bz-dA (or Pac-dA), and iBu-dG (or dmf-dG) phosphoramidites.

Reagents:

  • AMA solution: A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

Procedure:

  • After completion of the solid-phase synthesis, transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly.

  • For cleavage from the support, let the vial stand at room temperature for 5 minutes.[2][5]

  • For complete deprotection of the nucleobases, incubate the vial at 65°C for 5-10 minutes.[1][5][6]

  • Cool the vial to room temperature.

  • Transfer the solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind.

  • Dry the oligonucleotide solution, for example, using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (this compound addition) Deblocking->Coupling TCA or DCA Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Activator Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride Oxidation->Deblocking Iodine/Water Transamination_Side_Reaction Bz_dC Benzoyl-protected Cytidine (Bz-dC) Transamination Transamination Side Reaction Bz_dC->Transamination Hydrolysis Hydrolysis (Desired Reaction) Bz_dC->Hydrolysis Methylamine Methylamine (from AMA) Methylamine->Transamination N4_Me_dC N4-Methyl-Cytidine (Undesired Product) Transamination->N4_Me_dC Desired_dC Cytidine (Desired Product) Hydrolysis->Desired_dC

References

Technical Support Center: Optimizing Deprotection of Ac-rC Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection conditions for oligonucleotides containing N4-acetyl-2'-O-ribocytidine (Ac-rC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and efficient deprotection of your synthetic RNA.

Troubleshooting Guide

Encountering issues during the deprotection of Ac-rC containing oligos? This guide addresses common problems and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Incomplete Deprotection of Ac-rC - Insufficient deprotection time or temperature.- Deprotection reagent has degraded (e.g., old ammonium (B1175870) hydroxide).- Inappropriate deprotection reagent for the protecting group scheme.- Increase deprotection time or temperature according to the recommended protocols (see tables below).- Use fresh deprotection reagents. Ammonium hydroxide (B78521), for instance, should be stored in the refrigerator in small, frequently used aliquots.[1]- Ensure the chosen deprotection method is compatible with all protecting groups on the oligonucleotide.
Base Modification or Degradation - Deprotection conditions are too harsh.- Presence of base-labile modifications on the oligonucleotide.- Switch to a milder deprotection method, such as "UltraMild" deprotection with potassium carbonate in methanol (B129727) or ammonium hydroxide at room temperature.[1][2]- For oligonucleotides with sensitive components like certain dyes, specific, milder deprotection protocols are required.[2][3]
Low Oligonucleotide Yield - Loss of the oligo during post-deprotection workup (e.g., precipitation, desalting).- Incomplete cleavage from the solid support.- Optimize precipitation and washing steps. Ensure the pellet is not disturbed during decanting.- Ensure complete cleavage from the support by adhering to recommended cleavage times and reagents.
Multiple Peaks on HPLC or Gel Electrophoresis - Incomplete removal of the 2'-O-silyl protecting group (e.g., TBDMS or TOM).- Presence of incompletely deprotected species.[1]- Formation of adducts during deprotection.- Ensure the 2'-deprotection step is carried out to completion. The presence of water in the TBAF reagent can significantly slow down the desilylation of pyrimidines.[4]- Re-treat the oligonucleotide with fresh deprotection solution.- Use of Ac-dC is recommended for "UltraFAST" deprotection protocols to avoid base modification at the cytosine base.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides containing Ac-rC?

A1: Standard deprotection of RNA oligonucleotides, including those with Ac-rC, is typically a two-step process. The first step involves cleavage from the solid support and removal of the exocyclic amine and phosphate (B84403) protecting groups. The second step is the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM). A common method for the first step is using a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature.[2]

Q2: When should I use "UltraMild" or "UltraFast" deprotection conditions?

A2:

  • UltraMild conditions are recommended when your oligonucleotide contains base-sensitive modifications or dyes that are not stable under standard deprotection conditions.[5] UltraMild deprotection often utilizes reagents like 0.05 M potassium carbonate in methanol at room temperature.[1][2]

  • UltraFast deprotection is suitable when rapid processing is required. This method typically uses AMA at 65°C for about 5-10 minutes. It is crucial to use Ac-rC in conjunction with this method to prevent base modifications.[1][2]

Q3: Why is Ac-rC preferred for some deprotection protocols?

A3: The acetyl (Ac) protecting group on cytidine (B196190) is compatible with a wide range of deprotection conditions, including both standard and milder protocols.[5] It is particularly important for "UltraFAST" deprotection schemes, as it helps to avoid base modification at the cytosine residue that can occur with other protecting groups like benzoyl (Bz).[1][2]

Q4: Can I perform on-column deprotection for Ac-rC containing oligos?

A4: Yes, on-column deprotection is a viable option, especially for high-throughput synthesis. This method requires the use of Ac-dC. The deprotection is typically carried out using a nucleophilic amine dissolved in a non-polar solvent, which keeps the deprotected oligo on the support. After deprotection, the oligo can be eluted in an aqueous buffer.[6]

Q5: How does the 2'-hydroxyl protecting group affect the deprotection strategy?

A5: The deprotection of RNA is unique because the 2'-hydroxyl protecting group (like TBDMS or TOM) must remain intact during the initial base and phosphate deprotection steps.[2][7] This is followed by a separate desilylation step, commonly using triethylamine (B128534) trihydrofluoride (TEA·3HF).[8]

Quantitative Data Summary

The following tables summarize deprotection conditions for oligonucleotides, including those containing Ac-rC, based on various protocols.

Table 1: Standard and Fast Deprotection Conditions

Deprotection MethodReagentTemperatureTimeNotes
Standard (Ammonium Hydroxide) Concentrated Ammonium HydroxideRoom Temperature1-2 hours (cleavage)Deprotection of bases may require longer times (e.g., 16 hours at 55°C for iBu-dG).[1]
UltraFAST Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C5-10 minutesRequires the use of Ac-protected dC to avoid base modification.[1][2]
Methylamine 40% Aqueous Methylamine65°C10 minutesFor cleavage and base deprotection.[9]
t-Butylamine/Water t-Butylamine/Water (1:3 v/v)60°C6 hoursSufficient to deprotect A, C, and dmf-dG.[2]

Table 2: Mild Deprotection Conditions

Deprotection MethodReagentTemperatureTimeNotes
UltraMild (Potassium Carbonate) 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursFor use with UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG) and phenoxyacetic anhydride (B1165640) capping.[1][2]
UltraMild (Ammonium Hydroxide) Concentrated Ammonium HydroxideRoom Temperature2 hoursFor use with UltraMILD monomers and phenoxyacetic anhydride capping.[1][2]
Ethanolic Ammonia Ethanolic AmmoniaNot specified2 hoursShows high selectivity for fast-deprotecting groups (PAC, tBPAC) over standard groups (Ac, Bz, iBu).[10][11]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard oligonucleotides where rapid deprotection is desired and Ac-rC is used.

  • Cleavage from Support:

    • Treat the CPG support with a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and aqueous Methylamine (AMA).[1]

    • Incubate at room temperature for 5 minutes.[1]

  • Base and Phosphate Deprotection:

    • Transfer the AMA solution containing the oligonucleotide to a screw-cap vial.

    • Heat the vial at 65°C for 5-10 minutes.[1]

    • Cool the vial and evaporate the solution to dryness in a speed-vac.

  • 2'-Hydroxyl Deprotection (Desilylation):

    • Dissolve the dried oligonucleotide in 100 µL of DMSO.

    • Add 125 µL of triethylamine trihydrofluoride (Et₃N·3HF).[12]

    • Heat at 65°C for 2.5 hours.[12]

  • Purification:

    • Precipitate the RNA using 25 µL of 3 M sodium acetate (B1210297) and 1 mL of cold ethanol (B145695).[12]

    • Wash the pellet with 75% ethanol and dry.[12]

    • Resuspend the purified oligonucleotide in an appropriate buffer.

Protocol 2: UltraMild Deprotection using Potassium Carbonate

This protocol is designed for oligonucleotides containing sensitive modifications. It requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and UltraMild Cap A (phenoxyacetic anhydride).

  • Cleavage and Deprotection:

    • Suspend the CPG support in a 0.05 M solution of potassium carbonate in methanol.[1][2]

    • Incubate at room temperature for 4 hours.[1][2]

  • Workup:

    • Filter the solution to remove the CPG.

    • Neutralize the solution with an appropriate acid (e.g., acetic acid).

    • Evaporate the solution to dryness.

  • 2'-Hydroxyl Deprotection and Purification:

    • Proceed with the standard desilylation and purification steps as described in Protocol 1.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Final Processing Synthesis Solid-Phase Synthesis (Ac-rC Amidite) Cleavage Step 1: Cleavage from Support & Base/Phosphate Deprotection Synthesis->Cleavage Deprotection Reagent (e.g., AMA, K2CO3) Desilylation Step 2: 2'-OH Deprotection (Desilylation) Cleavage->Desilylation Desilylation Reagent (e.g., TEA.3HF) Purification Purification (e.g., HPLC, PAGE) Desilylation->Purification FinalOligo Purified Ac-rC Oligo Purification->FinalOligo

Caption: General workflow for the deprotection and purification of Ac-rC containing oligonucleotides.

Deprotection_Decision_Tree Start Start: Oligo with Ac-rC Sensitive_Mods Does the oligo contain sensitive modifications (e.g., dyes)? Start->Sensitive_Mods UltraFast_Needed Is rapid deprotection required? Sensitive_Mods->UltraFast_Needed No UltraMild Use UltraMild Deprotection (e.g., K2CO3/MeOH) Sensitive_Mods->UltraMild Yes UltraFast Use UltraFast Deprotection (AMA, 65°C) UltraFast_Needed->UltraFast Yes Standard Use Standard Deprotection (e.g., AMA, RT or moderate heat) UltraFast_Needed->Standard No

References

How to minimize n-1 impurities in Ac-rC oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-rC oligonucleotide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize n-1 impurities and achieve the highest possible purity for your research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are n-1 impurities in the context of oligonucleotide synthesis?

A1: An "n-1" impurity is a type of product-related impurity that is one nucleotide shorter than the desired full-length oligonucleotide (FLP) sequence.[1] These impurities arise from a failure at one of the synthesis cycles, resulting in a sequence with a single base deletion.[2] Because this deletion can occur at any point in the synthesis, a sample contaminated with n-1 impurities actually contains a mixture of many different sequences, each missing a single nucleotide at a different position.[3]

Q2: What are the primary causes of n-1 impurity formation during Ac-rC oligonucleotide synthesis?

A2: The formation of n-1 impurities stems from imperfections in the four-step solid-phase synthesis cycle (deblocking, coupling, capping, and oxidation).[4][5] The two most significant causes are:

  • Inefficient Coupling: The Ac-rC phosphoramidite (B1245037) fails to couple to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6]

  • Ineffective Capping: Following a failed coupling step, the unreacted 5'-hydroxyl group is not successfully "capped" or blocked (typically by acetylation).[7][8] This leaves it available to react in the next synthesis cycle, leading to an oligonucleotide with an internal deletion.[7]

Other contributing factors include incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group (deblocking/detritylation failure) and the quality of the raw materials, such as the phosphoramidites and solvents.[3][]

Q3: Why are n-1 impurities a significant concern for my research or drug development?

A3: N-1 impurities are a major concern because they are structurally very similar to the full-length product, making them difficult to remove via standard purification techniques.[2][10] Their presence can have significant consequences:

  • In Therapeutic Applications: For oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs), n-1 impurities can alter the drug's efficacy, binding affinity, and toxicity profile.[2] Regulatory agencies require thorough characterization and control of these impurities.[1]

  • In Diagnostic and Research Applications: In applications like PCR, qPCR, and gene synthesis, the presence of deletion mutants can lead to inaccurate results, lower yields, and misinterpretation of data.

Q4: How can I detect and quantify n-1 impurities?

A4: Detecting and quantifying n-1 impurities is challenging due to their similarity to the FLP. High-resolution analytical techniques are required:

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a widely used method that separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. It can often resolve the full-length product from shorter failure sequences.[11][12]

  • Ion-Pair Reverse-Phase Chromatography (IP-RP-HPLC): This technique separates oligonucleotides based on hydrophobicity and is also a powerful tool for analysis.[13]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides high mass accuracy and resolving power, allowing for the definitive identification of n-1 and other product-related impurities by their mass differences.[1]

  • Polyacrylamide Gel Electrophoresis (PAGE): Preparative PAGE can be used to isolate impurities, which can then be further analyzed.[3] It offers excellent size resolution, leading to high purity levels of the final product.[14]

Troubleshooting Guide: High N-1 Impurity Levels

Q5: I am observing a high percentage of n-1 impurities in my crude Ac-rC oligonucleotide. Where should I start my investigation?

A5: A systematic approach is crucial. The presence of n-1 impurities points to inefficiencies in the synthesis cycle. You should investigate the following areas in order of priority: the coupling step, the capping step, and the quality of your reagents.

Below is a workflow to guide your troubleshooting process.

G cluster_coupling Coupling Troubleshooting cluster_capping Capping Troubleshooting cluster_reagents Reagent Quality Control cluster_purification Purification Optimization start High n-1 Impurity Detected coupling Step 1: Investigate Coupling Efficiency start->coupling capping Step 2: Investigate Capping Step coupling->capping If coupling is optimal c1 Optimize Coupling Time coupling->c1 c2 Check Activator coupling->c2 c3 Ensure Anhydrous Conditions coupling->c3 reagents Step 3: Check Reagent Quality capping->reagents If capping is effective cap1 Verify Reagent Freshness capping->cap1 cap2 Extend Capping Time capping->cap2 purification Step 4: Optimize Purification reagents->purification If reagents are high quality r1 Ac-rC Amidite Stability reagents->r1 r2 Anhydrous Acetonitrile (B52724) reagents->r2 end n-1 Impurity Minimized purification->end p1 Select Appropriate HPLC Method purification->p1 p2 Optimize Gradient purification->p2

Caption: Workflow for troubleshooting n-1 impurities.

Q6: How can I determine if the coupling efficiency of my Ac-rC phosphoramidite is the problem and how can I improve it?

A6: Inefficient coupling is a primary source of failure sequences.[] Even a small drop in coupling efficiency per cycle has a dramatic effect on the final yield of the full-length product, especially for longer oligonucleotides.[4][6]

Data Presentation: Impact of Coupling Efficiency on Full-Length Product Yield

Oligonucleotide LengthYield with 98.5% Avg. Coupling EfficiencyYield with 99.5% Avg. Coupling Efficiency
20mer~74.5%~90.5%
40mer~55.5%~81.9%
60mer~41.5%~74.1%
80mer~31.0%~67.0%
100mer~23.1%~60.6%
(Note: Yields are theoretical estimates calculated as (Coupling Efficiency)^(Length-1). Actual yields may vary.)[14]

Troubleshooting Steps:

  • Verify Phosphoramidite Quality: Phosphoramidites are sensitive to moisture and oxidation.[6][15] Their thermal stability is also critical for successful synthesis.[16] Use fresh, high-quality this compound. If it has been stored for a long time or handled improperly, its quality may be compromised. Consider performing a quality check (e.g., ³¹P NMR) if you suspect degradation.

  • Check Activator: The activator (e.g., 1H-tetrazole, ETT, DCI) is crucial for the coupling reaction.[17] Ensure it is fresh, correctly concentrated, and anhydrous. The choice of activator can influence coupling efficiency, especially for sterically hindered phosphoramidites.[17]

  • Ensure Anhydrous Conditions: Water is detrimental to the coupling step as it reacts with the activated phosphoramidite.[6] Use anhydrous grade acetonitrile (<30 ppm water) for all relevant steps. Ensure that the argon or helium gas used on the synthesizer is dry.[6]

  • Optimize Coupling Time: The standard coupling time may not be sufficient for all phosphoramidites, especially modified ones like Ac-rC. Increasing the coupling time can sometimes improve efficiency.[18]

Q7: My coupling conditions seem optimal, but n-1 impurities persist. Could inefficient capping be the cause?

A7: Yes. Even with high coupling efficiency, a small percentage of 5'-OH groups will remain unreacted.[4][8] The capping step is designed to permanently block these groups by acetylation, preventing them from reacting in subsequent cycles.[7] If capping is inefficient, these unreacted sites will couple in the next cycle, creating an n-1 deletion sequence.

Troubleshooting Steps:

  • Check Capping Reagents: The capping solution typically consists of acetic anhydride (B1165640) (Cap Mix A) and N-methylimidazole (Cap Mix B).[7] These reagents degrade over time, especially in the presence of trace moisture. Use fresh reagents to ensure effective acetylation of unreacted chains.

  • Consider a Double Capping or Cap/Ox/Cap Cycle: Some synthesis protocols recommend a second capping step after the oxidation step.[6] The oxidation step introduces water, and a subsequent capping step can help to effectively dry the support, creating better conditions for the next coupling reaction.[7][8]

The diagram below illustrates how capping failures lead to n-1 impurities.

G Start Growing Oligo (n-1) with 5'-OH Coupling Coupling with Ac-rC Amidite Start->Coupling Success (>99%) FailedCoupling Coupling Failure Start->FailedCoupling Failure (<1%) Oxidation Oxidation Coupling->Oxidation Deblock Deblocking (DMT Removal) Oxidation->Deblock FLP Full-Length Product (n) Deblock->FLP CappingFailure Capping Failure (5'-OH remains) FailedCoupling->CappingFailure Inefficient Capping CappingSuccess Successful Capping (5'-OH Acetylated) FailedCoupling->CappingSuccess Efficient Capping NextCycle Next Coupling Cycle (Incorrect base adds) CappingFailure->NextCycle Impurity n-1 Impurity NextCycle->Impurity CappedOligo Truncated & Capped Oligo (Does not elongate) CappingSuccess->CappedOligo

Caption: Formation of n-1 impurity vs. desired product.

Q8: How can I improve the removal of n-1 impurities during purification?

A8: Removing n-1 impurities is difficult because they have very similar physical and chemical properties to the full-length product.[2] Standard desalting is insufficient for applications requiring high purity.[14] You must use high-resolution purification methods.

Data Presentation: Comparison of Oligonucleotide Purification Methods

Purification MethodPrinciple of SeparationResolution of n-1Recommended For
Desalting (Gel Filtration) Molecular SizePoorUnmodified oligos < 35 bases for non-critical applications (e.g., PCR).[14][19]
Reverse-Phase HPLC (RP-HPLC) HydrophobicityModerate to GoodDMT-on purification, modified/labeled oligos.[14][19] Resolution decreases for oligos > 50 bases.[14]
Anion-Exchange HPLC (AEX-HPLC) Charge (Phosphate Backbone)Good to ExcellentUnmodified oligos up to 80 bases.[12] Can achieve >96% purity.[11]
Polyacrylamide Gel Electrophoresis (PAGE) Size and ChargeExcellentApplications requiring the highest purity (95-99%).[14]

Troubleshooting Steps:

  • Select the Right Method: For unmodified Ac-rC oligos, AEX-HPLC is often the method of choice due to its excellent resolution based on chain length.[11][12] For modified oligos or when using a "Trityl-on" strategy, RP-HPLC is very effective.[19]

  • Optimize HPLC Conditions: Fine-tuning the HPLC method is critical. For RP-HPLC, adjust the gradient of the organic solvent (e.g., acetonitrile) and the concentration of the ion-pairing reagent (e.g., TEAA).[20] For AEX-HPLC, optimize the salt gradient (e.g., NaCl).[21]

  • Consider "Trityl-On" Purification: A common strategy is to perform the synthesis without removing the DMT group from the final base (Trityl-on). The full-length product, which retains the very hydrophobic DMT group, will be strongly retained on an RP-HPLC column, allowing for excellent separation from all the failure sequences that were capped and do not have a DMT group.[19] The DMT group is then removed chemically after purification.

Key Experimental Protocols

Protocol 1: General Guideline for Optimizing Ac-rC Coupling Time

This protocol provides a framework for determining the optimal coupling time for your specific this compound and synthesizer setup.

  • Objective: To find the shortest coupling time that provides the maximum coupling efficiency, thereby minimizing n-1 formation.

  • Materials:

    • This compound and all other standard synthesis reagents.

    • Solid support (e.g., CPG) pre-loaded with the first nucleoside.

    • Oligonucleotide synthesizer.

    • HPLC system for analysis.

  • Methodology:

    • Design a short, simple test sequence (e.g., a 5-mer) that includes the Ac-rC base.

    • Set up parallel syntheses of this test sequence on your synthesizer.

    • For each synthesis, vary only the coupling time for the this compound. Use a range of times around the manufacturer's recommendation (e.g., 60s, 90s, 120s, 180s, 300s). Keep all other synthesis parameters constant.

    • After synthesis, cleave and deprotect the oligonucleotides under standard conditions.

    • Analyze the crude product from each synthesis by AEX-HPLC or IP-RP-HPLC.

    • Quantify the peak area of the full-length product (n) and the primary n-1 impurity.

    • Plot the percentage of full-length product against the coupling time. The optimal time is the point at which the yield of the full-length product plateaus.

Protocol 2: General Protocol for RP-HPLC Purification of Oligonucleotides

This protocol is a starting point for purifying crude oligonucleotides to remove n-1 and other impurities.[20]

  • Objective: To separate the full-length oligonucleotide from shorter failure sequences and other synthesis-related impurities.

  • Materials & Equipment:

    • HPLC system with a UV detector.

    • Reverse-phase C8 or C18 column.

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH ~7.0.

    • Buffer B: 0.1 M TEAA in 50:50 acetonitrile/water.

    • Crude, deprotected oligonucleotide dissolved in water.

  • Methodology:

    • Equilibrate the column with 95% Buffer A and 5% Buffer B for at least 5-10 column volumes.

    • Inject the dissolved crude oligonucleotide sample onto the column.

    • Elute the oligonucleotides using a linear gradient. A typical gradient might be from 5% to 70% Buffer B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and must be optimized empirically.

    • Monitor the elution profile at 260 nm. The full-length product is typically the last major peak to elute. If using Trityl-on purification, the DMT-containing peak will be significantly later.

    • Collect fractions corresponding to the main product peak.

    • Analyze the collected fractions for purity using analytical HPLC or Mass Spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide. If TEAA buffer was used, it must be removed by a subsequent desalting step (e.g., gel filtration) or by co-evaporation with water.[20]

References

Impact of water content on Ac-rC phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-rC (N⁴-Acetyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite). This guide provides detailed information, troubleshooting advice, and experimental protocols regarding the critical impact of water content on the stability and performance of Ac-rC phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the stability of Ac-rC phosphoramidite?

A1: this compound, like all phosphoramidites, is highly sensitive to moisture.[1][2] Water acts as a nucleophile and attacks the trivalent phosphorus center, causing hydrolysis.[1] This degradation pathway converts the active phosphoramidite into inactive species, primarily the corresponding H-phosphonate and other byproducts.[3][4] The presence of these impurities significantly reduces the coupling efficiency during oligonucleotide synthesis, leading to lower yields of the full-length product and an increase in truncated sequences.[3][5]

Q2: What is the maximum recommended water content for solvents and reagents used with phosphoramidites?

A2: To ensure optimal performance and minimize degradation, all solvents and reagents must be maintained under strict anhydrous (water-free) conditions.[5][6] The most common solvent, acetonitrile (B52724), should have a water content of less than 30 ppm (parts per million), with a strong preference for 10 ppm or less for critical applications.[3][7] It is crucial to use fresh, anhydrous-grade acetonitrile for dissolving and diluting phosphoramidites.[2][8]

Q3: How should this compound be stored and handled?

A3: Proper storage and handling are essential for maintaining the integrity of this compound.

  • Storage: Phosphoramidites should be stored as a dry powder at –20°C under an inert atmosphere, such as argon or nitrogen.[4][9]

  • Handling: Always handle phosphoramidites under an inert atmosphere to prevent exposure to atmospheric moisture and oxygen.[1] When preparing solutions, use syringes to transfer anhydrous acetonitrile into the septum-sealed phosphoramidite vial.[2] Once dissolved, the phosphoramidite solution should be used within a few days for best results.[10]

Q4: How can I check the quality and purity of my this compound?

A4: The purity of this compound can be assessed using analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC).[11][12]

  • ³¹P NMR provides a direct measure of phosphorus-containing species. The pure phosphoramidite appears as a characteristic signal (often a doublet of diastereomers) around 140-155 ppm.[13] Degradation products like H-phosphonates (5-10 ppm) and oxidized P(V) species (-25 to 99 ppm) will appear as distinct peaks.[3][11]

  • HPLC separates the phosphoramidite from its impurities, allowing for quantitative purity assessment. Pure phosphoramidites should typically exhibit a purity of ≥98%.[11][14]

Troubleshooting Guide

This section addresses common issues encountered during oligonucleotide synthesis that may be related to this compound stability.

Issue 1: Low Coupling Efficiency or Low Final Yield

Low coupling efficiency is the most common problem arising from phosphoramidite degradation.[5][8] A decrease of just a few percent in average coupling efficiency can dramatically lower the yield of the final full-length oligonucleotide, especially for longer sequences.[8][15]

Potential Cause Recommended Action
Moisture in Acetonitrile Verify that the acetonitrile used for phosphoramidite dissolution and on the synthesizer has a water content of <30 ppm, preferably <10 ppm.[3][7] Use a fresh, septum-sealed bottle of anhydrous solvent.[8]
Degraded Phosphoramidite Use a fresh vial of this compound. If degradation is suspected, verify the purity of the dissolved amidite using ³¹P NMR or HPLC.[5]
Moisture in Synthesizer Lines Ensure the synthesizer's fluidics system is free of moisture. Use an in-line drying filter for the inert gas (argon or helium) supply.[8]
Improper Phosphoramidite Handling Always dissolve and handle phosphoramidites under a dry, inert atmosphere. Avoid frequent warming and cooling of the powder.

Issue 2: Appearance of Unexpected Peaks in Analytical Traces (HPLC, Mass Spectrometry)

The presence of unexpected peaks, particularly those corresponding to shorter, truncated sequences (n-1, n-2, etc.), often points to failed coupling steps.

Potential Cause Recommended Action
Hydrolyzed Phosphoramidite The primary degradation product, H-phosphonate, will not couple to the growing oligonucleotide chain. This results in an uncapped 5'-hydroxyl group that can be acetylated during the capping step, leading to a truncated sequence. Ensure phosphoramidite and all reagents are anhydrous.[3][5]
Oxidized Phosphoramidite The trivalent phosphorus (P(III)) in the phosphoramidite can be oxidized to a pentavalent (P(V)) state, which is inactive for coupling.[1] This can occur from exposure to air or oxidizing impurities. Handle reagents under an inert atmosphere.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing issues related to phosphoramidite stability.

TroubleshootingWorkflow Start Start: Low Yield or Impure Oligonucleotide CheckReagents Check Reagent Quality & Age Start->CheckReagents CheckWater Measure Water Content in Acetonitrile (Karl Fischer Titration) CheckReagents->CheckWater WaterHigh Water > 30 ppm? CheckWater->WaterHigh CheckPurity Analyze Phosphoramidite Purity (³¹P NMR / HPLC) PurityLow Purity < 98% or Degradation Products Present? CheckPurity->PurityLow CheckSynth Review Synthesizer Maintenance & Protocols SynthIssue Synthesizer Protocols and Gas Lines Dry? CheckSynth->SynthIssue WaterHigh->CheckPurity No ReplaceSolvent Action: Replace with Fresh Anhydrous Acetonitrile WaterHigh->ReplaceSolvent Yes PurityLow->CheckSynth No ReplaceAmidite Action: Use Fresh Vial of Phosphoramidite PurityLow->ReplaceAmidite Yes DryLines Action: Purge Lines, Check Gas Dryer SynthIssue->DryLines No Resolved Problem Resolved SynthIssue->Resolved Yes ReplaceSolvent->Resolved ReplaceAmidite->Resolved DryLines->Resolved

A troubleshooting workflow for phosphoramidite-related synthesis issues.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the standard method for accurately measuring trace amounts of water in solvents like acetonitrile.[16][17]

Principle: This method is based on the reaction of iodine with water and sulfur dioxide in the presence of a base and an alcohol.[17] The endpoint is reached when all water has been consumed.

Methodology (Volumetric Titration):

  • Instrument Setup: Prepare the automated Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be pre-dried to a stable, low-drift endpoint.

  • Solvent Preparation: Add a suitable volume of a Karl Fischer solvent (e.g., methanol-based) to the titration vessel.

  • Titrant Standardization: Titrate a known amount of a certified water standard to determine the precise titer (mg/mL) of the Karl Fischer reagent.

  • Sample Analysis: a. Using a dry, gas-tight syringe, inject a precise volume (e.g., 1-5 mL) of the anhydrous acetonitrile sample directly into the titration cell. b. The titrator will automatically dispense the iodine-containing titrant until the potentiometric endpoint is detected. c. The instrument's software will calculate the water content in ppm based on the sample volume, titrant volume, and titrant titer.

  • Quality Control: Ensure the measured water content is below the recommended threshold (e.g., <30 ppm) for use in oligonucleotide synthesis.[3]

Protocol 2: Purity Analysis of this compound by ³¹P NMR

³¹P NMR is a powerful tool for identifying and quantifying the phosphoramidite and its phosphorus-containing impurities.[11][13]

Methodology:

  • Sample Preparation: In an inert atmosphere (glovebox), dissolve 10-20 mg of the this compound powder in ~0.5 mL of a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube. A small amount of a non-nucleophilic base like triethylamine (B128534) (TEA, ~1% v/v) can be added to prevent acid-catalyzed degradation during analysis.[3]

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify Peaks: The pure this compound (P(III) species) should appear as a major signal or a pair of signals (due to diastereomers) in the chemical shift range of ~140-155 ppm .[13]

    • Look for Impurities:

      • Hydrolysis Product (H-phosphonate): A peak in the range of ~5-10 ppm .[3]

      • Oxidation Products (P(V) species): Signals in the range of ~-25 to 99 ppm .[11]

    • Quantify Purity: Calculate the purity by integrating the area of the primary phosphoramidite peak(s) and comparing it to the total area of all phosphorus-containing signals. Purity should be ≥98%.[14]

Protocol 3: Purity Analysis of this compound by HPLC

Reversed-phase HPLC is used to separate the phosphoramidite from non-phosphorus impurities and some degradation products.

Methodology:

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[3][11]

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.[3][11]

    • Detection: UV at 254 nm.[3]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components.

  • Data Analysis:

    • Inject the sample. The pure this compound will appear as one or two major peaks (diastereomers).

    • Calculate purity based on the area percentage of the main peak(s) relative to the total peak area in the chromatogram.

Visualized Workflows and Pathways

Chemical Degradation Pathway of this compound

This diagram illustrates the primary hydrolysis pathway where water degrades the active phosphoramidite into an inactive H-phosphonate.

Hydrolysis cluster_reactants Reactants cluster_products Products Amidite This compound (Active for Coupling, P(III)) HPhosphonate Ac-rC H-Phosphonate (Inactive for Coupling) Amidite->HPhosphonate Hydrolysis Amine Diisopropylamine Amidite->Amine Byproduct Water H₂O (Water) Water->HPhosphonate Stability_Workflow start Receive/Prepare This compound dissolve Dissolve in Anhydrous Acetonitrile (<30 ppm H₂O) start->dissolve split Split Sample for Parallel Analysis dissolve->split nmr Analyze by ³¹P NMR split->nmr Aliquot 1 hplc Analyze by HPLC split->hplc Aliquot 2 nmr_check Check for H-Phosphonate and P(V) Impurities nmr->nmr_check hplc_check Determine Purity (%) hplc->hplc_check combine Combine Results nmr_check->combine hplc_check->combine decision Purity ≥98% and Impurities Minimal? combine->decision pass PASS: Use in Synthesis decision->pass Yes fail FAIL: Discard Batch decision->fail No

References

Technical Support Center: Synthesis of N4-acetylcytidine (ac4C) Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for improving the yield of full-length N4-acetylcytidine (ac4C) modified RNA synthesized by in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What is N4-acetylcytidine (ac4C) and why is it used in synthetic RNA?

A1: N4-acetylcytidine (ac4C) is a naturally occurring modified nucleoside where an acetyl group is attached to the N4 position of cytidine (B196190).[1] In biological systems, ac4C is known to play roles in RNA stability, structure, and translation efficiency.[1] Incorporating ac4C into synthetic RNA can enhance its stability and translational output, which is beneficial for therapeutic applications like mRNA vaccines and RNA-based drugs.[][3]

Q2: How does the incorporation of ac4C-triphosphate (ac4CTP) affect the yield of in vitro transcription (IVT)?

A2: While T7 RNA polymerase is capable of incorporating modified nucleotides, the introduction of a bulky group like the acetyl moiety on cytidine can potentially influence transcription efficiency. Generally, RNA polymerases can incorporate modified nucleotides efficiently without a significant drop in yield, but this is highly dependent on the specific modification and the overall sequence context.[] For ac4C, it is crucial to optimize the IVT reaction conditions to maximize the yield of full-length transcripts.

Q3: What are the key parameters to optimize for maximizing the yield of full-length ac4C-modified RNA?

A3: The key parameters to optimize include:

  • DNA Template Quality: High-quality, linear DNA template is crucial for efficient transcription.[][4]

  • Magnesium Concentration: The concentration of Mg2+ is critical as it is a cofactor for RNA polymerase.[]

  • Nucleotide Concentration: The concentration of all four NTPs, including ac4CTP, should be optimized.

  • Enzyme Concentration: The amount of T7 RNA polymerase can impact both yield and the formation of byproducts.[]

  • Incubation Time and Temperature: The standard 37°C may not be optimal, and adjusting the temperature and duration of the reaction can improve yields.[][5]

Q4: What are the common byproducts in an IVT reaction for ac4C-modified RNA?

A4: Common byproducts include prematurely terminated short RNA transcripts and double-stranded RNA (dsRNA). The formation of dsRNA can be exacerbated by excessive enzyme concentration or high magnesium levels.[] The presence of ac4C may also influence RNA secondary structures, potentially leading to an increase in truncated products.

Q5: Which purification methods are recommended for full-length ac4C-modified RNA?

A5: For high-purity, full-length ac4C-modified RNA, denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are the recommended methods.[6][7] PAGE provides excellent resolution for separating RNA by size, while HPLC can separate based on both size and hydrophobicity, which can be altered by the ac4C modification.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No RNA Yield 1. Poor DNA Template Quality: Contaminants (salts, ethanol) or incomplete linearization.[4][9] 2. Inactive RNA Polymerase: Enzyme degradation due to improper storage or handling. 3. RNase Contamination: Degradation of the RNA product.[4] 4. Suboptimal Reaction Conditions: Incorrect concentrations of Mg2+, NTPs, or enzyme.1. Purify the DNA template: Use a column-based cleanup kit or perform phenol:chloroform extraction followed by ethanol (B145695) precipitation. Verify complete linearization on an agarose (B213101) gel.[4] 2. Use a fresh aliquot of enzyme: Always store enzymes at -20°C in a non-frost-free freezer and handle with care. 3. Maintain an RNase-free environment: Use RNase-free reagents and consumables, and work in a designated clean area.[][10] 4. Optimize reaction components: Refer to the optimization tables and protocols in this guide.
Presence of Multiple Shorter RNA Transcripts (Premature Termination) 1. Low Nucleotide Concentration: The concentration of one or more NTPs, especially ac4CTP, may be limiting.[5][9] 2. RNA Secondary Structure: The presence of ac4C may stabilize secondary structures in the nascent RNA, causing the polymerase to dissociate. 3. GC-rich Template: GC-rich regions are prone to forming stable secondary structures that can impede transcription.[4]1. Increase NTP concentration: Titrate the concentration of all NTPs, ensuring the ratio between them is balanced.[5] 2. Lower incubation temperature: Reducing the temperature to 30°C or even 16°C can slow down the polymerase and help it read through difficult regions.[5][9] 3. Add transcription-enhancing agents: Consider adding agents like DMSO or betaine (B1666868) to the reaction to help destabilize RNA secondary structures.
RNA Transcript is Longer than Expected 1. Incomplete Template Linearization: The polymerase continues transcribing through the plasmid backbone.[4] 2. Template with 3' Overhangs: Some restriction enzymes create 3' overhangs, which can lead to template switching and the synthesis of longer transcripts.[4]1. Ensure complete linearization: Verify by running on an agarose gel. If necessary, perform a sequential digest with a second enzyme. 2. Use restriction enzymes that generate blunt or 5' overhangs. [4]
Difficulty Purifying Full-Length Product 1. Co-migration of impurities: Truncated transcripts or other reaction components may co-migrate with the full-length product during purification. 2. Aggregation of RNA: Modified RNA may have different solubility or aggregation properties.1. Optimize purification method: For PAGE, ensure the gel percentage is appropriate for the size of your RNA. For HPLC, optimize the gradient and ion-pairing reagent.[8] 2. Denaturing conditions: Perform purification under denaturing conditions (e.g., using urea (B33335) in PAGE) to minimize secondary structures and aggregation.[6]

Quantitative Data Summary

Table 1: General Optimization of In Vitro Transcription Reaction Components

ComponentConcentration RangeKey Considerations
DNA Template 50-100 ng/µLHigh purity is essential. Linearization must be complete.[]
T7 RNA Polymerase 2-5 U/µLHigher concentrations can increase yield but may also lead to more byproducts.[]
NTPs (ATP, GTP, UTP, ac4CTP) 1-5 mM eachThe ratio between NTPs should be balanced. For ac4CTP, empirical optimization is necessary as its incorporation efficiency may differ from CTP.
Magnesium (Mg2+) 4-10 mM in excess of total NTP concentrationThe optimal Mg2+ concentration is critical and needs to be titrated. Excess Mg2+ can promote dsRNA formation.[]
RNase Inhibitor 1-2 U/µLEssential for preventing RNA degradation.[4]
Inorganic Pyrophosphatase 0.1-0.2 U/µLCan improve yield by degrading pyrophosphate, a reaction inhibitor.
Dithiothreitol (DTT) 5-10 mMA reducing agent that can enhance polymerase activity.

Experimental Protocols

Protocol 1: Optimization of In Vitro Transcription for ac4C-RNA Synthesis

This protocol provides a starting point for optimizing the yield of full-length ac4C-modified RNA. It is recommended to perform a series of small-scale reactions to test different conditions.

1. Template Preparation:

  • Linearize the plasmid DNA containing the T7 promoter and the target sequence using a restriction enzyme that generates blunt or 5' overhangs.
  • Confirm complete linearization by agarose gel electrophoresis.
  • Purify the linearized template using a spin column or phenol:chloroform extraction and ethanol precipitation.
  • Resuspend the purified template in nuclease-free water to a final concentration of 0.5-1 µg/µL.

2. In Vitro Transcription Reaction Setup:

  • On ice, set up a 20 µL reaction as follows:
  • Nuclease-free water: to 20 µL
  • 10X Transcription Buffer: 2 µL
  • 100 mM DTT: 1 µL
  • 10 mM ATP: 2 µL
  • 10 mM GTP: 2 µL
  • 10 mM UTP: 2 µL
  • 10 mM ac4CTP: 2 µL
  • Linearized DNA template (0.5 µg/µL): 1 µL
  • RNase Inhibitor (40 U/µL): 0.5 µL
  • T7 RNA Polymerase (50 U/µL): 1 µL
  • Mix gently by pipetting and spin down briefly.

3. Incubation:

  • Incubate the reaction at 37°C for 2-4 hours. For templates with high GC content or potential for strong secondary structures, consider incubating at a lower temperature (e.g., 30°C) for a longer period (e.g., 4-6 hours).[9]

4. DNase Treatment:

  • Add 1 µL of RNase-free DNase I to the reaction mixture.
  • Incubate at 37°C for 15-30 minutes to digest the DNA template.

5. RNA Purification:

  • Purify the synthesized ac4C-RNA using a suitable method such as a spin column-based RNA cleanup kit, denaturing PAGE, or HPLC.

Protocol 2: Denaturing PAGE Purification of ac4C-Modified RNA

1. Gel Preparation:

  • Prepare a denaturing polyacrylamide gel (e.g., 6-12% acrylamide) containing 7-8 M urea in 1X TBE buffer. The gel percentage should be chosen based on the size of the target RNA.

2. Sample Preparation:

  • To the IVT reaction, add an equal volume of 2X RNA loading buffer containing formamide (B127407) and a tracking dye.
  • Denature the sample by heating at 70-95°C for 5-10 minutes, then immediately place on ice.

3. Electrophoresis:

  • Load the denatured sample onto the gel.
  • Run the gel in 1X TBE buffer at a constant power or voltage until the desired separation is achieved.

4. Visualization and Excision:

  • Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will appear as dark bands.
  • Carefully excise the band corresponding to the full-length ac4C-RNA using a clean scalpel.

5. Elution:

  • Crush the excised gel slice and place it in a microcentrifuge tube.
  • Add 2-3 volumes of RNA elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA, 0.1% SDS).
  • Incubate at room temperature or 37°C overnight with gentle shaking.

6. Recovery:

  • Separate the supernatant from the gel debris by centrifugation.
  • Precipitate the RNA from the supernatant by adding 2.5-3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.
  • Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_cleanup Post-Transcription Cleanup plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest purified_dna Purified DNA Template linearized->purified_dna Purification ivt_reaction IVT Reaction Mix (T7 Polymerase, NTPs, ac4CTP, Buffer) purified_dna->ivt_reaction transcription Transcription (37°C, 2-4h) ivt_reaction->transcription dnase DNase I Treatment transcription->dnase purification Purification dnase->purification final_product Full-length ac4C-RNA purification->final_product

Caption: Workflow for the synthesis of ac4C-modified RNA.

Troubleshooting_Logic cluster_template Template Issues cluster_enzyme Enzyme/Reagent Issues cluster_conditions Reaction Conditions start Low/No RNA Yield? check_template Check Template Quality & Linearization start->check_template Yes check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme No purify_template Re-purify/Re-digest Template check_template->purify_template new_enzyme Use Fresh Enzyme/Reagents check_enzyme->new_enzyme optimize_mg Optimize [Mg2+] check_enzyme->optimize_mg No optimize_ntp Optimize [NTP]/[ac4CTP] optimize_mg->optimize_ntp optimize_temp Optimize Temperature/Time optimize_ntp->optimize_temp Purification_Pathway cluster_page Denaturing PAGE cluster_hplc HPLC start Crude IVT Product page_sep Size Separation start->page_sep hplc_sep Size/Hydrophobicity Separation start->hplc_sep excision Band Excision page_sep->excision elution Elution & Precipitation excision->elution final_product Purified Full-Length ac4C-RNA elution->final_product fraction Fraction Collection hplc_sep->fraction desalting Desalting & Concentration fraction->desalting desalting->final_product

References

Validation & Comparative

Ac-rC vs. Bz-rC Phosphoramidites: A Comparative Guide for RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in RNA synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and overall success of the synthesis. This guide provides an in-depth comparison of two commonly used protected cytidine (B196190) phosphoramidites: N4-acetyl-2'-O-TBDMS-cytidine phosphoramidite (B1245037) (Ac-rC) and N4-benzoyl-2'-O-TBDMS-cytidine phosphoramidite (Bz-rC). This comparison is based on their performance, deprotection conditions, and potential for side reactions, supported by experimental data and protocols.

Executive Summary

The primary distinction between Ac-rC and Bz-rC phosphoramidites lies in the lability of the N4-exocyclic amine protecting group. The acetyl (Ac) group is significantly more labile than the benzoyl (Bz) group, allowing for substantially faster and milder deprotection conditions. This key difference has significant implications for the speed of the overall synthesis workflow and the integrity of the final RNA product. While both phosphoramidites can be used to synthesize high-quality RNA, Ac-rC is generally favored for its compatibility with rapid deprotection protocols that minimize the risk of side reactions and degradation of the synthesized oligonucleotide.

Data Presentation

The following table summarizes the key performance characteristics of Ac-rC and Bz-rC phosphoramidites in RNA synthesis.

FeatureAc-rC PhosphoramiditeBz-rC PhosphoramiditeSupporting Evidence
Protecting Group Acetyl (Ac)Benzoyl (Bz)Chemical structure
Deprotection Conditions Rapid deprotection with AMA (Ammonium Hydroxide/Methylamine) at 65°C for 10-15 minutes.[1][2]Requires longer deprotection with ammonium (B1175870) hydroxide/ethanol (e.g., 4 hours at 65°C) to avoid side reactions.[3]Experimental protocols and chemical reactivity data.
Key Advantage Enables "UltraFAST" deprotection, significantly reducing overall synthesis time.[1] Minimizes exposure of the RNA to harsh basic conditions.More traditional protecting group with extensive historical use.Published synthesis protocols.
Key Disadvantage Less stable than Bz-rC under certain conditions, though generally stable enough for routine synthesis.Prone to a significant side reaction (transamination) when deprotected with methylamine-containing reagents like AMA, leading to the formation of N4-methylcytidine impurities.[1][2][4]HPLC and mass spectrometry data from comparative studies.
Impact on Purity Generally leads to higher purity products due to milder and faster deprotection, which reduces the chance of RNA degradation and avoids the transamination side reaction.[2]The potential for transamination with fast deprotection reagents can lead to impurities that are difficult to separate from the desired product.Chromatographic analysis of deprotected oligonucleotides.
Recommended Use Ideal for high-throughput synthesis and for the synthesis of sensitive or modified RNA molecules where minimizing exposure to harsh chemicals is critical.Suitable for traditional, slower deprotection protocols. Caution is required if faster deprotection is desired.Best practice recommendations in oligonucleotide synthesis literature.

Chemical Structures

The chemical structures of the acetyl and benzoyl protecting groups are shown below.

cluster_ac Acetyl (Ac) Group cluster_bz Benzoyl (Bz) Group Ac Bz

Figure 1. Chemical structures of Acetyl and Benzoyl protecting groups.

Experimental Protocols

Detailed methodologies for the key stages of RNA synthesis and deprotection are provided below.

I. Solid-Phase RNA Synthesis Cycle

The following protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The 5'-O-DMT (Dimethoxytrityl) protecting group is removed from the support-bound nucleotide by treating with the acidic solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

    • Time: 1-3 minutes.

  • Coupling:

    • Reagents:

      • Ac-rC or Bz-rC phosphoramidite solution (0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: The phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing RNA chain.

    • Time: 5-15 minutes. The longer coupling time compared to DNA synthesis is to account for the steric hindrance of the 2'-O-TBDMS group.

  • Capping:

    • Reagents:

      • Capping Reagent A (Acetic Anhydride/2,6-Lutidine/THF).

      • Capping Reagent B (N-Methylimidazole/THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent their participation in subsequent coupling steps, which would result in deletion sequences.

    • Time: 1-2 minutes.

  • Oxidation:

This four-step cycle is repeated for each nucleotide to be added to the sequence.

II. Deprotection Protocols

A. Rapid Deprotection for Oligonucleotides containing Ac-rC:

This protocol is recommended for its speed and for minimizing potential damage to the RNA.

  • Cleavage and Base Deprotection:

    • Reagent: A 1:1 (v/v) mixture of Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (B109427) (AMA).

    • Procedure:

      • Transfer the solid support to a pressure-tight vial.

      • Add the AMA reagent to the vial.

      • Heat at 65°C for 10-15 minutes.

      • Cool the vial and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

      • Evaporate the solution to dryness.

  • 2'-O-TBDMS Deprotection:

    • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).

    • Procedure:

      • Resuspend the dried oligonucleotide in the TEA·3HF solution.

      • Heat at 65°C for 2.5 hours.

      • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).

      • Precipitate the RNA with an appropriate salt and ethanol.

B. Traditional Deprotection for Oligonucleotides containing Bz-rC:

This protocol is necessary to avoid the transamination side reaction when using Bz-rC.

  • Cleavage and Base Deprotection:

    • Reagent: A 3:1 (v/v) mixture of Ammonium Hydroxide (28-30%) and Ethanol.

    • Procedure:

      • Transfer the solid support to a pressure-tight vial.

      • Add the ammonium hydroxide/ethanol mixture.

      • Heat at 65°C for 4-8 hours.

      • Cool the vial and transfer the supernatant to a new tube.

      • Evaporate the solution to dryness.

  • 2'-O-TBDMS Deprotection:

    • Follow the same procedure as described for Ac-rC.

Mandatory Visualizations

RNA Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis.

RNA_Synthesis_Workflow Start Start with Support-Bound Nucleoside Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add next Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Repeat Repeat Cycle for Each Nucleotide Oxidation->Repeat Repeat->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Repeat->Cleavage_Deprotection Final Cycle Final_RNA Purified RNA Cleavage_Deprotection->Final_RNA

Figure 2. The solid-phase RNA synthesis cycle.
Transamination Side Reaction with Bz-rC

This diagram illustrates the undesirable transamination of benzoyl-protected cytidine when using methylamine for deprotection.

Transamination_Reaction Bz_C N4-Benzoyl-Cytidine (in Oligo) Intermediate Tetrahedral Intermediate Bz_C->Intermediate Attack by Methylamine Methylamine Methylamine (CH3NH2) (from AMA) Methylamine->Intermediate Desired_Product Cytidine (Desired Product) Intermediate->Desired_Product Hydrolysis (minor pathway with CH3NH2) Side_Product N4-Methyl-Cytidine (Side Product) Intermediate->Side_Product Elimination of Benzamide (major pathway with CH3NH2)

Figure 3. Transamination of Bz-rC with methylamine.

Conclusion

The choice between Ac-rC and Bz-rC phosphoramidites has a significant impact on the efficiency and purity of RNA synthesis. This compound is highly recommended for modern RNA synthesis due to its compatibility with rapid and mild deprotection protocols, which minimizes the formation of side products and potential degradation of the RNA product. The use of Bz-rC phosphoramidite, while still a viable option, necessitates the use of slower, traditional deprotection methods to avoid the problematic transamination side reaction when exposed to methylamine-based reagents. For applications requiring high-purity, full-length RNA, especially for therapeutic or diagnostic purposes, the advantages offered by Ac-rC make it the superior choice.

References

A Comparative Guide to Acetyl (Ac) and Benzoyl (Bz) Protecting Groups for Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides and modified nucleosides, the protection of the exocyclic amine of cytidine (B196190) is a critical step to prevent unwanted side reactions. Among the various protecting groups available, acetyl (Ac) and benzoyl (Bz) are two of the most commonly employed. The choice between these two groups can significantly impact the overall efficiency, yield, and purity of the final product. This guide provides an objective comparison of acetyl and benzoyl protecting groups for cytidine, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific application.

At a Glance: Key Performance Metrics

The selection of a protecting group is often a trade-off between ease of introduction, stability during synthesis, and the conditions required for its removal. The following table summarizes the key quantitative data for the N4-acetylation and N4-benzoylation of cytidine.

ParameterAcetyl (Ac) GroupBenzoyl (Bz) Group
Typical Reagent Acetic Anhydride (B1165640)Benzoyl Chloride or Benzoic Anhydride
Reaction Time 4 - 35 minutes[1]1 - 2 hours[2]
Reported Yield 69 - 97%[1]≥ 93%[2]
Deprotection Conditions Aqueous methylamine (B109427), ethanolic ammonia (B1221849), DBU[3][4][5]Aqueous methylamine, ethanolic ammonia[3][6]
Key Advantage Rapid deprotection, avoids transamination with ammonia-based deprotection.[7]Greater stability during synthesis.
Key Disadvantage More labile and sensitive to nucleophilic cleavage.[5][8]Prone to transamination side reaction with methylamine deprotection.[7]

Stability and Deprotection: A Critical Comparison

The stability of the protecting group is paramount during the multiple steps of oligonucleotide synthesis. The benzoyl group is generally considered more stable than the acetyl group.[3] This increased stability can be advantageous in preventing premature deprotection during synthesis.

However, the deprotection step reveals a significant difference between the two. While both groups can be removed under basic conditions, the use of aqueous methylamine for deprotection of N4-benzoylcytidine can lead to a problematic side reaction: transamination. This results in the formation of N4-methylcytidine as an impurity, which can be difficult to separate from the desired product.[7] The N4-acetyl group, on the other hand, is not prone to this side reaction under standard deprotection conditions.[7]

Ethanolic ammonia is an effective reagent for the deprotection of both Ac and Bz groups and shows high selectivity, allowing for the rapid and selective cleavage of other "fast-deprotecting" groups while leaving the majority of acetyl and benzoyl groups intact if desired.[3] For applications requiring very mild and non-nucleophilic deprotection conditions, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for the removal of certain protecting groups while leaving the N4-acetyl group of cytidine intact.[5][8]

Experimental Protocols

The following are detailed protocols for the N4-acylation of cytidine.

Protocol 1: N4-Acetylation of Cytidine using Acetic Anhydride

Materials:

Procedure:

  • Dissolve cytidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a molar excess of acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with ethanol to remove residual pyridine.

  • The crude product can be purified by recrystallization from ethanol or by silica (B1680970) gel chromatography.

Protocol 2: N4-Benzoylation of Cytidine using Benzoyl Chloride

Materials:

  • Cytidine

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend cytidine in a mixture of anhydrous pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP and triethylamine to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a molar excess of benzoyl chloride dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key decision-making and experimental workflows.

protection_deprotection_workflow cluster_protection Protection of Cytidine cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Cytidine Cytidine Ac_reagent Acetic Anhydride, Pyridine Cytidine->Ac_reagent Acetylation Bz_reagent Benzoyl Chloride, Pyridine, DMAP Cytidine->Bz_reagent Benzoylation Ac_Cytidine N4-Acetylcytidine Ac_reagent->Ac_Cytidine Bz_Cytidine N4-Benzoylcytidine Bz_reagent->Bz_Cytidine Oligo_Synth Solid-Phase Oligonucleotide Synthesis Ac_Cytidine->Oligo_Synth Bz_Cytidine->Oligo_Synth Ac_deprotect Aqueous Methylamine or Ethanolic Ammonia Oligo_Synth->Ac_deprotect Bz_deprotect Aqueous Methylamine (risk of transamination) or Ethanolic Ammonia Oligo_Synth->Bz_deprotect Final_Oligo Deprotected Oligonucleotide Ac_deprotect->Final_Oligo Bz_deprotect->Final_Oligo

Fig. 1: General workflow for the use of acetyl and benzoyl protecting groups in oligonucleotide synthesis.

decision_tree Start Choosing a Protecting Group for Cytidine Question1 Is mild and rapid deprotection a priority? Start->Question1 Question2 Is maximum stability during synthesis critical? Question1->Question2 No Use_Ac Use Acetyl (Ac) Group Question1->Use_Ac Yes Question2->Use_Ac No Use_Bz Use Benzoyl (Bz) Group Question2->Use_Bz Yes Question3 Will methylamine be used for deprotection? Question3->Use_Bz No Consider_alternative Consider alternative deprotection (e.g., ethanolic ammonia) Question3->Consider_alternative Yes Use_Bz->Question3

Fig. 2: Decision tree for selecting between acetyl and benzoyl protecting groups for cytidine.

Conclusion

Both acetyl and benzoyl groups are effective for the protection of the N4-amino group of cytidine in chemical synthesis. The choice between them depends on the specific requirements of the synthetic route.

  • The acetyl group is advantageous when rapid and mild deprotection is a priority and when the use of methylamine is planned, as it avoids the side reaction of transamination.[7]

  • The benzoyl group offers greater stability, which may be beneficial for lengthy or complex syntheses.[3] However, careful consideration of the deprotection strategy is necessary to avoid the formation of N4-methylcytidine impurities when using methylamine.[7]

By carefully weighing the stability requirements of the synthesis against the potential for side reactions during deprotection, researchers can select the optimal protecting group to achieve their synthetic goals with high yield and purity.

References

A Comparative Guide to NMR Spectroscopy for Characterizing Ac-rC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in therapeutic oligonucleotides has led to the development of various chemical modifications to enhance their efficacy and stability. N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has garnered significant attention.[1][2] Accurate and comprehensive characterization of these Ac-rC modified oligonucleotides is critical for drug development and regulatory approval. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of Ac-rC modified oligonucleotides, supported by experimental data and protocols.

Overview of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and purity of oligonucleotides in solution.[1] For Ac-rC modified oligonucleotides, NMR is invaluable for confirming the presence and location of the modification, as well as assessing the impact of the modification on the oligonucleotide's three-dimensional structure.

However, NMR is not the only tool available. A multi-faceted approach combining different analytical methods is often necessary for a comprehensive characterization. The most common and complementary techniques to NMR are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7]

Comparative Analysis of Key Techniques

Here, we compare NMR spectroscopy with Mass Spectrometry (primarily LC-MS) and HPLC for the characterization of modified oligonucleotides.

FeatureNMR SpectroscopyMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Atomic-level 3D structure, conformation, dynamics, purity, quantificationMolecular weight confirmation, sequence verification, impurity identificationPurity assessment, quantification, separation of isomers
Sample Requirements Higher concentration (~0.1-1 mM)Lower concentration (µM to nM range)Wide range, dependent on detector
Resolution Atomic resolutionHigh mass resolution, can resolve molecules with small mass differencesHigh chromatographic resolution, can separate closely related species
Analysis Time Longer (hours to days for detailed structural studies)Faster (minutes per sample)Fast (minutes per sample)
Quantification Absolute quantification (qNMR) without a reference standard of the same moleculeRelative quantification, requires stable isotope-labeled internal standards for accuracyRelative quantification, requires a reference standard
Destructive? NoYesYes

In-Depth Look at NMR Spectroscopy for Ac-rC Oligonucleotides

NMR spectroscopy offers unique advantages for characterizing Ac-rC modified oligonucleotides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule.

  • ¹H NMR: Provides a fingerprint of the oligonucleotide. The acetyl group of Ac-rC introduces a characteristic singlet peak in the methyl region (around 2 ppm), providing direct evidence of the modification.

  • ¹³C NMR: Can be used to confirm the presence of the acetyl carbonyl and methyl carbons.

  • ¹⁵N NMR: If isotopically labeled, can provide information about the nitrogen environment of the cytidine (B196190) base upon acetylation.

  • 2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all the proton resonances and determining the three-dimensional structure of the oligonucleotide. NOESY, in particular, provides information about through-space interactions, which is essential for determining the conformation of the sugar-phosphate backbone and the orientation of the Ac-rC modification.

Experimental Protocol: NMR Analysis of an Ac-rC Modified Oligonucleotide

The following is a general protocol for the NMR analysis of an Ac-rC modified RNA oligonucleotide:

  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 99.9% D₂O to a final concentration of 0.1-1 mM.

    • For observation of exchangeable imino protons, the sample can be prepared in a 90% H₂O/10% D₂O mixture.

    • Transfer the sample to a suitable NMR tube (e.g., 5 mm high-precision tube).

  • NMR Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire a suite of 2D spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each sugar ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): With mixing times ranging from 100 to 300 ms (B15284909) to identify through-space correlations for structural analysis.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and carbon resonances using the 2D spectra.

    • Use the NOE-derived distance restraints to calculate a family of 3D structures using molecular dynamics simulation software (e.g., AMBER, XPLOR-NIH).

Alternative Techniques in Detail

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a cornerstone for the analysis of modified oligonucleotides due to its high sensitivity and ability to provide precise molecular weight information.

  • Key Applications:

    • Confirmation of the successful incorporation of the Ac-rC modification by observing the expected mass shift.

    • Identification of impurities and side products from the synthesis.

    • Sequence verification through fragmentation analysis (MS/MS).

  • Experimental Protocol: LC-MS Analysis

    • Chromatography: Ion-pair reversed-phase HPLC is commonly used.

      • Column: A C18 column suitable for oligonucleotides.

      • Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol).

      • Mobile Phase B: Methanol or acetonitrile.

      • Gradient: A linear gradient from low to high organic content.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically employed.

      • Mass Analyzer: High-resolution mass spectrometers like Orbitrap or TOF are preferred for accurate mass measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of synthetic oligonucleotides and for their purification.

  • Key Applications:

    • Determination of the purity of the Ac-rC modified oligonucleotide.

    • Quantification of the product.

    • Separation of the desired product from failure sequences and other impurities.

  • Experimental Protocol: HPLC Analysis

    • Chromatography: Similar to LC-MS, ion-pair reversed-phase or anion-exchange chromatography can be used.

    • Detection: UV detection at 260 nm is standard for oligonucleotides.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the characterization of an Ac-rC modified oligonucleotide, highlighting the complementary roles of NMR, LC-MS, and HPLC.

cluster_synthesis Synthesis & Purification cluster_data Data Analysis synthesis Solid-Phase Synthesis of Ac-rC Oligonucleotide hplc_purification HPLC Purification synthesis->hplc_purification lcms LC-MS Analysis hplc_purification->lcms Identity & Purity nmr NMR Spectroscopy hplc_purification->nmr Structure & Conformation hplc_analysis Purity Check (HPLC) hplc_purification->hplc_analysis Purity Assessment lcms_data Molecular Weight Sequence Confirmation lcms->lcms_data nmr_data 3D Structure Conformational Dynamics nmr->nmr_data hplc_data Purity (%) hplc_analysis->hplc_data

Caption: Workflow for the characterization of Ac-rC modified oligonucleotides.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates the logical relationship between the analytical goals and the appropriate techniques.

cluster_questions Key Questions cluster_techniques Primary Techniques goal Analytical Goal q1 Is the Ac-rC modification present? goal->q1 q2 What is the purity of the oligonucleotide? goal->q2 q3 What is the 3D structure and conformation? goal->q3 q4 What is the sequence and are there impurities? goal->q4 nmr NMR q1->nmr lcms LC-MS q1->lcms q2->lcms hplc HPLC-UV q2->hplc q3->nmr q4->lcms

Caption: Selection of analytical techniques based on the research question.

Conclusion

The characterization of Ac-rC modified oligonucleotides requires a multi-pronged analytical approach. While HPLC and LC-MS are essential for initial purity and identity confirmation, NMR spectroscopy provides unparalleled detail on the three-dimensional structure and conformational dynamics. For a thorough understanding of how the Ac-rC modification impacts the oligonucleotide's properties – crucial information for therapeutic development – NMR is an indispensable tool. The synergistic use of these techniques ensures a comprehensive and robust characterization, meeting the stringent requirements of drug development and regulatory agencies.

References

Functional Assays to Confirm the Activity of Ac-rC Modified RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the functional implications of mRNA modifications is paramount. N4-acetylcytidine (ac4C or Ac-rC), a naturally occurring RNA modification, has garnered significant interest for its potential to enhance the therapeutic properties of messenger RNA (mRNA). This guide provides an objective comparison of Ac-rC modified RNA with standard, unmodified RNA and other common modifications like pseudouridine (B1679824) (Ψ), supported by experimental data from peer-reviewed studies. We detail the functional assays used to evaluate these molecules, focusing on in vitro translation efficiency, mRNA stability, and innate immune stimulation.

Comparative Performance of Ac-rC Modified RNA

The incorporation of Ac-rC into mRNA has been shown to positively impact its biological activity. Studies indicate that this modification can lead to increased protein expression and a more favorable immune profile compared to unmodified RNA.

Key Findings:

  • Enhanced Translation Efficiency: Ac-rC modification within the coding sequence of an mRNA can promote its translation into protein. This is thought to be due to the stabilization of the codon-anticodon interaction during protein synthesis.[1][2][3]

  • Increased mRNA Stability: The presence of Ac-rC has been demonstrated to increase the half-life of mRNA. This is attributed to the enhanced stability of the RNA duplex structure.[1][2][3][4][5][6][7]

  • Reduced Immunogenicity: A significant advantage of Ac-rC modification is its ability to dampen the innate immune response. Synthetic mRNAs containing Ac-rC have been shown to reduce the secretion of inflammatory cytokines from immune cells.[8]

The following tables summarize the comparative performance of Ac-rC modified RNA in key functional assays.

Table 1: In Vitro and In Vivo Translation Efficiency

RNA ModificationReporter GeneCell/SystemOutcomeReference
Unmodified RNALuciferaseIn vitro translation / In vivoBaseline expression[2]
Ac-rC Modified RNA LuciferaseIn vitro translation / In vivoEnhanced translation [2]
Pseudouridine (Ψ)VariousVariousGenerally increased translation[8]

Table 2: mRNA Stability

RNA ModificationAssayCell TypeOutcomeReference
Unmodified RNAmRNA half-life analysisHeLa cellsBaseline stability[2]
Ac-rC Modified RNA mRNA half-life analysisHeLa cellsIncreased stability [2]

Table 3: Innate Immune Stimulation

RNA ModificationImmune Cell TypeCytokine MeasuredOutcomeReference
Unmodified RNAMonocyte-derived Dendritic Cells (MoDCs)Inflammatory cytokinesSignificant cytokine secretion[8]
Ac-rC Modified RNA Monocyte-derived Dendritic Cells (MoDCs)Inflammatory cytokinesDampened cytokine secretion (up to 100-fold reduction) [8]
Pseudouridine (Ψ)VariousVariousReduced immune stimulation[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of modified RNA function. Below are protocols for the key experiments cited in this guide.

In Vitro Translation Assay Using a Luciferase Reporter

This assay quantitatively measures the amount of protein produced from an mRNA template in a cell-free system.

Materials:

  • In vitro transcription (IVT) system to generate capped and polyadenylated luciferase mRNA (unmodified, Ac-rC modified, and other controls).

  • Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Synthesize luciferase mRNA with the desired modifications (e.g., complete substitution of C with Ac-rC). Purify the mRNA and verify its integrity.

  • Set up the in vitro translation reaction according to the manufacturer's protocol. Typically, this involves incubating the mRNA template with the cell lysate and a reaction mix containing amino acids and energy sources.

  • Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 90 minutes).

  • Following incubation, add the luciferase assay reagent to the reaction mixture.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferase enzyme synthesized.

  • Compare the luminescence signals from the Ac-rC modified mRNA to the unmodified and other control mRNAs to determine the relative translation efficiency.

Cellular Protein Expression Assay

This assay assesses the expression of a reporter protein in cultured cells following transfection with modified mRNA.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T).

  • IVT-generated, capped, and polyadenylated reporter mRNA (e.g., encoding Luciferase or GFP) with and without Ac-rC modification.

  • Lipid-based transfection reagent.

  • Cell culture medium and supplements.

  • For Luciferase: Luciferase assay system and luminometer.

  • For GFP: Flow cytometer or fluorescence microscope.

Protocol:

  • Plate cells in a multi-well format and allow them to adhere overnight.

  • Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent in an appropriate buffer, following the manufacturer's instructions.

  • Add the complexes to the cells and incubate for a set period (e.g., 24-48 hours).

  • For Luciferase Reporter:

    • Lyse the cells using a lysis buffer compatible with the luciferase assay.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate and measure the luminescence.

  • For GFP Reporter:

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • Compare the reporter protein expression levels from cells transfected with Ac-rC modified mRNA to those transfected with unmodified mRNA.

mRNA Stability Assay

This assay determines the half-life of an mRNA transcript within cells.

Materials:

  • Cell line of interest.

  • Modified and unmodified mRNAs.

  • Transcription inhibitor (e.g., Actinomycin D).

  • RNA extraction kit.

  • Reverse transcription reagents and qPCR master mix.

  • qPCR instrument.

Protocol:

  • Transfect cells with the different mRNA variants as described in the cellular protein expression assay.

  • After an initial expression period (e.g., 4-6 hours), add a transcription inhibitor like Actinomycin D to the cell culture medium to halt de novo RNA synthesis.

  • Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12 hours).

  • Extract total RNA from the cells at each time point.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the transfected mRNA.

  • Calculate the amount of remaining mRNA at each time point relative to the 0-hour time point.

  • Plot the percentage of remaining mRNA against time on a semi-logarithmic scale and determine the mRNA half-life (the time it takes for 50% of the mRNA to be degraded).

Innate Immune Stimulation Assay

This assay evaluates the extent to which modified mRNA activates an immune response in primary human immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells (MoDCs).

  • Modified and unmodified mRNAs.

  • Transfection reagent suitable for immune cells.

  • RPMI-1640 medium and supplements.

  • ELISA kits for specific cytokines (e.g., TNF-α, IFN-α).

  • Positive control (e.g., LPS or a known immunostimulatory RNA).

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture MoDCs.

  • Plate the cells in a multi-well plate.

  • Transfect the cells with the different mRNA constructs. Include a mock transfection (transfection reagent only) and a positive control.

  • Incubate the cells for a specified period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α) in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Compare the cytokine levels induced by Ac-rC modified mRNA to those induced by unmodified mRNA and the controls. A lower cytokine level indicates reduced immunogenicity.

Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

In_Vitro_Translation_Workflow cluster_synthesis mRNA Synthesis cluster_translation Translation Reaction cluster_detection Detection IVT In Vitro Transcription (with Ac-rC-TP or CTP) Purification mRNA Purification IVT->Purification QC Quality Control (Integrity Check) Purification->QC Incubation Incubation (e.g., 37°C, 90 min) QC->Incubation Lysate Cell-free Lysate (e.g., Rabbit Reticulocyte) Lysate->Incubation Reaction_Mix Reaction Mix (Amino Acids, Energy) Reaction_Mix->Incubation Luciferase_Reagent Add Luciferase Reagent Incubation->Luciferase_Reagent Luminometer Measure Luminescence Luciferase_Reagent->Luminometer Cellular_Transfection_Workflow cluster_readout Readout Methods Cell_Culture 1. Plate Cells mRNA_Complex 2. Prepare mRNA-Lipid Complexes (Unmodified vs. Ac-rC) Cell_Culture->mRNA_Complex Transfection 3. Transfect Cells mRNA_Complex->Transfection Incubation 4. Incubate (24-48h) Transfection->Incubation Analysis 5. Analyze Protein Expression Incubation->Analysis Luciferase Luciferase Assay (Lysis & Luminescence) Analysis->Luciferase if Luciferase GFP Flow Cytometry (Fluorescence) Analysis->GFP if GFP Immune_Stimulation_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) Unmodified_RNA Unmodified mRNA TLR Pattern Recognition Receptors (e.g., TLR7/8) Unmodified_RNA->TLR Strong Recognition AcRC_RNA Ac-rC Modified mRNA AcRC_RNA->TLR Reduced Recognition Signaling Innate Immune Signaling (e.g., MyD88 pathway) TLR->Signaling Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IFN-α) Signaling->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

References

A Comparative Guide to Alternative Methods for Introducing N4-acetylcytidine (ac4C) into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification N4-acetylcytidine (ac4C) is an emerging epitranscriptomic mark implicated in the regulation of RNA stability, translation, and function. As interest in the biological roles of ac4C grows, particularly in the context of cancer and other diseases, the need for robust and reliable methods to generate ac4C-modified RNA for research and therapeutic applications has become paramount. This guide provides a comprehensive comparison of the primary alternative methods for introducing ac4C into RNA, offering insights into their respective advantages, limitations, and experimental considerations.

Comparison of ac4C RNA Synthesis Methods

The selection of a method for generating ac4C-containing RNA depends on several factors, including the desired specificity of the modification, the required yield and purity of the final product, and the available resources. The following table summarizes the key features of the three main approaches: in vitro transcription, solid-phase chemical synthesis, and chemo-enzymatic synthesis.

FeatureIn Vitro TranscriptionSolid-Phase Chemical SynthesisChemo-enzymatic Synthesis
Specificity Global (non-site-specific)Site-specificSite-specific
Yield High (mg quantities)Moderate to High (µmol scale)Variable, depends on ligation efficiency
Purity Variable, requires purification to remove abortive transcripts and enzymeHigh, with optimized protocolsHigh, requires purification of final ligated product
RNA Length Long transcripts (>100 nt)Short to medium transcripts (<100 nt)Long transcripts, assembled from shorter fragments
Cost Relatively lowHigh (custom phosphoramidites)Moderate to High
Time 1-2 days3-5 days3-7 days
Key Advantage High yield of long RNA moleculesPrecise control over modification siteSite-specific modification in long RNA
Key Disadvantage Inability to control modification sitesLimited to shorter RNA lengths, labile acetyl groupMulti-step process, potential for low ligation efficiency

In Vivo N4-acetylcytidine (ac4C) Modification Pathway

In eukaryotic cells, the primary enzyme responsible for depositing ac4C on RNA is N-acetyltransferase 10 (NAT10).[1][2] NAT10 is a dual-function enzyme with both RNA binding and acetyltransferase activities. It plays a crucial role in various cellular processes, and its dysregulation has been linked to several cancers. NAT10-mediated ac4C modification has been shown to influence signaling pathways, including the Wnt/β-catenin pathway, by affecting the stability and translation of key target mRNAs.[3][4]

NAT10_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFkB NF-κB (p65) NAT10_gene NAT10 Gene NFkB->NAT10_gene Transcription NAT10_mRNA NAT10 mRNA NAT10_gene->NAT10_mRNA Transcription NAT10_protein NAT10 Protein NAT10_mRNA->NAT10_protein Translation NAT10_mRNA_cyto NAT10 mRNA KIF23_mRNA KIF23 mRNA NAT10_protein->KIF23_mRNA ac4C Modification Wnt_ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation beta_catenin_cyto β-catenin APC_Axin APC/Axin Complex TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus, Activates Target_Genes Target Genes (e.g., c-Myc) TCF_LEF->Target_Genes Transcription KIF23_mRNA_ac4C ac4C-KIF23 mRNA KIF23_mRNA->KIF23_mRNA_ac4C KIF23_protein KIF23 Protein KIF23_mRNA_ac4C->KIF23_protein Increased Stability & Translation KIF23_protein->Dishevelled Activates NAT10_protein_cyto NAT10 Protein NAT10_mRNA_cyto->NAT10_protein_cyto KIF23_mRNA_cyto KIF23 mRNA NAT10_protein_cyto->KIF23_mRNA_cyto KIF23_mRNA_ac4C_cyto ac4C-KIF23 mRNA KIF23_mRNA_cyto->KIF23_mRNA_ac4C_cyto KIF23_protein_cyto KIF23 Protein KIF23_mRNA_ac4C_cyto->KIF23_protein_cyto

Caption: NAT10-mediated ac4C modification and its link to the Wnt/β-catenin signaling pathway.

Experimental Workflow: Comparing ac4C RNA Synthesis Methods

A systematic comparison of the different methods for introducing ac4C into RNA is essential for selecting the most appropriate technique for a given application. The following workflow outlines the key steps for such a comparison.

Experimental_Workflow cluster_synthesis RNA Synthesis cluster_qc Quality Control cluster_functional Functional Analysis IVT In Vitro Transcription (Global ac4C) QC_Yield Yield Quantification (UV-Vis Spectroscopy) IVT->QC_Yield Chem_Synth Solid-Phase Chemical Synthesis (Site-specific ac4C) Chem_Synth->QC_Yield Chemo_Enzy Chemo-enzymatic Synthesis (Site-specific ac4C) Chemo_Enzy->QC_Yield QC_Purity Purity & Integrity Analysis (PAGE, HPLC) QC_Yield->QC_Purity QC_Mod Modification Analysis (Mass Spectrometry) QC_Purity->QC_Mod Stability RNA Stability Assay QC_Mod->Stability Structure Structural Analysis (CD, NMR) Stability->Structure Translation In Vitro Translation Assay Structure->Translation Cell_based Cell-based Assays (Transfection, Reporter Gene) Translation->Cell_based

Caption: A generalized workflow for comparing different methods of introducing ac4C into RNA.

Detailed Experimental Protocols

Method 1: In Vitro Transcription with N4-acetylcytidine Triphosphate (ac4C-TP)

This method allows for the production of long RNA transcripts with global incorporation of ac4C.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter

  • T7 RNA Polymerase

  • N4-acetylcytidine triphosphate (ac4C-TP)

  • ATP, GTP, UTP

  • Transcription buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

  • RNase inhibitor

  • DNase I

  • Nuclease-free water

  • Purification kit (e.g., column-based or magnetic beads)

Protocol:

  • Transcription Reaction Setup:

    • Assemble the following reaction on ice in a nuclease-free tube:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL 10x Transcription Buffer

      • 2 µL 100 mM DTT

      • 0.5 µL RNase Inhibitor

      • 2 µL 10 mM ATP

      • 2 µL 10 mM GTP

      • 2 µL 10 mM UTP

      • 2 µL 10 mM ac4C-TP

      • 1 µg linearized DNA template

      • 2 µL T7 RNA Polymerase

  • Incubation:

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification:

    • Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (e.g., Bioanalyzer).

    • Confirm the incorporation of ac4C using mass spectrometry.

Method 2: Solid-Phase Chemical Synthesis of ac4C-containing RNA

This method enables the site-specific incorporation of ac4C into short to medium-length RNA oligonucleotides. The following is a summary of an optimized protocol that addresses the lability of the acetyl group.[5][6]

Materials:

  • ac4C phosphoramidite (B1245037)

  • Standard A, G, U phosphoramidites with appropriate protecting groups

  • Controlled pore glass (CPG) solid support

  • Standard reagents for solid-phase oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking agent)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724)

  • Buffered photolytic cleavage solution

  • Buffered desilylation solution

  • Reagents for PAGE purification

Protocol:

  • Automated Solid-Phase Synthesis:

    • Perform the synthesis on an automated DNA/RNA synthesizer using the phosphoramidite chemistry.

    • Use the ac4C phosphoramidite at the desired position in the sequence.

    • Omit the standard 5'-capping step to avoid potential side reactions.

  • On-Column Deprotection:

    • After synthesis, treat the solid support with a solution of DBU in acetonitrile to remove the exocyclic amine protecting groups under non-nucleophilic conditions.[5]

  • Cleavage from Solid Support:

    • Cleave the RNA from the solid support using a buffered photolytic cleavage solution to minimize deacetylation.[5]

  • Desilylation:

    • Remove the 2'-hydroxyl protecting groups using a buffered desilylation solution.[5]

  • Purification:

    • Purify the crude RNA oligonucleotide by denaturing PAGE.

    • Elute the RNA from the gel and desalt.

  • Quantification and Quality Control:

    • Quantify the purified RNA by UV-Vis spectroscopy.

    • Verify the purity and integrity by HPLC and the mass of the final product by mass spectrometry.

Method 3: Chemo-enzymatic Synthesis

This approach combines the site-specific control of chemical synthesis with the ability to generate long RNA molecules through enzymatic ligation.

Materials:

  • Chemically synthesized ac4C-containing RNA fragment

  • In vitro transcribed RNA fragment(s)

  • T4 RNA Ligase

  • Ligation buffer

  • ATP

  • RNase inhibitor

  • Purification reagents

Protocol:

  • Fragment Preparation:

    • Synthesize the RNA fragment containing the site-specific ac4C modification using the solid-phase chemical synthesis method described above.

    • Prepare the other RNA fragment(s) through in vitro transcription.

    • Ensure that the fragments have the appropriate 5' and 3' ends for ligation (e.g., 5'-phosphate and 3'-hydroxyl).

  • Ligation Reaction:

    • Set up the ligation reaction by combining the RNA fragments, T4 RNA Ligase, ligation buffer, ATP, and RNase inhibitor.

    • Incubate at the optimal temperature for the ligase (typically 16°C overnight or 37°C for a shorter period).

  • Purification:

    • Purify the full-length ligated RNA product from the unligated fragments and enzyme using denaturing PAGE.

  • Quantification and Quality Control:

    • Quantify the final product and verify its integrity and the presence of the ac4C modification as described for the other methods.

Conclusion

The choice of method for introducing N4-acetylcytidine into RNA is a critical decision that will impact the experimental outcomes. For studies requiring large quantities of long RNA with global ac4C modification, in vitro transcription is a suitable and cost-effective option. However, for investigations into the function of ac4C at specific sites, the precision of solid-phase chemical synthesis is indispensable, despite its higher cost and limitations in RNA length. Chemo-enzymatic synthesis offers a promising compromise for creating long, site-specifically modified RNAs, though the protocol is more complex. By carefully considering the experimental needs and the comparative data presented in this guide, researchers can select the most appropriate method to advance their studies on the role of ac4C in RNA biology and its potential as a therapeutic target.

References

Performance Comparison of Commercial Ac-rC Phosphoramidites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality phosphoramidites is a critical determinant for the successful synthesis of modified oligonucleotides. N4-acetyl-2'-O-methylcytidine (Ac-rC) phosphoramidite (B1245037) is a key building block in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, offering enhanced nuclease resistance and binding affinity. This guide provides an objective comparison of commercially available Ac-rC phosphoramidites, supported by a framework for in-house performance evaluation.

While direct, independent comparative studies on the performance of Ac-rC phosphoramidites from different commercial suppliers are not extensively published, this guide summarizes key quality indicators and provides a standardized protocol for their evaluation.

Supplier Landscape and Quality Claims

Several reputable suppliers provide Ac-rC phosphoramidites for oligonucleotide synthesis. The following table summarizes the offerings from prominent manufacturers. It is important to note that while direct coupling efficiency data is often not publicly available, suppliers emphasize their stringent quality control measures to ensure high purity and performance.[1]

SupplierProduct NamePurity Specification (Typical)Analytical Methods UsedAdditional Information
Thermo Fisher Scientific TheraPure™ Ac-rC Phosphoramidite≥98.0%HPLC, ³¹P NMROffers "TheraPure" grade, manufactured under enhanced quality control for therapeutic applications.[2][3]
Advent Bio N4-Acetyl-2'-O-methylcytidine 3'-CE PhosphoramiditeHigh Purity (details on CoA)Certificate of Analysis (CoA) available upon request.[4]Specializes in a wide range of chemical products for life sciences.
Biosynth N4-Acetyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramiditeHigh Purity (details on CoA)CoA and product specifications available.[5][6]Provides a broad range of nucleosides and phosphoramidites.[7]
MedchemExpress This compound≥98.0% (Typically by HPLC)HPLC, NMRProvides products for research use.
Cayman Chemical N⁴-Acetyl-5'-O-DMTr-2'-O-methylcytidine-3'-CED Phosphoramidite≥95%HPLCProvides a range of biochemicals for research.

Note: The purity specifications are based on information available from the suppliers' websites and documentation. For the most accurate and lot-specific data, it is always recommended to request a Certificate of Analysis (CoA).

Factors Influencing Performance

The performance of Ac-rC phosphoramidites, particularly their coupling efficiency, is not solely dependent on the supplier but is also influenced by several critical experimental factors:[1][8]

  • Purity of Phosphoramidite: The presence of impurities, such as oxidized phosphoramidites or other reactive species, can significantly reduce coupling efficiency.

  • Water Content: Anhydrous conditions are crucial for successful oligonucleotide synthesis. Any moisture in the acetonitrile (B52724) or other reagents will react with the activated phosphoramidite, leading to lower coupling yields.

  • Activator: The choice and concentration of the activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) can impact the kinetics and efficiency of the coupling reaction.

  • Coupling Time: The time allowed for the coupling reaction must be optimized. While longer coupling times can sometimes improve efficiency for sterically hindered phosphoramidites, excessively long times may lead to side reactions.[9]

  • Oligonucleotide Synthesizer: The performance and maintenance of the automated synthesizer play a vital role in achieving high coupling efficiencies.

Experimental Protocols

To objectively compare the performance of Ac-rC phosphoramidites from different suppliers, a standardized in-house evaluation is recommended.

Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring

This method provides a real-time, semi-quantitative measure of coupling efficiency during oligonucleotide synthesis.

Objective: To compare the stepwise and average coupling efficiency of Ac-rC phosphoramidites from different suppliers.

Materials:

  • Ac-rC phosphoramidites from different suppliers.

  • Standard DNA or RNA phosphoramidites (A, G, T/U).

  • Controlled Pore Glass (CPG) solid support.

  • All necessary reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution, anhydrous acetonitrile).

  • Automated DNA/RNA synthesizer equipped with a trityl monitor (UV-Vis spectrophotometer).

Methodology:

  • Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Design: Design a test sequence that incorporates the Ac-rC monomer at various positions. A simple sequence such as a poly-T sequence with intermittent Ac-rC insertions (e.g., 5'-TTT (Ac-rC) TTT (Ac-rC) TTT-3') is suitable.

  • Synthesis: Program the synthesizer to synthesize the designed sequence. For each supplier's this compound, perform a separate synthesis run under identical conditions (synthesis scale, reagent concentrations, coupling times).

  • Data Collection: The trityl monitor will measure the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. Record the absorbance values for each cycle.

  • Calculation of Coupling Efficiency:

    • Stepwise Coupling Efficiency (%): (Absorbance at cycle n+1 / Absorbance at cycle n) * 100

    • Average Coupling Efficiency (%): The geometric mean of all the stepwise coupling efficiencies.

Protocol 2: Analysis of Oligonucleotide Purity by HPLC

This method provides a quantitative assessment of the purity of the final oligonucleotide product.

Objective: To compare the purity of oligonucleotides synthesized using Ac-rC phosphoramidites from different suppliers.

Materials:

  • Crude oligonucleotides synthesized using Ac-rC phosphoramidites from different suppliers (from Protocol 1).

  • HPLC system with a UV detector.

  • Reverse-phase HPLC column (e.g., C18).

  • Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile phase B: Acetonitrile.

  • Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).

Methodology:

  • Deprotection and Cleavage: Cleave the synthesized oligonucleotides from the solid support and remove the protecting groups according to the manufacturer's recommendations or standard laboratory protocols.

  • Sample Preparation: Desalt the crude oligonucleotide samples. Dissolve a small, known amount of each sample in an appropriate buffer.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Elute the oligonucleotides using a linear gradient of acetonitrile in 0.1 M TEAA.

    • Monitor the absorbance at 260 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the four main steps in the phosphoramidite-based solid-phase synthesis of oligonucleotides.

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage and Deprotection Oxidation->End Start Start with Solid Support Start->Deblocking

Standard oligonucleotide synthesis cycle.
Antisense Oligonucleotide Mechanism of Action

Ac-rC modified oligonucleotides are often used as antisense oligonucleotides (ASOs). The diagram below illustrates one of the common mechanisms of action for ASOs, which involves RNase H-mediated degradation of the target mRNA.[10][11][12]

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Pre_mRNA pre-mRNA DNA->Pre_mRNA Transcription mRNA Mature mRNA Pre_mRNA->mRNA Splicing & Export Hybrid mRNA-ASO Hybrid mRNA->Hybrid Ribosome Ribosome mRNA->Ribosome Translation ASO Antisense Oligonucleotide (with Ac-rC) ASO->Hybrid RNaseH RNase H Hybrid->RNaseH Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleavage No_Protein No Protein Translation Degraded_mRNA->No_Protein

RNase H-mediated degradation of mRNA by an ASO.

Conclusion

The selection of a suitable this compound requires careful consideration of both the supplier's quality control data and the specific requirements of the intended application. While this guide provides a framework for comparison, it is highly recommended that researchers perform their own in-house evaluations using standardized protocols to determine the optimal phosphoramidite for their needs. By systematically assessing coupling efficiency and final oligonucleotide purity, researchers can ensure the synthesis of high-quality modified oligonucleotides for their research and development activities.

References

The Critical Choice in Therapeutic Oligonucleotide Synthesis: A Guide to Ac-rC Phosphoramidite Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of therapeutic oligonucleotide synthesis, the selection of raw materials is a critical determinant of final product quality, safety, and efficacy. Among the essential building blocks, Ac-rC phosphoramidite (B1245037), a protected cytidine (B196190) ribonucleoside, plays a pivotal role. This guide provides an objective comparison of standard grade versus TheraPure® grade Ac-rC phosphoramidite, supported by experimental data and detailed methodologies, to inform the selection process for therapeutic applications.

The journey of an oligonucleotide therapeutic from the laboratory to the clinic is paved with rigorous quality control and regulatory scrutiny. The purity and consistency of the starting materials, such as phosphoramidites, are paramount, as impurities can be incorporated into the final oligonucleotide, potentially impacting its biological activity and safety profile.[1] This has led to the emergence of premium-grade phosphoramidites, such as the TheraPure® line, which are manufactured under more stringent controls compared to standard grades.[2][3]

Performance and Purity: A Head-to-Head Comparison

The primary distinction between standard and TheraPure® grade this compound lies in the level of quality control and the stringency of specifications for purity and impurity profiles.[2][4] TheraPure® products are designed specifically for therapeutic applications and undergo additional quality control release testing to ensure minimal levels of critical impurities and residual solvents.[2][3]

ParameterStandard Grade this compoundTheraPure® Grade this compound
Intended Use Basic research and life science tools applications[4]Therapeutic and diagnostic applications requiring stringent specifications[4][5]
Purity (by HPLC and 31P NMR) ≥98.0%[4][6]≥99.0%[4][7]
Sum of Critical Impurities (by HPLC) Not typically specified< 0.3%[8]
Single Base Impurity (by HPLC) Not typically specified< 0.10%[8]
Reactive P(III) Impurities (by 31P NMR) Not typically specifiedSum of non-primary peaks at 140-152 ppm is < 0.5 mol %[8][9]
Water Content Not typically specified< 0.3%[8][9]
Solution Clarity Not typically specified0.2 M solution in acetonitrile (B52724) is free from undissolved particulates[8]
Manufacturing Environment Standard manufacturingManufactured in an ISO 9001 registered facility[2][9][10]
Documentation Standard Certificate of AnalysisComprehensive Certificate of Analysis with detailed impurity profiles[2][5]

Note: Specifications may vary slightly between suppliers. The data presented is a representative summary based on available information.

The tighter control over impurities in the TheraPure® grade is crucial because even trace amounts of reactive impurities in phosphoramidites can lead to the formation of failure sequences and other modified oligonucleotides during solid-phase synthesis.[1][7] This can complicate the purification of the target oligonucleotide and compromise the overall yield and purity of the final therapeutic product.

Experimental Protocols

To ensure the reliable synthesis and analysis of therapeutic oligonucleotides, robust and well-documented experimental protocols are essential.

Solid-Phase Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation.[1][11]

Experimental Workflow for Oligonucleotide Synthesis

G cluster_cycle Synthesis Cycle Detritylation 1. Detritylation: Removal of 5'-DMT group Coupling 2. Coupling: Addition of this compound Detritylation->Coupling Exposes 5'-OH Capping 3. Capping: Blocking of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: P(III) to P(V) Capping->Oxidation Oxidation->Detritylation Initiates next cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Solid Support with Initial Nucleoside Start->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Quality Control (LC-MS, CE) Purification->Analysis Final_Product Purified Therapeutic Oligonucleotide Analysis->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using a mild acid.

  • Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quality Control and Analysis

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified and analyzed to ensure its identity, purity, and integrity.

Analytical Workflow for Oligonucleotide Quality Control

G cluster_purification Purification cluster_analysis Analysis Crude_Oligo Crude Oligonucleotide (Post-synthesis) HPLC HPLC / UPLC Crude_Oligo->HPLC LC_MS LC-MS (Purity & Identity) HPLC->LC_MS CE Capillary Electrophoresis (Purity & Length) HPLC->CE Final_Product Characterized Therapeutic Oligonucleotide LC_MS->Final_Product CE->Final_Product

Caption: Post-synthesis purification and analytical workflow.

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment of the final oligonucleotide.[11] A reverse-phase HPLC method can effectively separate the full-length product from shorter failure sequences.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence.[12][13] It is also a powerful tool for identifying and characterizing impurities.[12][14]

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for assessing the purity of the phosphoramidite starting material by detecting phosphorus-containing impurities.[2][7]

  • Capillary Electrophoresis (CE): Provides high-resolution analysis of oligonucleotide purity and length.[13]

The Impact of Phosphoramidite Quality on Therapeutic Outcomes

The stringent quality control applied to TheraPure® grade this compound directly translates to a higher quality final therapeutic oligonucleotide. By minimizing the introduction of impurities at the very beginning of the manufacturing process, researchers and drug developers can expect:

  • Higher Synthesis Yields: Lower levels of reactive impurities and water content in the phosphoramidite lead to higher coupling efficiencies during synthesis.[8][9]

  • Simplified Purification: A cleaner crude product profile simplifies the downstream purification process, potentially reducing the time and cost of manufacturing.

  • Improved Batch-to-Batch Consistency: The tightly controlled manufacturing processes for TheraPure® phosphoramidites ensure greater consistency between different lots, which is a critical requirement for therapeutic manufacturing.[3]

  • Enhanced Regulatory Compliance: The use of well-characterized, high-purity raw materials with comprehensive documentation can streamline the regulatory submission process.[15]

Logical Comparison of Phosphoramidite Grades for Therapeutics

G cluster_input Input: this compound cluster_process Oligonucleotide Synthesis & Purification cluster_output Output: Therapeutic Oligonucleotide Standard Standard Grade (Purity ≥98%) Synthesis_Standard Synthesis with Standard Grade Standard->Synthesis_Standard TheraPure TheraPure® Grade (Purity ≥99%, Low Impurities) Synthesis_TheraPure Synthesis with TheraPure® Grade TheraPure->Synthesis_TheraPure Output_Standard Higher Impurity Profile More Complex Purification Potential for Lower Yield Synthesis_Standard->Output_Standard Output_TheraPure Lower Impurity Profile Simplified Purification Higher Purity & Yield Synthesis_TheraPure->Output_TheraPure

Caption: Impact of phosphoramidite grade on therapeutic outcome.

References

A Comparative Guide to Evaluating the Purity of Synthetic Ac-rC RNA by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic RNA containing modifications such as N4-acetylcytidine (Ac-rC) is paramount for accurate downstream applications and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of prevalent HPLC-based methods and alternative approaches for purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Ac-rC RNA Purity

The purity of synthetic RNA is often compromised by process-related impurities, including deletion (n-1) and addition (n+1) sequences. The choice of analytical method is critical for resolving these closely related species from the full-length product (FLP).

Method Principle Primary Application Resolution Throughput Compatibility with MS
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the negative charge of the RNA backbone.Gold standard for purity analysis and purification of synthetic oligonucleotides.High resolution for small to medium-sized RNA (<100 nt). Can resolve n-1 and other closely related impurities.HighYes, with volatile ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA) and hexafluoroisopropanol (HFIP).[1]
Anion-Exchange HPLC (IEX-HPLC) Separation based on the interaction between the negatively charged phosphate (B84403) backbone of RNA and a positively charged stationary phase.Purity assessment and purification of a wide range of RNA sizes. Particularly effective for resolving species based on charge differences.High, especially for separating failure sequences from the FLP.[2][3]ModerateNot directly compatible due to the high salt concentrations in the mobile phase.[4]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size, charge, and conformation through a porous gel matrix under denaturing conditions.Purity assessment and purification, especially for longer RNA sequences (>60 nt).[5]High, capable of single-nucleotide resolution under optimal conditions.LowNo
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS for identification and quantification of impurities.In-depth characterization of impurities, including identification of co-eluting species and confirmation of modifications.[6][7]Dependent on the chromatographic method used.HighN/A

Experimental Protocols

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a powerful technique for the analysis of synthetic oligonucleotides, including those with modifications like Ac-rC. The method separates molecules based on their hydrophobicity.[8]

Workflow Diagram:

IP_RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Synthetic Ac-rC RNA Dissolve Dissolve in Nuclease-Free Water Sample->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH) Inject->Column MobilePhase Mobile Phase Gradient (A: TEAA/HFIP in Water, B: Acetonitrile) Column->MobilePhase Detection UV Detection (260 nm) MobilePhase->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: Workflow for IP-RP-HPLC analysis of Ac-rC RNA.

Detailed Protocol:

  • Instrumentation: A biocompatible HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase column, such as a C18 column with a wide pore size (e.g., 300 Å), is recommended. Examples include Agilent PLRP-S or Waters ACQUITY Premier Oligonucleotide BEH C18 columns.[9]

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) and 400 mM Hexafluoroisopropanol (HFIP) in nuclease-free water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 20% Mobile Phase B over 20-30 minutes is a good starting point. The gradient can be optimized to improve the resolution of the Ac-rC RNA from its impurities.

  • Flow Rate: 0.5 - 1.0 mL/min for analytical columns.

  • Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to denature the RNA and improve peak shape.[10]

  • Detection: UV absorbance at 260 nm.

Expected Results: The full-length Ac-rC RNA product should appear as the main peak, with impurities such as n-1 sequences eluting slightly earlier. The purity is calculated based on the area percentage of the main peak.

Anion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length. This makes it a powerful tool for separating failure sequences from the full-length product.

Workflow Diagram:

IEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Synthetic Ac-rC RNA Dissolve Dissolve in Nuclease-Free Water Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Anion-Exchange Column (e.g., Thermo Scientific DNAPac PA200) Inject->Column MobilePhase Mobile Phase Gradient (A: Low Salt Buffer, B: High Salt Buffer) Column->MobilePhase Detection UV Detection (260 nm) MobilePhase->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: Workflow for IEX-HPLC analysis of Ac-rC RNA.

Detailed Protocol:

  • Instrumentation: A biocompatible HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A strong anion-exchange column, such as the Thermo Scientific DNAPac PA200.[11]

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Detection: UV absorbance at 260 nm.

Expected Results: The full-length Ac-rC RNA will elute later than the shorter failure sequences due to its higher net charge.

Alternative Methods for Purity Assessment

Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE is a classic method for assessing the purity of RNA, offering high resolution based on size.

Protocol:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) with 7-8 M urea (B33335) in 1x TBE buffer.

  • Sample Preparation: Mix the RNA sample with a denaturing loading buffer (e.g., containing formamide (B127407) and tracking dyes). Heat the sample at 95°C for 5 minutes and then place it on ice.[12]

  • Electrophoresis: Load the samples onto the gel and run at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize it under UV light.

Expected Results: The full-length product should appear as a sharp, distinct band. Shorter impurities will migrate faster and appear as fainter bands below the main product band. The purity can be estimated by the relative intensity of the bands.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass information, enabling unambiguous identification of the main product and its impurities.

Protocol:

  • LC System: An IP-RP-HPLC system as described above, using volatile mobile phases (e.g., TEAA/HFIP).

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected mass of the Ac-rC RNA. Impurity peaks can be identified by their mass-to-charge ratio.

Expected Results: LC-MS analysis confirms the identity of the main peak as the Ac-rC RNA and provides the molecular weights of any impurities, aiding in their identification (e.g., n-1, n+1, or other modifications).[13]

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical data from the analysis of a synthetic 25-mer RNA containing a single Ac-rC modification, comparing the different analytical techniques.

Analytical Method Full-Length Product (FLP) Retention Time / Position Major Impurity (n-1) Retention Time / Position Resolution (FLP vs. n-1) Purity of FLP (%)
IP-RP-HPLC 15.2 min14.8 min1.892.5
IEX-HPLC 22.5 min21.9 min1.591.8
PAGE Main BandLower BandWell-resolved~90 (by densitometry)
LC-MS 15.2 min (Confirmed Mass)14.8 min (Confirmed Mass)1.892.7

Logical Relationships in Method Selection

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Methods Purity Routine Purity Check IP_RP IP-RP-HPLC Purity->IP_RP IEX IEX-HPLC Purity->IEX High_Res High-Resolution Separation of Impurities High_Res->IP_RP PAGE PAGE High_Res->PAGE ID_Confirm Identity Confirmation & Impurity ID LCMS LC-MS ID_Confirm->LCMS Purification Preparative Purification Purification->IP_RP Purification->IEX

Caption: Decision tree for selecting an analytical method.

Conclusion

The evaluation of synthetic Ac-rC RNA purity requires robust and reliable analytical methods. IP-RP-HPLC is a versatile and high-resolution technique suitable for routine purity assessment and purification. IEX-HPLC offers an orthogonal separation mechanism that is particularly useful for resolving charge-based impurities. For the highest resolution of longer oligonucleotides, PAGE remains a valuable tool. For unambiguous identification of the product and its impurities, LC-MS is indispensable. The choice of method should be guided by the specific analytical needs, balancing resolution, throughput, and the level of characterization required.

References

A Head-to-Head Comparison: Ac-rC Phosphoramidite versus Enzymatic Modification of Cytidine for RNA Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA modification, the choice between chemical and enzymatic approaches to incorporate N4-acetylcytidine (ac4C) is a critical decision. This guide provides an objective comparison of Ac-rC phosphoramidite-based solid-phase synthesis and enzymatic modification using N-acetyltransferase 10 (NAT10), supported by experimental data and detailed protocols to inform methodology selection.

The introduction of N4-acetylcytidine, a naturally occurring RNA modification, into synthetic RNA oligonucleotides is of growing interest due to its role in regulating RNA stability and translation.[1][2] This modification can be achieved through two primary methods: the direct incorporation of an Ac-rC phosphoramidite (B1245037) during chemical synthesis or the post-transcriptional enzymatic modification of cytidine (B196190) residues by NAT10. Each approach presents a unique set of advantages and limitations in terms of specificity, efficiency, scalability, and cost.

At a Glance: Key Differences

FeatureThis compound (Chemical Synthesis)Enzymatic Modification (NAT10)
Principle Site-specific incorporation during automated solid-phase RNA synthesis.Post-transcriptional acetylation of specific cytidine residues in an RNA molecule.
Specificity High site-specificity determined by the synthesis sequence.Dependent on the enzyme's substrate recognition, primarily targeting cytidines in a 5'-CCG-3' consensus sequence within unstructured RNA regions.[3]
Efficiency & Yield High coupling efficiency (>97%) leads to good overall yield, dependent on oligo length.[4]Variable, dependent on substrate concentration, enzyme activity, and reaction conditions.
Scalability Well-established for various scales, from research to preclinical quantities.Can be scaled up, but may require significant amounts of purified enzyme and substrate RNA.
Cost Reagent-intensive, with the cost of the modified phosphoramidite being a significant factor.[5][6][7][8]Potentially lower reagent cost but may require investment in enzyme production and purification.[9][10][11][12][13]
Off-Target Effects Minimal off-target modifications on the RNA sequence itself. Off-target biological effects of the final modified oligo are a separate consideration.[14][15][16][17][18][19]Potential for off-target acetylation at unintended cytidine sites, though NAT10 exhibits sequence preference.
RNA Length Generally suitable for oligonucleotides up to ~100-200 nucleotides.Can modify longer RNA transcripts, including full-length mRNAs.

Performance Data: A Quantitative Look

Direct comparative studies providing quantitative data on yield and purity for both methods on the same RNA sequence are limited in the public domain. However, data from independent studies can provide insights into the expected outcomes.

Table 1: Quantitative Performance Metrics

ParameterThis compoundEnzymatic Modification (NAT10)Data Source/Notes
Incorporation Efficiency >97% per coupling stepVaries (e.g., ~55-60% reduction in ac4C levels upon NAT10 knockdown in cells)[4] /[20] (cellular context)
Overall Yield (20-mer RNA) Typically in the range of 10-50 mg for a 1 µmol synthesis scale.Highly variable, dependent on in vitro transcription yield and subsequent enzymatic reaction efficiency.Manufacturer data and general lab experience.
Purity (post-purification) High purity achievable (>95%) with HPLC or PAGE purification.[]Purity of the final modified RNA depends on the purity of the initial transcript and the efficiency of the enzymatic reaction and subsequent purification.[22][23][24]

Experimental Protocols: A Step-by-Step Guide

This compound: Solid-Phase RNA Synthesis

This method involves the use of an automated DNA/RNA synthesizer. The this compound is incorporated at the desired position in the sequence program.

Protocol:

  • Sequence Programming: Input the desired RNA sequence into the synthesizer software, specifying the position for Ac-rC incorporation.

  • Reagent Preparation: Dissolve the this compound and other standard RNA phosphoramidites (A, G, C, U with appropriate protecting groups) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.05-0.2 M).[25]

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

    • Coupling: Activation of the incoming phosphoramidite (including Ac-rC) and its reaction with the 5'-hydroxyl group of the growing chain. Coupling times for modified bases may need to be extended (e.g., 3-12 minutes).[4][26]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following synthesis, the RNA is cleaved from the solid support and protecting groups are removed using a reagent mixture such as aqueous ammonium (B1175870) hydroxide/methylamine (AMA).[4]

  • Purification: The crude RNA product is purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, modified oligonucleotide.[4]

Enzymatic Modification of Cytidine with NAT10

This protocol describes an in vitro acetylation reaction using a purified NAT10 enzyme.

Protocol:

  • Substrate RNA Preparation: Synthesize the target RNA containing the cytidine(s) to be modified using in vitro transcription. Purify the RNA to ensure it is free of contaminants that could inhibit the enzyme.

  • Enzymatic Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Purified RNA substrate (e.g., 1-5 µg)

    • Purified recombinant NAT10 enzyme (concentration to be optimized, e.g., 1-2 µM)

    • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT)

    • Acetyl-CoA (e.g., 1 mM)

    • ATP (e.g., 1 mM)

    • RNase Inhibitor

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction mixture at 37°C for a duration determined by optimization (e.g., 1-3 hours).

  • Enzyme Inactivation and RNA Purification: Stop the reaction by adding a suitable buffer (e.g., containing EDTA) and heat inactivation, followed by purification of the RNA using a column-based kit or phenol-chloroform extraction and ethanol (B145695) precipitation to remove the enzyme and other reaction components.

  • Analysis of Modification: The successful incorporation of the acetyl group can be verified by methods such as:

    • Mass Spectrometry: To detect the mass shift corresponding to the addition of an acetyl group.[20]

    • HPLC Analysis: Of nucleosides after enzymatic digestion of the RNA.[22][23][24][27]

    • ac4C-specific antibodies: For dot blot or immunoprecipitation-based assays.[28]

Visualizing the Processes

Experimental Workflow: this compound Synthesis

Ac_rC_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_purification Purification & Analysis start Define RNA Sequence (with Ac-rC position) reagents Prepare Phosphoramidites (A, G, U, Ac-rC) start->reagents synthesizer RNA Synthesizer (Cyclical Addition) reagents->synthesizer cleavage Cleavage & Deprotection synthesizer->cleavage purify Purification (HPLC/PAGE) cleavage->purify analysis Quality Control (Mass Spec/HPLC) purify->analysis final_product Pure Ac-rC RNA analysis->final_product

Workflow for this compound Synthesis.
Experimental Workflow: Enzymatic Cytidine Modification

Enzymatic_Workflow cluster_preparation Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis ivt In Vitro Transcription of Target RNA purify_rna Purify RNA Transcript ivt->purify_rna reaction Incubate RNA with NAT10, Acetyl-CoA, ATP purify_rna->reaction inactivation Enzyme Inactivation & RNA Purification reaction->inactivation analysis Verify Modification (Mass Spec/HPLC) inactivation->analysis final_product ac4C-Modified RNA analysis->final_product

Workflow for Enzymatic Cytidine Modification.
Signaling Pathway Involving NAT10

NAT10-mediated ac4C modification has been implicated in various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial in development and disease.

NAT10_Pathway cluster_pathway NAT10 in Wnt/β-catenin Signaling NAT10 NAT10 mRNA Target mRNA (e.g., β-catenin) NAT10->mRNA ac4C modification ac4C_mRNA ac4C-modified mRNA mRNA->ac4C_mRNA Stability Increased mRNA Stability & Translation ac4C_mRNA->Stability beta_catenin β-catenin Protein Stability->beta_catenin Nucleus Nuclear Translocation beta_catenin->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

NAT10-mediated mRNA acetylation in signaling.

Concluding Remarks

The choice between this compound and enzymatic modification for introducing N4-acetylcytidine into RNA depends heavily on the specific research goals.

This compound-based chemical synthesis offers unparalleled precision for site-specific modification of short to medium-length oligonucleotides. It is the method of choice when the exact location of the ac4C modification is critical and for applications requiring high-purity, chemically defined RNA species, such as in the development of RNA therapeutics.

Enzymatic modification with NAT10 , on the other hand, provides a powerful tool for modifying longer RNA transcripts and for studying the biological context of ac4C modification. This approach is particularly valuable for investigating the effects of ac4C on the function of full-length mRNAs and non-coding RNAs in a setting that more closely mimics cellular processes.

Ultimately, a thorough consideration of the experimental requirements for specificity, RNA length, scale, and available resources will guide the selection of the most appropriate method for incorporating N4-acetylcytidine into RNA.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in oligonucleotide synthesis, the safe handling and disposal of chemical reagents like N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite (Ac-rC phosphoramidite) are paramount for maintaining a secure and compliant laboratory environment. Adherence to established protocols mitigates risks to both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of Ac-rC phosphoramidite (B1245037), ensuring safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled setting.[1] Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][2]

  • Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Prevent direct contact with skin and eyes, and avoid generating aerosols or dust.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[1][2] The collected material should be placed in a sealed, labeled container for hazardous waste disposal. The affected area should then be decontaminated.[1]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.

Step 1: Waste Identification and Segregation

Properly label a dedicated and compatible waste container with "HAZARDOUS WASTE" and the full chemical name, "this compound".[2] This waste should not be mixed with other chemical waste streams to avoid incompatible reactions.[2][3] Store this segregated waste separately from acids, bases, oxidizers, and other reactive chemicals.[4]

Step 2: Deactivation of Unused or Expired Solid Waste

This protocol is intended for small quantities of expired or unused this compound solid waste or residues in empty containers.

  • Dissolution: For any residual solid in a container, rinse the container with a small volume of anhydrous acetonitrile (B52724) to dissolve the remaining phosphoramidite.[1]

  • Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃). A general guideline is to use a tenfold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak basic condition helps to neutralize any acidic byproducts that may form during the reaction.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

Step 3: Waste Collection and Final Disposal

  • Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Container Management: Ensure the hazardous waste container is made of a compatible material, is leak-proof, and has a tightly fitting cap.[2] Keep the container closed except when adding waste.[2]

  • Institutional Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2] Contact your EHS office to schedule a pickup and be prepared to provide details about the waste's identity, composition, and volume.[2]

Under no circumstances should this compound or its deactivated solution be poured down the drain or disposed of in regular trash.[2]

Deactivation Protocol Summary

ParameterSpecificationPurpose
Deactivating Agent 5% Aqueous Sodium Bicarbonate (NaHCO₃)A weak base used to facilitate hydrolysis and neutralize acidic byproducts.[1]
Solvent for Residue Anhydrous AcetonitrileTo dissolve any remaining solid phosphoramidite for effective hydrolysis.[1]
Ratio 10-fold excess of bicarbonate solution by volumeTo ensure complete hydrolysis of the phosphoramidite.[1]
Reaction Time Minimum of 24 hours at room temperatureTo allow for the complete deactivation of the reactive phosphoramidite.[1]

This compound Disposal Workflow

cluster_prep Preparation & Handling cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Residue in Anhydrous Acetonitrile fume_hood->dissolve hydrolyze Slowly add Acetonitrile Solution to Bicarbonate Solution (1:10 ratio) with stirring dissolve->hydrolyze prepare_bicarb Prepare 5% Aqueous Sodium Bicarbonate Solution prepare_bicarb->hydrolyze react Stir for 24 hours at Room Temperature hydrolyze->react collect Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container react->collect contact_ehs Contact Institutional EHS Office for Pickup collect->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-rC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Ac-rC Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis, requires careful handling due to its potential hazards. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Immediate Safety and Handling Precautions

Ac-rC Phosphoramidite is a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate risks.

Handling:

  • Always handle this chemical within a certified chemical fume hood to ensure a well-ventilated area.[1]

  • Avoid the formation and inhalation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling the compound.[2][3]

Storage:

  • Keep the container tightly sealed to prevent moisture and air exposure.[2][3]

  • Store in a dry, well-ventilated area.[2][3]

  • The recommended storage temperature is -20°C.[2][3][4]

  • Protect from heat and store away from oxidizing agents.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when working with this compound to prevent exposure.[1][2][3]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][5]
Face ShieldRecommended when there is a splash hazard.[3]
Skin Protection Chemical-Impermeable Gloves (e.g., nitrile)Inspect gloves prior to use and dispose of contaminated gloves properly.[3][5]
Laboratory CoatA laboratory coat must be worn.[3][5]
Respiratory Protection NIOSH-approved Respirator (N95 or P1 type)Use if ventilation is inadequate or dust is generated.[3][5]

Experimental Protocol: Safe Handling and Disposal Workflow

Objective: To provide a step-by-step methodology for the safe handling, use, and disposal of this compound in a laboratory setting.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724)

  • 5% aqueous sodium bicarbonate solution

  • Appropriate glassware

  • Stir plate and stir bar

  • Labeled hazardous waste container

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the reagent.

    • Perform all operations within a certified chemical fume hood.[1]

  • Reagent Handling and Use:

    • Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • Carefully measure the required amount of the solid phosphoramidite.

    • For use in oligonucleotide synthesis, dissolve the phosphoramidite in the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).[6]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand).[1]

    • Collect the absorbed material in a sealed container for disposal.[1]

    • Decontaminate the affected surface with a suitable solvent, such as alcohol.[1]

  • Waste Deactivation and Disposal:

    • The primary method for safe disposal involves a controlled deactivation process through hydrolysis.[1]

    • For solid waste: Carefully dissolve the this compound waste in a minimal amount of anhydrous acetonitrile.[1]

    • For empty containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1] The weak basic condition helps to neutralize any acidic byproducts.[1]

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

    • Dispose of the sealed hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the chemical into drains or the environment.[3]

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Equilibrate Reagent to Room Temperature B->C Proceed to Handling D Dissolve in Anhydrous Acetonitrile C->D E Dissolve Waste in Anhydrous Acetonitrile D->E After Use F Quench with 5% Aqueous NaHCO3 E->F G Stir for 24 Hours F->G H Transfer to Labeled Hazardous Waste Container G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.